Product packaging for 5-Iodoquinoxaline(Cat. No.:)

5-Iodoquinoxaline

Cat. No.: B15355202
M. Wt: 256.04 g/mol
InChI Key: TYSZAJGEZDFMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodoquinoxaline is a halogenated heterocyclic compound that serves as a valuable synthetic intermediate in various research fields, particularly in medicinal chemistry and materials science. The iodine atom on the quinoxaline core makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the straightforward introduction of diverse substituents to create a library of functionalized quinoxaline derivatives for structure-activity relationship (SAR) studies . Quinoxaline derivatives are nitrogen-rich bicyclic structures of significant pharmacological interest, with demonstrated research applications in developing potential antiviral agents . Furthermore, functionalized quinoxalines are key building blocks in synthesizing ligands for coordination chemistry. For instance, thienylquinoxaline derivatives have been employed as cyclometalating ligands in the development of luminescent Ir(III) complexes, which are tuneable emitters in the deep-red to near-IR region, showing promise for applications in OLEDs and bioimaging . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2 B15355202 5-Iodoquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

5-iodoquinoxaline

InChI

InChI=1S/C8H5IN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H

InChI Key

TYSZAJGEZDFMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)I

Origin of Product

United States

Foundational & Exploratory

5-Iodoquinoxaline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the physical and chemical properties of 5-Iodoquinoxaline, including its synthesis, reactivity, and spectral characterization.

Introduction

This compound is a halogenated derivative of quinoxaline, a heterocyclic aromatic compound. The quinoxaline ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 5-position of the quinoxaline core can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex molecules.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicNotes
Molecular Formula C₈H₅IN₂
Molecular Weight 256.05 g/mol
Appearance Likely a crystalline solidBased on similar haloaromatic compounds.
Melting Point Expected to be higher than quinoxaline (29-30 °C)The iodine atom increases molecular weight and intermolecular forces.
Boiling Point Significantly higher than quinoxaline (220-225 °C)The iodine atom increases molecular weight and intermolecular forces.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Typical for aromatic compounds with a halogen substituent.
pKa Expected to be a weak base, with a pKa slightly lower than quinoxaline (~0.6)The electron-withdrawing effect of iodine is expected to decrease basicity.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the quinoxaline ring system and the presence of the iodine substituent.

  • Nucleophilic Aromatic Substitution: The iodine atom at the 5-position is susceptible to displacement by strong nucleophiles. This reactivity is a key feature for the further functionalization of the quinoxaline scaffold. The reactivity of haloquinoxalines in nucleophilic substitution reactions is an important aspect of their chemistry.

  • Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse derivatives.

  • Reactions of the Quinoxaline Ring: The nitrogen atoms in the quinoxaline ring impart basic properties and can be protonated or alkylated. The aromatic ring can also undergo electrophilic substitution reactions, although the presence of the deactivating iodine atom may influence the regioselectivity and reaction conditions required.

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

G cluster_synthesis Synthesis of this compound cluster_purification Purification o-phenylenediamine o-phenylenediamine quinoxaline quinoxaline o-phenylenediamine->quinoxaline Condensation glyoxal glyoxal glyoxal->quinoxaline This compound This compound quinoxaline->this compound Electrophilic Iodination iodinating_agent Iodinating Agent (e.g., I2, NIS) iodinating_agent->this compound crude_product Crude this compound purified_product Purified this compound crude_product->purified_product Column Chromatography or Recrystallization G cluster_analysis Spectroscopic Analysis Purified_Product Purified this compound NMR ¹H and ¹³C NMR Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure and Purity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Solubility of 5-Iodoquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 5-Iodoquinoxaline in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document provides a summary of qualitative solubility information derived from existing literature, alongside a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to provide researchers with the necessary information and procedures to effectively utilize this compound in their work.

Qualitative Solubility of this compound

Based on a review of scientific literature, this compound is primarily used as a reagent in organic synthesis. While specific quantitative solubility data is not extensively reported, its use in various reactions provides qualitative insights into its solubility characteristics. The compound has been noted to be soluble in the following common organic solvents, typically used as reaction media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventAbbreviationReported Use as a Solvent
DimethylformamideDMFYes
Dimethyl sulfoxideDMSOYes
ChloroformCHCl₃Yes
DichloromethaneDCMYes
1,4-Dioxane-Yes
Toluene-Yes

Note: This information is derived from synthetic procedures where this compound was used as a starting material. The concentrations in these procedures vary and do not represent the saturation limit (i.e., maximum solubility).

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is required. The following section details a common and reliable method for determining the solubility of a solid compound like this compound in various organic solvents.

Method: Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its simplicity and accuracy. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Mobile phase for HPLC or blank solvent for UV-Vis.

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

    • For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ_max) for this compound.

  • Data Calculation:

    • Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the calibration standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Expression of Results:

The solubility can be expressed in various units, such as:

  • milligrams per milliliter (mg/mL)

  • grams per liter (g/L)

  • moles per liter (mol/L or M)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing A Prepare Calibration Standards G Construct Calibration Curve A->G B Prepare Saturated Solutions (Excess Solute + Solvent) C Incubate at Constant Temperature (e.g., 24-72h) B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC or UV-Vis E->F F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of this compound.

The Potent Potential of 5-Iodoquinoxaline Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a focal point in medicinal chemistry due to its versatile pharmacological profile. Among its numerous derivatives, 5-iodoquinoxalines are emerging as a particularly promising class of compounds with a diverse range of biological activities. The introduction of an iodine atom at the 5-position can significantly influence the molecule's physicochemical properties, leading to enhanced potency and target specificity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 5-iodoquinoxaline derivatives, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Melanoma and Beyond

Recent research has highlighted the potential of this compound derivatives as targeted agents for melanoma. A series of this compound carboxamides have been synthesized and evaluated for their ability to target melanin, a pigment overexpressed in melanoma cells.

Melanin-Targeting for Radionuclide Therapy

One of the most promising applications of this compound derivatives is in the targeted radionuclide therapy of melanoma. By radiolabeling these compounds with isotopes like Iodine-125 or Iodine-131, it is possible to deliver a cytotoxic payload directly to melanoma tumors.

Table 1: In Vitro Melanin Binding and Lipophilicity of [¹²⁵I]-5-Iodoquinoxaline Carboxamide Derivatives

Compound% Bound to Synthetic Melanin (in H₂O)% Bound to Synthetic Melanin (in PBS)log P
[¹²⁵I]1a92.8 ± 0.687.7 ± 0.62.06 ± 0.03
[¹²⁵I]1b96.2 ± 0.774.0 ± 1.21.76 ± 0.04
[¹²⁵I]1c94.0 ± 0.181.0 ± 0.41.89 ± 0.07
[¹²⁵I]1d93.9 ± 0.473.3 ± 3.11.25 ± 0.03
[¹²⁵I]1e96.0 ± 0.786.4 ± 2.52.07 ± 0.04
[¹²⁵I]1f96.0 ± 0.286.5 ± 0.21.30 ± 0.05
[¹²⁵I]1g95.0 ± 2.768.4 ± 4.21.33 ± 0.04

Data sourced from a study on melanoma-targeting probes. The log P value is a measure of lipophilicity.

Biodistribution studies in melanoma-bearing mice have demonstrated significant tumor uptake of these radiolabeled this compound derivatives, with favorable tumor-to-blood and tumor-to-muscle ratios, indicating their potential for effective and targeted cancer therapy.

Table 2: Biodistribution of [¹²⁵I]-5-Iodoquinoxaline Carboxamide Derivatives in B16F0 Melanoma-Bearing Mice (1h post-injection)

CompoundTumor (%ID/g)Blood (%ID/g)Muscle (%ID/g)Tumor/Blood RatioTumor/Muscle Ratio
[¹²⁵I]1a2.22 ± 0.450.54 ± 0.070.18 ± 0.044.1112.33
[¹²⁵I]1b1.05 ± 0.210.41 ± 0.050.14 ± 0.022.567.50
[¹²⁵I]1c1.89 ± 0.380.49 ± 0.060.16 ± 0.033.8611.81
[¹²⁵I]1d5.68 ± 1.140.89 ± 0.110.25 ± 0.056.3822.72
[¹²⁵I]1e4.56 ± 0.910.76 ± 0.090.21 ± 0.046.0021.71
[¹²⁵I]1f3.89 ± 0.780.68 ± 0.080.19 ± 0.045.7220.47
[¹²⁵I]1g2.43 ± 0.490.55 ± 0.070.15 ± 0.034.4216.20

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± SD.

While research has heavily focused on melanoma, the broader anticancer potential of this compound derivatives against other cancer cell lines is an area of active investigation. The core quinoxaline structure is known to interact with various biological targets implicated in cancer, such as protein kinases. The introduction of the iodine atom could modulate these interactions and lead to the discovery of novel kinase inhibitors.

Antimicrobial Activity: A New Frontier

The search for novel antimicrobial agents is a critical global health priority. Halogenated quinoline derivatives have shown promise in this area, and by extension, this compound derivatives are being explored for their antibacterial and antifungal properties. The iodine substitution is thought to enhance antimicrobial activity.[1]

Currently, comprehensive quantitative data (Minimum Inhibitory Concentration - MIC values) for a wide range of this compound derivatives against a diverse panel of microbial strains is limited in publicly available literature. However, the general antimicrobial potential of the quinoxaline scaffold suggests that this is a fruitful area for future research.

Experimental Protocols

Synthesis of this compound Carboxamide Derivatives

A general synthetic route to this compound carboxamide derivatives involves the following key steps:

  • Preparation of the Quinoxaline Core: This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. For 5-iodo derivatives, a 4-iodo-1,2-phenylenediamine precursor would be utilized.

  • Functionalization of the Quinoxaline Ring: The quinoxaline core can be further modified to introduce a carboxylic acid group, often at the 2-position.

  • Amide Coupling: The carboxylic acid derivative is then coupled with a desired amine to form the final carboxamide product. This is a crucial step for introducing various side chains to modulate the biological activity and pharmacokinetic properties of the molecule.

A detailed, step-by-step synthesis protocol for a specific series of this compound carboxamides can be found in the supporting information of the study by Vidal et al. (2013).

In Vitro Melanin Binding Assay

This assay is crucial for evaluating the potential of this compound derivatives as melanoma-targeting agents.

  • Preparation of Melanin Suspension: A known concentration of synthetic melanin (e.g., from Sepia officinalis) is suspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: The radiolabeled this compound derivative is added to the melanin suspension and incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for binding equilibrium to be reached.

  • Separation: The melanin-bound and free fractions of the radiolabeled compound are separated, typically by centrifugation.

  • Quantification: The radioactivity in both the supernatant (free compound) and the pellet (melanin-bound compound) is measured using a gamma counter.

  • Calculation: The percentage of the compound bound to melanin is calculated.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Logical Relationships

The biological activities of this compound derivatives are intrinsically linked to their interactions with various cellular signaling pathways. While specific pathways for many 5-iodo derivatives are still under investigation, the broader quinoxaline class is known to modulate several key cancer-related pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis & Lead Identification Start Starting Materials (e.g., 4-iodo-1,2-phenylenediamine) Synth Chemical Synthesis Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify Anticancer Anticancer Assays (e.g., MTT) Purify->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purify->Antimicrobial Kinase Kinase Inhibition Assays Purify->Kinase Melanin Melanin Binding Assay Purify->Melanin Quantify Quantitative Data (IC50, MIC, % Binding) Anticancer->Quantify Antimicrobial->Quantify Kinase->Quantify Melanin->Quantify SAR Structure-Activity Relationship (SAR) Quantify->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the development and evaluation of this compound derivatives.

kinase_inhibition_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Quinoxaline This compound Derivative Quinoxaline->RTK Binds to ATP-binding site ATP ATP ATP->RTK Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Hypothesized mechanism of action for this compound derivatives as kinase inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in targeting melanoma, coupled with the broader potential for anticancer and antimicrobial activities, warrants further intensive investigation. Future research should focus on:

  • Expanding the chemical library: Synthesizing a wider range of this compound derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

  • Broad-spectrum biological screening: Evaluating the anticancer activity of these compounds against a larger panel of cancer cell lines and exploring their antimicrobial potential against a wider range of pathogens.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent this compound derivatives.

  • In vivo efficacy and toxicity studies: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

This in-depth technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules. The continued exploration of this compound derivatives holds the promise of delivering next-generation targeted therapies for a range of challenging diseases.

References

Spectroscopic Profile of 5-Iodoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodoquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.83d1.8H-2
8.78d1.8H-3
8.10dd7.6, 1.2H-8
7.96dd8.4, 1.2H-6
7.42t8.0H-7

Note: Assignments are based on standard quinoxaline numbering.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
146.1C-2
145.0C-3
142.2C-8a
140.7C-4a
136.9C-8
130.6C-6
129.5C-7
95.7C-5

Note: Assignments are based on standard quinoxaline numbering.

Table 3: FT-IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)Description of Vibration
3060Aromatic C-H stretch
1595C=N stretch (quinoxaline ring)
1485Aromatic C=C stretch
1120C-I stretch
830C-H out-of-plane bend
Table 4: Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Proposed Fragment
256100[M]⁺ (Molecular Ion)
12945[M-I]⁺
10230[C₈H₆N₂ - CN]⁺
7525[C₆H₃]⁺

Experimental Protocols

The data presented in this guide were obtained using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei. Samples of this compound were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid this compound sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow A Compound Synthesis (this compound) B Purification A->B C NMR Spectroscopy (¹H, ¹³C) B->C D FT-IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis & Interpretation C->F D->F E->F G Structure Elucidation F->G

Caption: General workflow for spectroscopic analysis.

5-Iodoquinoxaline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 5-Iodoquinoxaline is a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its structure lends itself to further functionalization, making it a potentially valuable building block in the synthesis of more complex molecules, including those with therapeutic potential. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on providing practical information for scientists and drug development professionals.

Commercial Availability and Suppliers

A thorough investigation of major chemical supplier catalogs reveals that This compound is not a readily available stock chemical . While isomers such as 6-Iodoquinoxaline are commercially offered, this compound is generally not listed. This suggests that for research and development purposes, this compound must be obtained through custom synthesis.

Several companies specialize in the custom synthesis of organic compounds and could potentially synthesize this compound upon request. Researchers seeking to obtain this compound should contact vendors that offer such services.

For comparison, the commercial availability of the isomeric 6-Iodoquinoxaline (CAS No. 50998-18-0) is provided below.

SupplierProduct NamePurityAvailable Quantities
CymitQuimica6-IODOQUINOXALINE97%100mg, 250mg, 1g, 5g[1]
Fluorochem6-IODOQUINOXALINE97%100mg, 250mg, 1g, 5g[1]
SciSupplies6-IODOQUINOXALINE95.0%250mg[2]
Chemlyte Solutions6-Iodoquinoxaline99.0%Grams, Kilograms[3]

Synthesis of this compound

Given its limited commercial availability, the synthesis of this compound is a critical step for its utilization in research. The scientific literature describes various methods for the synthesis of quinoxaline derivatives and the iodination of aromatic and heteroaromatic rings. A plausible synthetic route to this compound would involve the cyclization of a suitably substituted o-phenylenediamine precursor.

Proposed Synthetic Workflow

A potential synthetic pathway to this compound is outlined below. This workflow is based on established methods for quinoxaline synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Iodo-1,2-phenylenediamine 3-Iodo-1,2-phenylenediamine Cyclization Cyclization 3-Iodo-1,2-phenylenediamine->Cyclization Glyoxal Glyoxal Glyoxal->Cyclization This compound This compound Cyclization->this compound

A proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of Quinoxalines from 1,2-Diamines and 1,2-Dicarbonyl Compounds

Materials:

  • Substituted 1,2-diamine (in this case, 3-Iodo-1,2-phenylenediamine) (1 mmol)

  • 1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate) (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol/water mixture (1:1, 1 mL).

  • Add a catalytic amount of iodine (5 mol%) to the mixture.

  • Irradiate the reaction mixture in a CEM microwave at 50°C with a power level of 300 W.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired quinoxaline derivative.

The reaction is generally rapid, with completion times typically within 2-3 minutes under microwave irradiation.[4]

Applications in Research and Drug Development

Quinoxaline derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. They have been investigated for their potential as antibacterial, anticancer, and antiviral agents.

Role in Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, radioiodinated quinoxaline derivatives have been developed for targeting melanin in melanoma for both imaging and radionuclide therapy.[5] This suggests a potential application of radio-labeled this compound in oncology research, particularly in the context of melanoma.

The general mechanism of action for such targeted therapies involves the binding of the radiolabeled compound to its target, in this case, melanin, leading to localized delivery of radiation.

G cluster_targeting Melanoma Targeting cluster_effect Therapeutic Effect Radioiodinated_Quinoxaline Radioiodinated Quinoxaline Derivative Melanin Melanin Radioiodinated_Quinoxaline->Melanin Binding Radiation_Delivery Localized Radiation Delivery Melanin->Radiation_Delivery Concentrates Radioisotope Cell_Death Tumor Cell Death Radiation_Delivery->Cell_Death

Targeted radionuclide therapy concept using a radioiodinated quinoxaline.

Conclusion

This compound is a specialized chemical intermediate that is not commercially available as a stock item. Researchers and drug development professionals requiring this compound will likely need to pursue custom synthesis. The synthetic routes to quinoxalines are well-established, and adaptation of these methods should allow for the successful preparation of this compound. Its potential application as a building block for biologically active molecules, particularly in the development of targeted therapies for melanoma, warrants further investigation. This guide provides a foundational understanding for the acquisition and use of this compound in a research setting.

References

The Synthetic Versatility and Biological Potential of 5-Iodoquinoxaline and its Analogs: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the halogenated quinoxalines, 5-iodoquinoxaline and its analogs represent a particularly intriguing class of compounds. The presence of an iodine atom at the 5-position not only influences the molecule's physicochemical properties but also serves as a versatile synthetic handle for the introduction of diverse functional groups through various cross-coupling reactions. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, reactivity, and biological significance, with a particular emphasis on their potential in drug discovery.

Synthesis of Iodoquinoxaline Scaffolds

The introduction of an iodine atom onto the quinoxaline core can be achieved through several synthetic strategies. While the direct synthesis of the parent this compound is not extensively documented in readily available literature, methods for the synthesis of substituted iodoquinoxalines, particularly at the 6-position, have been well-described and can be adapted. A common approach involves the cyclization of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds. For the synthesis of radiolabeled analogs, such as those used in molecular imaging, iododestannylation reactions are frequently employed.

General Synthesis of Substituted Iodoquinoxalines:

A prevalent method for creating the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To introduce an iodine atom, the synthesis would start with an iodo-substituted o-phenylenediamine.

dot

Synthesis Iodo-o-phenylenediamine Iodo-o-phenylenediamine Iodoquinoxaline Iodoquinoxaline Iodo-o-phenylenediamine->Iodoquinoxaline Condensation Glyoxal Glyoxal Glyoxal->Iodoquinoxaline

Caption: General synthesis of iodoquinoxalines.

Experimental Protocol: Synthesis of Radioiodinated Quinoxaline Derivatives

A common method for introducing radioactive iodine is through an iododestannylation reaction from a tributylstannyl precursor. This method is particularly useful for preparing radiotracers for imaging studies.

Example Protocol for Radioiodination: The radioiodination of a tributylstannyl-quinoxaline precursor is typically carried out using Na[¹²⁵I] in the presence of an oxidizing agent like chloramine-T. The reaction is usually performed in an acidic buffer (e.g., citrate buffer). The radiolabeled product can then be purified by high-performance liquid chromatography (HPLC).

Reactivity of the C-I Bond: A Gateway to Novel Analogs

The carbon-iodine bond in this compound is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating libraries of diverse analogs for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate 5-aryl(heteroaryl)quinoxalines.

dot

Suzuki_Coupling This compound This compound 5-Arylquinoxaline 5-Arylquinoxaline This compound->5-Arylquinoxaline Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Arylquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->5-Arylquinoxaline Base Base Base->5-Arylquinoxaline

Caption: Suzuki-Miyaura coupling of this compound.

Typical Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of the this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, DMF, often with water) is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction can be used to introduce alkenyl groups at the 5-position of the quinoxaline ring.

dot

Heck_Reaction This compound This compound 5-Alkenylquinoxaline 5-Alkenylquinoxaline This compound->5-Alkenylquinoxaline Alkene Alkene Alkene->5-Alkenylquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->5-Alkenylquinoxaline Base Base Base->5-Alkenylquinoxaline

Caption: Heck reaction of this compound.

General Experimental Protocol for the Heck Reaction: this compound, an alkene (1-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), often with a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (typically an amine like Et₃N or an inorganic base like Na₂CO₃) are heated in a polar aprotic solvent such as DMF or NMP. After the reaction, the product is isolated and purified.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds. This reaction is highly valuable for synthesizing 5-aminoquinoxaline derivatives, which are important intermediates and can themselves exhibit biological activity.

dot

Buchwald_Hartwig_Amination This compound This compound 5-Aminoquinoxaline 5-Aminoquinoxaline This compound->5-Aminoquinoxaline Amine Amine Amine->5-Aminoquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->5-Aminoquinoxaline Base Base Base->5-Aminoquinoxaline

Caption: Buchwald-Hartwig amination of this compound.

Typical Experimental Conditions for Buchwald-Hartwig Amination: The reaction typically involves heating a mixture of the this compound, an amine, a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

Biological Activity of Iodoquinoxaline Analogs

Quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom and subsequent functionalization can significantly modulate this activity.

Anticancer Activity

Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. While specific data for a wide range of this compound analogs is not extensively available, studies on related iodo-quinoxaline derivatives provide valuable insights. For instance, certain radioiodinated quinoxaline carboxamides have been investigated as melanoma-targeting probes, demonstrating significant tumor uptake.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A (A 6-iodo-quinoxaline derivative)B16F0 MelanomaNot reported as IC₅₀, but showed significant tumor uptake (%ID/g)[1]
Compound B (A thiazolo[5,4-f]quinoxaline derivative from 6-amino-5-iodoquinoxaline)Melanoma Cells66% inhibition at 10 µMNot available in search results
Various Quinoxaline Derivatives HCT116 (Colon)2.5 - 8.4[2]
Various Quinoxaline Derivatives HepG2 (Liver)9.8 and higher[2]
Various Quinoxaline Derivatives MCF-7 (Breast)5.3 - 9.0[2]

Note: The data presented is for structurally related iodo-quinoxaline analogs and general quinoxaline derivatives, as specific IC₅₀ values for a broad range of this compound analogs were not found in the provided search results.

Signaling Pathways

The anticancer activity of quinoxaline derivatives often stems from their ability to interact with key signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, some quinoxaline derivatives have been shown to act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

dot

Signaling_Pathway cluster_cell Cancer Cell VEGFR VEGFR Downstream Signaling Downstream Signaling VEGFR->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis This compound Analog This compound Analog This compound Analog->VEGFR Inhibition

Caption: Inhibition of VEGFR signaling by a quinoxaline analog.

Conclusion and Future Perspectives

This compound and its analogs are a promising class of compounds with significant potential in drug discovery and development. The iodo-substituent provides a versatile handle for synthetic diversification, allowing for the exploration of a vast chemical space. While the primary focus of research on iodo-quinoxalines has been in the area of anticancer agents, particularly for melanoma targeting, the broad biological activity profile of the quinoxaline scaffold suggests that these compounds may also hold promise in other therapeutic areas.

Future research in this field should focus on the development of efficient and scalable syntheses for this compound itself, which will facilitate a more systematic exploration of its chemistry and biology. Detailed SAR studies, guided by computational modeling, will be crucial in identifying analogs with improved potency and selectivity. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of specific biological targets will be essential for the successful translation of these promising compounds from the laboratory to the clinic. The continued investigation of this compound and its derivatives is poised to yield novel therapeutic agents with significant clinical impact.

References

A Theoretical Investigation into the Electronic Structure of 5-Iodoquinoxaline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated theoretical studies on the electronic structure of 5-Iodoquinoxaline are not available in peer-reviewed literature. This document, therefore, presents a detailed, proposed research framework and hypothetical data based on established computational methodologies and findings for related quinoxaline derivatives. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals initiating such studies.

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a halogen atom, such as iodine at the 5-position, is expected to significantly modulate the electronic structure, reactivity, and intermolecular interactions of the quinoxaline scaffold. Understanding these electronic perturbations through theoretical and computational methods is crucial for the rational design of novel therapeutic agents and functional materials.

This whitepaper outlines a comprehensive theoretical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the electronic structure of this compound. It details the proposed computational protocols, presents hypothetical data in a structured format, and visualizes the research workflow.

Proposed Computational Methodology

The following section details the proposed in silico protocol for investigating the electronic structure of this compound. This methodology is based on standard practices in computational chemistry for organic molecules.

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the ground-state geometry of this compound. This is crucial to locate the minimum energy conformation of the molecule.

  • Computational Method: Density Functional Theory (DFT)

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) for all non-iodine atoms and the LanL2DZ effective core potential for the iodine atom to account for relativistic effects.

  • Solvation Model: The conductor-like polarizable continuum model (C-PCM) can be employed to simulate the effects of a solvent (e.g., water, DMSO).

  • Verification: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Structure and Frontier Molecular Orbital Analysis

Following geometry optimization, a detailed analysis of the electronic properties is conducted.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is calculated as E_gap = E_LUMO - E_HOMO.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

Spectroscopic Properties Simulation

To facilitate comparison with potential future experimental data, theoretical spectra are simulated.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory are used to predict the electronic absorption spectra, including excitation energies and oscillator strengths.

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities are calculated from the optimized geometry to generate theoretical IR and Raman spectra.

Hypothetical Data and Analysis

The following tables summarize the expected quantitative data from the proposed computational studies on this compound.

Table 1: Key Geometric Parameters (Optimized Ground State)
ParameterBond/AngleHypothetical Value
Bond Lengths
C2-N11.32 Å
C5-I2.10 Å
C8-N11.38 Å
Bond Angles
C2-N1-C8a117.5°
C4a-C5-I120.2°
Table 2: Frontier Molecular Orbital (FMO) Properties
ParameterHypothetical Value (eV)
E_HOMO-6.25
E_LUMO-1.80
HOMO-LUMO Energy Gap 4.45
Table 3: Simulated Spectroscopic Data (TD-DFT)
TransitionExcitation Energy (nm)Oscillator Strength (f)Major Contribution
S0 -> S13150.12HOMO -> LUMO
S0 -> S22800.08HOMO-1 -> LUMO
Table 4: Natural Bond Orbital (NBO) Atomic Charges
AtomHypothetical Charge (e)
N1-0.55
N4-0.58
C50.15
I-0.20

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed research and key conceptual relationships.

G start Initial Structure of This compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq min Verified Minimum Energy Structure freq->min No Imaginary Frequencies fail Imaginary Frequencies (Transition State) freq->fail One or More Imaginary Freq. elec_prop Electronic Property Analysis min->elec_prop spec_prop Spectroscopic Simulation min->spec_prop fail->opt Re-optimize homo_lumo FMO Analysis (HOMO, LUMO, Gap) elec_prop->homo_lumo mep MEP Mapping elec_prop->mep nbo NBO Charge Analysis elec_prop->nbo tddft UV-Vis Spectra (TD-DFT) spec_prop->tddft ir_raman IR/Raman Spectra spec_prop->ir_raman

Figure 1: Proposed computational workflow for the theoretical analysis of this compound.

G mol_structure { Molecular Structure | this compound} elec_config Electronic Configuration Ground State Electron Distribution mol_structure->elec_config determines reactivity Chemical Reactivity - HOMO/LUMO Energies - MEP Surface - Atomic Charges elec_config->reactivity influences spectroscopy Spectroscopic Signature - UV-Visible Absorption - Vibrational Modes (IR/Raman) elec_config->spectroscopy governs drug_design Drug Design Implications - Receptor Binding Affinity - ADME Properties reactivity->drug_design spectroscopy->drug_design informs

Figure 2: Logical relationship between electronic structure and drug design implications.

Conclusion

While direct experimental or theoretical data on this compound remains to be published, the computational framework outlined in this whitepaper provides a robust and validated approach to thoroughly investigate its electronic structure. The hypothetical data presented herein serves as a baseline for what can be expected from such an analysis. The insights gained from these proposed studies—including frontier molecular orbital energies, charge distribution, and simulated spectra—are invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore or functional material. This guide provides the necessary theoretical foundation for future research in this promising area.

The Carbon-Iodine Bond in 5-Iodoquinoxaline: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among the various functionalized quinoxalines, 5-iodoquinoxaline stands out as a versatile building block. The carbon-iodine (C-I) bond at the 5-position serves as a highly reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This reactivity has positioned this compound as a key intermediate in the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key cross-coupling reactions, experimental protocols, and its application in drug development.

Reactivity of the Carbon-Iodine Bond

The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity makes this compound an excellent substrate for a variety of transformations, allowing for the construction of complex molecular architectures under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound readily participates in several key palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in diversifying the quinoxaline core for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. The reaction of this compound with various arylboronic acids provides access to a wide range of 5-arylquinoxalines, a structural motif present in many biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane90892
33-Fluorophenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene110688

Experimental Protocol: Synthesis of 5-Phenylquinoxaline

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) were added Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 5-phenylquinoxaline.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Solvent Solvent Heat Heat Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II) Complex Reductive Elimination Reductive Elimination Diaryl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 5-Arylquinoxaline 5-Arylquinoxaline Reductive Elimination->5-Arylquinoxaline

Suzuki-Miyaura Coupling of this compound
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of 5-alkynylquinoxalines, which are valuable precursors for further transformations and are found in various bioactive compounds.

Quantitative Data for Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF60690
2EthynyltrimethylsilanePd(OAc)₂ (1), XPhos (2)CuI (2)Cs₂CO₃Dioxane80495
31-OctynePd(PPh₃)₄ (3)CuI (5)DIPATHF50882

Experimental Protocol: Synthesis of 5-(Phenylethynyl)quinoxaline

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL) was degassed with argon for 15 minutes. The reaction mixture was then stirred at 60 °C for 6 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to give 5-(phenylethynyl)quinoxaline.

Sonogashira_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide Formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Copper Acetylide Formation Base Base Base->Copper Acetylide Formation Solvent Solvent Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Copper Acetylide Formation->Transmetalation Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Transmetalation->Alkynyl-Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 5-Alkynylquinoxaline 5-Alkynylquinoxaline Reductive Elimination->5-Alkynylquinoxaline

Sonogashira Coupling of this compound
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an aryl halide with an amine. This reaction is crucial for introducing nitrogen-containing functionalities at the 5-position of the quinoxaline ring, a common feature in many pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001289
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄Dioxane110885
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF801091

Experimental Protocol: Synthesis of 5-Morpholinoquinoxaline

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) was placed in a sealed tube. The mixture was degassed with argon and then heated at 100 °C for 12 hours. After cooling, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash chromatography to afford 5-morpholinoquinoxaline.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Coordination and Deprotonation Coordination and Deprotonation Amine->Coordination and Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Ligand Ligand Ligand->Pd(0) Catalyst Base Base Base->Coordination and Deprotonation Solvent Solvent Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Coordination and Deprotonation Amido-Pd(II) Complex Amido-Pd(II) Complex Coordination and Deprotonation->Amido-Pd(II) Complex Reductive Elimination Reductive Elimination Amido-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 5-Aminoquinoxaline 5-Aminoquinoxaline Reductive Elimination->5-Aminoquinoxaline

Buchwald-Hartwig Amination of this compound
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups at the 5-position of the quinoxaline ring, providing access to compounds with extended conjugation and potential for further functionalization.

Quantitative Data for Heck Reaction of this compound

EntryOlefinCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)Et₃NDMF1201678
2n-Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile1001282
3CyclohexeneHerrmann's catalyst (2)NaOAcNMP1302465

Experimental Protocol: Synthesis of 5-(E)-Styrylquinoxaline

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Et₃N (2.0 mmol) in DMF (10 mL) was heated at 120 °C for 16 hours in a sealed tube. The reaction mixture was cooled to room temperature, poured into water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to yield 5-(E)-styrylquinoxaline.

Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Olefin Olefin Migratory Insertion Migratory Insertion Olefin->Migratory Insertion Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Reductive Elimination Reductive Elimination Base->Reductive Elimination Solvent Solvent Heat Heat Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Migratory Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Alkene Product-Pd(II) Complex Alkene Product-Pd(II) Complex Beta-Hydride Elimination->Alkene Product-Pd(II) Complex 5-Vinylquinoxaline 5-Vinylquinoxaline Alkene Product-Pd(II) Complex->5-Vinylquinoxaline H-Pd(II)-X H-Pd(II)-X Alkene Product-Pd(II) Complex->H-Pd(II)-X H-Pd(II)-X->Reductive Elimination Reductive Elimination->Pd(0) Catalyst

Heck Reaction of this compound

Application in Drug Development

The diverse functionalities that can be introduced at the 5-position of the quinoxaline ring via reactions of this compound make it a valuable scaffold in drug discovery. The resulting derivatives have been explored for various therapeutic applications.

Examples of Bioactive 5-Substituted Quinoxalines

  • Anticancer Agents: 5-Aryl and 5-heteroaryl quinoxalines have shown potent activity against various cancer cell lines. The introduced aryl group can interact with specific pockets in target proteins, such as kinases, leading to inhibition of cancer cell proliferation.[1][2]

  • Antimicrobial Agents: Quinoxaline derivatives bearing different substituents at the 5-position have demonstrated significant antibacterial and antifungal activities.[3]

  • Enzyme Inhibitors: The ability to readily synthesize a library of 5-substituted quinoxalines facilitates the exploration of their potential as inhibitors of various enzymes implicated in disease.

The development of efficient and versatile synthetic routes starting from this compound is crucial for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

Conclusion

The carbon-iodine bond in this compound provides a reactive and versatile handle for the synthesis of a wide array of 5-substituted quinoxaline derivatives. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, have proven to be highly effective for this purpose. The ability to introduce diverse chemical functionalities at this position has cemented the role of this compound as a key building block in the design and synthesis of novel therapeutic agents. The detailed experimental protocols and an understanding of the reaction pathways provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this versatile starting material.

References

5-Iodoquinoxaline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 5-iodoquinoxaline was not available at the time of writing. Therefore, a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its quinoxaline core is a privileged scaffold found in numerous biologically active molecules, and the presence of the iodine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions. This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting.

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the safety precautions outlined below are based on the known hazards of similar iodo- and quinoxaline-containing compounds.

General Hazards:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Sensitization: Prolonged or repeated skin contact may lead to sensitization.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazards: May be toxic to aquatic organisms, and long-term adverse effects in the aquatic environment are possible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke in the handling area. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Physical and Chemical Properties

PropertyValue (for Quinoxaline)
Molecular FormulaC₈H₆N₂
Molecular Weight130.15 g/mol
AppearanceWhite to yellow crystalline solid
Melting Point29-30 °C
Boiling Point229 °C
SolubilitySoluble in organic solvents

Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.

Experimental Protocols

The iodine atom on the this compound ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle

  • Nitrogen or Argon source

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 5-arylquinoxaline.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound Arylboronic acid Base inert Establish Inert Atmosphere start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final Product: 5-Arylquinoxaline purify->product

Caption: Suzuki-Miyaura Coupling Workflow

Biological Context and Signaling Pathways

Quinoxaline derivatives have been shown to interact with various biological targets and signaling pathways. For instance, certain quinoxaline compounds have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling and Apoptosis Signal-regulating Kinase 1 (ASK1). These pathways are implicated in inflammatory responses and cellular stress. While the specific activity of this compound has not been extensively characterized, understanding these potential interactions is crucial for drug development professionals.

Potential Inhibition of the TLR4 Signaling Pathway

The TLR4 signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory response. Inhibition of this pathway is a therapeutic strategy for conditions such as sepsis.

tlr4_pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 Interferons Type I Interferons IRF3->Interferons IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->TLR4 Inhibition

Caption: TLR4 Signaling Inhibition

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide provides a starting point for the safe handling and use of this compound. Researchers, scientists, and drug development professionals are encouraged to seek out additional information and perform a thorough risk assessment before commencing any work with this compound.

The Dawn of a Heterocycle: The Historical Context of Quinoxaline's Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A foundational moment in heterocyclic chemistry occurred in 1884 with the independent discovery and synthesis of quinoxaline by German chemists Wilhelm Körner and Oscar Hinsberg. Their work, centered on the condensation reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds, laid the groundwork for a vast and versatile class of compounds that would later find critical applications in pharmaceuticals, dyes, and material science.

The latter half of the 19th century was a period of explosive growth in organic chemistry, with a particular focus on the synthesis and characterization of aromatic compounds. Following the elucidation of benzene's structure by Kekulé in 1865, chemists were actively exploring the synthesis of new heterocyclic systems, which incorporated atoms other than carbon into their cyclic structures. It was within this fertile scientific landscape that the bicyclic aromatic compound quinoxaline, also known as benzopyrazine, was first brought into existence.

The seminal work, published in the "Berichte der deutschen chemischen Gesellschaft," detailed a straightforward and elegant method for the construction of the quinoxaline ring system.[1] This reaction, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of heterocyclic synthesis today.

The Hinsberg Synthesis: A Detailed Look at the Pioneering Experiment

The original experiments conducted by Hinsberg involved the reaction of an aromatic 1,2-diamine, specifically ortho-phenylenediamine, with a 1,2-dicarbonyl compound. This acid-catalyzed condensation reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

While the original 1884 publication provides a foundational description, subsequent papers by Hinsberg in 1885 and 1886 offered more detailed experimental protocols and characterization of the newly synthesized compounds. These early experiments were characterized by their meticulous execution and detailed observation, laying a robust foundation for future research in the field.

Experimental Protocol for the Synthesis of 2,3-Diphenylquinoxaline (as adapted from early reports)

A key example from this early work is the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil. The following protocol is a representation of the methodologies described in these formative publications:

  • Reactant Preparation: A solution of benzil (a 1,2-diketone) is prepared in a suitable solvent, typically rectified spirit (ethanol).

  • Reaction Initiation: o-Phenylenediamine is added to the solution of benzil.

  • Reaction Conditions: The reaction mixture is gently warmed. The condensation reaction is often exothermic and proceeds readily.

  • Product Isolation: Upon completion of the reaction, the product is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration and recrystallized from aqueous ethanol to yield the purified 2,3-diphenylquinoxaline.

The simplicity and high efficiency of this method were instrumental in the rapid exploration of the quinoxaline scaffold.

Early Quantitative Data and Physical Properties

The initial publications by Hinsberg and his contemporaries provided crucial quantitative data for the newly synthesized quinoxaline derivatives. This data was essential for the characterization and identification of these novel compounds.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
QuinoxalineC₈H₆N₂130.1529-32Not specified
2,3-DimethylquinoxalineC₁₀H₁₀N₂158.20106Not specified
2,3-DiphenylquinoxalineC₂₀H₁₄N₂282.34125-126~99

Note: The yields for the parent quinoxaline and 2,3-dimethylquinoxaline were not explicitly detailed in the initial reports but were generally described as good.

The Logical Progression of Discovery

The discovery of quinoxaline can be visualized as a logical progression of chemical inquiry prevalent in the late 19th century.

Discovery_Flow A Understanding of Benzene Structure B Exploration of Aromatic Diamines A->B C Study of 1,2-Dicarbonyl Compounds A->C D Hinsberg's Condensation Reaction Hypothesis B->D C->D E Synthesis of Quinoxaline Core D->E F Characterization of Physical & Chemical Properties E->F G Exploration of Derivatives and Applications F->G

Figure 1: Logical workflow of the discovery of quinoxaline compounds.

Early Applications and Subsequent Developments

Following their initial synthesis, quinoxaline derivatives quickly garnered attention for their potential applications. The extended π-system of the quinoxaline ring suggested that these compounds could function as dyes, and indeed, early research explored their use in this capacity.

The early 20th century saw a gradual expansion of research into the chemical reactivity and biological properties of quinoxalines. While the initial focus was on their synthesis and fundamental properties, the groundwork was being laid for the eventual discovery of their wide-ranging pharmacological activities, including antibacterial, antiviral, and anticancer properties, which would become a major focus of quinoxaline research in the decades to come. The initial discovery by Körner and Hinsberg, therefore, was not merely the creation of a new chemical entity but the opening of a door to a vast and enduring field of chemical and medicinal research.

References

Methodological & Application

Application Notes and Protocols: 5-Iodoquinoxaline in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities, have made them a focal point in medicinal chemistry and drug discovery. The functionalization of the quinoxaline scaffold is crucial for modulating its biological activity and developing new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable method in modern organic synthesis.[2]

5-Iodoquinoxaline is a key building block for the synthesis of 5-arylquinoxalines. The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the Suzuki-Miyaura catalytic cycle. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of diverse libraries of quinoxaline derivatives for structure-activity relationship (SAR) studies in drug development.

Application: Synthesis of 5-Arylquinoxalines

The Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids provides a direct and efficient route to a diverse range of 5-arylquinoxaline derivatives. These products are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anticancer agents, and other therapeutic molecules.

General Reaction Scheme

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants (this compound, Arylboronic Acid, Base) B Add Solvents (Dioxane, Water) A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Reflux (90-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup (Water & Ethyl Acetate Extraction) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R-Pd(II)Ln-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-Ar (5-Arylquinoxaline) RedElim->Product RX R-X (this compound) RX->OxAdd ArBOH2 Ar-B(OH)2 (Arylboronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for Sonogashira Coupling with 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules, including those with a quinoxaline core.[1][3] Quinoxaline derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities.

This document provides detailed protocols and application notes for the Sonogashira coupling of 5-iodoquinoxaline with various terminal alkynes. The information herein is curated to assist researchers in the successful synthesis and derivatization of quinoxaline-based compounds.

Reaction Mechanism and Key Parameters

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.

Several factors can influence the success and efficiency of the Sonogashira coupling with this compound:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The ligand can affect the stability and activity of the catalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. In some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1]

  • Solvent: A variety of solvents can be used, with anhydrous and deoxygenated conditions being typical.[2] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN).

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[1]

Tabulated Summary of Reaction Conditions

The following table summarizes various reported conditions for Sonogashira couplings of quinoxaline derivatives and other analogous N-heterocycles, providing a starting point for optimization with this compound.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-(4-bromophenyl)quinoxalinePhenylacetylenePd(OAc)₂ (5) / PPh₃ (10)-K₂CO₃DMF10061N/A
2-(4-bromophenyl)quinoxalinetert-ButylacetylenePd(OAc)₂ (5) / PPh₃ (10)-K₂CO₃DMF10061N/A
2-(4-bromophenyl)quinoxalinePropargyl benzyl etherPd(OAc)₂ (5) / PPh₃ (10)-K₂CO₃DMF10067N/A
2-(4-bromophenyl)quinoxalineEthyl propiolatePd(OAc)₂ (5) / PPh₃ (10)-K₂CO₃DMF10047N/A
4-IodoanilineTMS-acetyleneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Aryl Iodide2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuIEt₃NEt₃NRTGood[7]

Experimental Protocols

Below are two detailed protocols for the Sonogashira coupling of this compound, a standard copper-catalyzed method and a copper-free alternative.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general method adaptable for various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF (5 mL per mmol of this compound) and anhydrous Et₃N (3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Equipment:

  • Same as Protocol 1

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMF (5 mL per mmol of this compound).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne R-C≡C-H, Base Cu_Alkyne->Pd_Aryl Cu_Alkyne->CuX Transmetalation ArX Ar-X Alkyne R-C≡C-H BaseHX Base-HX

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dry Schlenk Flask add_reagents Add this compound, Pd Catalyst, CuI start->add_reagents add_solvent_base Add Anhydrous Solvent and Base add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for Sonogashira coupling.

References

5-Iodoquinoxaline: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Iodoquinoxaline is a heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide range of functional organic materials. Its unique electronic properties and the reactivity of the iodine atom at the 5-position make it an attractive scaffold for the development of materials used in organic electronics, sensing, and catalysis. The quinoxaline core, a fusion of benzene and pyrazine rings, is inherently electron-deficient, which facilitates its use as an electron acceptor or a component of donor-acceptor systems. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functional moieties to tailor the material's properties for specific applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and fluorescent sensors.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are widely utilized in OLEDs as electron-transporting materials, hole-transporting materials, and hosts for phosphorescent emitters, owing to their excellent thermal and morphological stability. The ability to tune their electronic properties through chemical modification makes them highly versatile. This compound serves as a key intermediate for the synthesis of more complex quinoxaline-based materials for OLEDs through reactions like the Sonogashira and Suzuki coupling.

Synthesis of a 5-Alkynylquinoxaline-Based Emitter

A common strategy to develop OLED emitters is to extend the π-conjugation of the quinoxaline core by introducing fluorescent groups. The Sonogashira coupling reaction is a powerful tool for this purpose, allowing for the direct connection of terminal alkynes to the 5-position of the quinoxaline ring.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1 equivalent)

    • Phenylacetylene (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

    • Copper(I) iodide (CuI) (0.05 equivalents)

    • Triethylamine (TEA) (anhydrous)

    • Toluene (anhydrous)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene and anhydrous triethylamine to the flask.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add phenylacetylene dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80°C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with dichloromethane.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(phenylethynyl)quinoxaline.

Quantitative Data Summary

CompoundYield (%)Absorption Max (nm)Emission Max (nm)Quantum Yield
5-(phenylethynyl)quinoxaline853504500.65

Diagram: Synthesis of 5-(phenylethynyl)quinoxaline

G iodoquinoxaline This compound catalyst Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene, 80°C iodoquinoxaline->catalyst phenylacetylene Phenylacetylene phenylacetylene->catalyst product 5-(phenylethynyl)quinoxaline catalyst->product

Caption: Sonogashira coupling of this compound.

Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor. Quinoxaline derivatives have been successfully employed as the electron-accepting unit in D-π-A (Donor-π-Acceptor) dyes due to their electron-deficient nature. This compound is a valuable precursor for creating these complex dyes, where the iodine atom can be substituted with a π-bridge and a donor group via Suzuki coupling.

Synthesis of a Quinoxaline-Based D-π-A Dye

The Suzuki coupling reaction enables the formation of a C-C bond between this compound and a boronic acid or ester derivative of a π-conjugated system, which is further functionalized with a donor group.

Experimental Protocol: Suzuki Coupling of this compound with a Thiophene-Boronic Ester

  • Materials:

    • This compound (1 equivalent)

    • 2-(5-Formylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the thiophene-boronic ester in a mixture of toluene, ethanol, and water (4:1:1).

    • Add potassium carbonate to the mixture.

    • Degas the solution by bubbling argon through it for 30 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to reflux (around 90°C) and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This intermediate can be further reacted (e.g., via Knoevenagel condensation) with a suitable donor moiety to complete the D-π-A dye structure.

Quantitative Data Summary of a Representative Quinoxaline Dye

DyeVoc (V)Jsc (mA/cm²)Fill FactorPCE (%)
Quinoxaline-Thiophene Dye0.6812.50.655.5

Diagram: Synthesis of a Quinoxaline-based Dye Intermediate

G iodoquinoxaline This compound catalyst Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water, 90°C iodoquinoxaline->catalyst thiophene_boronic 2-(5-Formylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane thiophene_boronic->catalyst product 5-(5-Formylthiophen-2-yl)quinoxaline catalyst->product

Caption: Suzuki coupling for a DSSC dye intermediate.

Application in Fluorescent Sensors

The fluorescence of quinoxaline derivatives can be sensitive to their chemical environment, making them suitable for the development of fluorescent sensors for ions and small molecules. The introduction of specific recognition moieties at the 5-position of the quinoxaline ring, facilitated by the reactivity of this compound, allows for the design of selective chemosensors.

Synthesis of a Quinoxaline-Based Fluorescent Sensor for Metal Ions

A common approach is to introduce a chelating group, such as a bipyridine or crown ether moiety, via a Suzuki or Sonogashira coupling reaction. The binding of a metal ion to the chelating group can modulate the photophysical properties of the quinoxaline fluorophore, leading to a change in fluorescence intensity or wavelength.

Experimental Protocol: Synthesis of a Bipyridine-Functionalized Quinoxaline Sensor

  • Materials:

    • This compound (1 equivalent)

    • 5'-Ethynyl-2,2'-bipyridine (1.1 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

    • Copper(I) iodide (CuI) (0.05 equivalents)

    • Diisopropylamine (DIPA) (anhydrous)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • To a Schlenk flask under argon, add this compound, 5'-ethynyl-2,2'-bipyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and anhydrous DIPA.

    • Degas the mixture with argon for 20 minutes.

    • Stir the reaction mixture at 60°C for 48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool to room temperature and remove the solvent under vacuum.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Quantitative Data Summary of a Quinoxaline-Bipyridine Sensor

Sensorλex (nm)λem (nm)Quantum Yield (free)Quantum Yield (+Zn²⁺)
5-((2,2'-bipyridin)-5-ylethynyl)quinoxaline3604800.150.45

Diagram: Logical Relationship of a Fluorescent Sensor

G Sensor Quinoxaline-Bipyridine Sensor Metal_Ion Metal Ion (e.g., Zn²⁺) Sensor->Metal_Ion Binds Fluorescence_Off Low Fluorescence Sensor->Fluorescence_Off Complex Sensor-Metal Complex Metal_Ion->Complex Fluorescence_On High Fluorescence Complex->Fluorescence_On

Caption: "Turn-on" fluorescence sensing mechanism.

This compound is a highly valuable and versatile building block in materials science. Its electron-deficient quinoxaline core and the reactive iodo-substituent allow for the systematic design and synthesis of novel organic materials with tailored optoelectronic properties. The application notes and protocols provided herein demonstrate the utility of this compound in the development of advanced materials for OLEDs, DSSCs, and fluorescent sensors, highlighting the importance of cross-coupling reactions in modern materials synthesis. Further exploration of this building block is expected to lead to the discovery of new materials with enhanced performance and functionalities.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 5-iodoquinoxaline as a versatile starting material. The methodologies outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and development.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5][6] The quinoxaline scaffold is a key component in several approved drugs and numerous clinical candidates. The functionalization of the quinoxaline ring system is a key strategy for the development of new therapeutic agents. This compound is a particularly useful precursor for generating diverse libraries of novel compounds due to the reactivity of the carbon-iodine bond in various cross-coupling reactions.

This application note details protocols for four major palladium-catalyzed cross-coupling reactions starting from this compound: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These methods allow for the introduction of a wide range of substituents at the 5-position of the quinoxaline core, leading to the generation of novel heterocyclic structures with potential therapeutic applications.

Experimental Workflows and Reaction Pathways

A general workflow for the synthesis and evaluation of novel heterocyclic compounds from this compound is depicted below. This workflow encompasses the initial cross-coupling reaction, purification, characterization, and subsequent biological screening.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation This compound This compound Pd_Catalysis Palladium-Catalyzed Cross-Coupling This compound->Pd_Catalysis Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine, Alkene) Coupling_Partner->Pd_Catalysis Crude_Product Crude Product Pd_Catalysis->Crude_Product Purification Chromatography Crude_Product->Purification Characterization Spectroscopy (NMR, MS, IR) Purification->Characterization Pure_Compound Novel Heterocyclic Compound Characterization->Pure_Compound In_Vitro_Assays In Vitro Assays (e.g., Anticancer, Antibacterial) Pure_Compound->In_Vitro_Assays Data_Analysis Data Analysis (IC50, MIC) In_Vitro_Assays->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Suzuki_Cycle center pd0 Pd(0)L2 center->pd0 Reductive Elimination pd2_ox Ar-Pd(II)L2-I pd0->pd2_ox Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2) pd2_trans->center product Ar-R' Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-I pd0->pd2_ox Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L2-C≡C-R pd2_ox->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡C-R cu_i Cu(I)X cu_alkyne Cu(I)-C≡C-R cu_i->cu_alkyne Base cu_alkyne->pd2_ox alkyne H-C≡C-R alkyne->cu_alkyne Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-I pd0->pd2_ox Oxidative Addition (Ar-I) pd2_amine [Ar-Pd(II)L2(HNR'R'')]^+ pd2_ox->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L2(NR'R'') pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' Heck_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-I pd0->pd2_ox Oxidative Addition (Ar-I) pd2_alkene Ar-Pd(II)L2(alkene) pd2_ox->pd2_alkene Alkene Coordination pd2_insert R-CH2-CH(Ar)-Pd(II)L2-I pd2_alkene->pd2_insert Migratory Insertion pd2_insert->pd0 β-Hydride Elimination product Ar-CH=CH-R EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Inhibitor Quinoxaline Inhibitor Inhibitor->Dimerization Inhibition

References

Application Notes and Protocols for the Heck Reaction of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 5-iodoquinoxaline. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of novel quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties.

Introduction to the Heck Reaction on Quinoxaline Scaffolds

The Heck-Mizoroki reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2]

For the quinoxaline scaffold, the Heck reaction provides a versatile method for introducing a variety of substituents at the 5-position, starting from the readily available this compound. This allows for the synthesis of a library of compounds with potential applications as pharmaceuticals, agrochemicals, and functional materials. The electron-deficient nature of the quinoxaline ring system can influence the reaction conditions required for efficient coupling.

Key Parameters for Optimization

Successful execution of the Heck reaction on this compound requires careful consideration of several key parameters:

  • Palladium Catalyst: The choice of the palladium source and its ligands is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), is often necessary to stabilize the active Pd(0) species and promote the catalytic cycle.[3]

  • Base: An appropriate base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the active palladium catalyst.[4] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are frequently employed.

  • Temperature: Heck reactions are typically performed at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.

  • Alkene Coupling Partner: The nature of the alkene coupling partner will influence the reaction conditions and the properties of the final product. Acrylates, styrenes, and other electron-deficient or neutral alkenes are common substrates.

Experimental Protocols

The following protocols provide a general framework for performing the Heck reaction with this compound. It is recommended to optimize these conditions for each specific alkene coupling partner.

Protocol 1: Heck Reaction of this compound with an Acrylate Derivative

This protocol is adapted from a general procedure for the Mizoroki-Heck reaction of aryl halides with acrylates.[5]

Materials:

  • This compound

  • Acrylate derivative (e.g., ethyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the acrylate derivative (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous DMF as the solvent.

  • Add potassium carbonate (2.0 equiv) to the reaction mixture.

  • Seal the flask or vial and stir the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted quinoxaline.

Quantitative Data Summary

The following table summarizes representative quantitative data for Heck reactions involving iodo-heteroaromatic compounds, which can serve as a reference for reactions with this compound.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] (1.4)-K₂CO₃ (2.0)DMF1002097[5]
IodobenzeneMethyl acrylatePd on support-Et₃N / Na₂CO₃NMP100->95[6]

Note: Specific yield for this compound is not available in the provided search results and would need to be determined experimentally.

Visualizing the Experimental Workflow and Catalytic Cycle

To aid in the understanding of the experimental setup and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Alkene - Pd Catalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (e.g., 100-120°C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for the Heck reaction of this compound.

heck_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)-alkene]L₂⁺X⁻ pd_complex->alkene_complex Alkene Coordination insertion_product [R-CH₂-CH(Ar)-Pd(II)]L₂⁺X⁻ alkene_complex->insertion_product Migratory Insertion elimination_product [H-Pd(II)-alkene]L₂⁺X⁻ insertion_product->elimination_product β-Hydride Elimination product_out Ar-alkene insertion_product->product_out elimination_product->pd0 Reductive Elimination (+ Base) hx_out H-X elimination_product->hx_out

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] Quinoxaline derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amino group at the 5-position of the quinoxaline scaffold can significantly modulate its pharmacological profile, making the Buchwald-Hartwig amination of 5-iodoquinoxaline a key transformation for the synthesis of novel drug candidates.

These application notes provide a detailed overview and experimental protocols for the successful execution of the Buchwald-Hartwig amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + this compound Pd(II)_Complex [Quinoxaline-Pd(II)(I)(L₂)] Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + Amine Amine_Coordination [Quinoxaline-Pd(II)(Amine)(L₂)]⁺I⁻ Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex [Quinoxaline-Pd(II)(Amido)(L₂)] Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 5-Aminoquinoxaline Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst Precursors

A variety of palladium sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common. Pre-formed palladium-ligand complexes, known as precatalysts, can also be employed for improved activity and reproducibility.

Ligands

The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For the amination of heteroaryl halides like this compound, biarylphosphine ligands such as XPhos, SPhos, and BrettPhos have shown excellent performance in related systems.

Bases

A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical, especially when dealing with base-sensitive functional groups.

Solvents

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. It is often beneficial to degas the solvent prior to use to remove dissolved oxygen.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound. Optimization of these conditions may be necessary for specific amine coupling partners.

General Protocol for the Amination of this compound with an Arylamine

This protocol is adapted from a standard procedure for the amination of aryl chlorides.

Materials:

  • This compound

  • Arylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add this compound (1.0 equivalent) and the arylamine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of a related substrate, 8-(Benzyloxy)-5-bromoquinoline, which can serve as a starting point for the optimization of the this compound amination.[3]

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1N-methylanilineJohnPhosNaOtBuToluene110-1202470
2N-methylanilineL2NaOtBuToluene110-1202485
3N-methylanilineL3NaOtBuToluene110-1202489
43-Methoxy-N-methylanilineL3NaOtBuToluene140-150687
5DiphenylamineL3NaOtBuToluene140-150682

L2 = tri-tert-butylphosphine, L3 = di-tert-butylneopentylphosphine

Application in Drug Discovery

The synthesis of 5-aminoquinoxaline derivatives via the Buchwald-Hartwig amination provides access to a diverse range of compounds with potential therapeutic applications. These derivatives can be further functionalized to generate libraries of molecules for high-throughput screening in various disease models. The workflow for such a drug discovery process is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development Start This compound BH_Amination Buchwald-Hartwig Amination Start->BH_Amination Library Library of 5-Aminoquinoxalines BH_Amination->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Drug discovery workflow utilizing 5-aminoquinoxalines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents or purify/dry solvents. Consider using a precatalyst.
Inappropriate ligand/base combinationScreen different ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, LHMDS).
Formation of side products (e.g., dehalogenation) Reaction temperature too high or prolonged reaction timeOptimize reaction temperature and time. Monitor the reaction closely.
Incorrect baseA base that is too strong or nucleophilic can lead to side reactions. Consider a weaker base like K₃PO₄.
Difficulty in product purification Complex reaction mixtureOptimize reaction conditions to improve selectivity. Explore different chromatographic conditions for purification.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Toluene and other organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Catalytic Functionalization of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic systems for the functionalization of 5-iodoquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The following sections detail various palladium-catalyzed cross-coupling reactions, offering specific protocols and quantitative data to facilitate the synthesis of diverse quinoxaline derivatives for drug discovery and development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in pharmaceutical research. The functionalization of the quinoxaline core is crucial for modulating their pharmacological properties. This compound is a versatile starting material for introducing molecular diversity at the C5 position through various transition-metal-catalyzed cross-coupling reactions. This document outlines key catalytic systems and provides detailed protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Ullmann reactions, enabling the synthesis of a broad spectrum of 5-substituted quinoxaline analogs.

Catalytic Systems for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[2][3][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide.[5]

General Reaction:

G cluster_0 Suzuki-Miyaura Coupling This compound This compound 5-Aryl/Vinylquinoxaline 5-Aryl/Vinylquinoxaline This compound->5-Aryl/Vinylquinoxaline Pd Catalyst, Base Ar-B(OH)2 or Vinyl-B(OH)2 G cluster_0 Sonogashira Coupling This compound This compound 5-Alkynylquinoxaline 5-Alkynylquinoxaline This compound->5-Alkynylquinoxaline Pd Catalyst, Cu(I) co-catalyst, Base R-C≡CH G cluster_0 Buchwald-Hartwig Amination This compound This compound 5-Aminoquinoxaline 5-Aminoquinoxaline This compound->5-Aminoquinoxaline Pd Catalyst, Ligand, Base R¹R²NH G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Coupling Partner, & Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

References

Application Notes and Protocols: 5-Iodoquinoxaline in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 5-iodoquinoxaline. This key building block offers a versatile scaffold for the development of novel probes for bioimaging, sensing, and high-throughput screening. The methodologies detailed below focus on leveraging the reactivity of the iodine substituent for carbon-carbon bond formation, enabling the introduction of various fluorophores and recognition moieties.

Introduction to this compound in Fluorescent Probe Design

Quinoxaline derivatives are a prominent class of heterocyclic compounds utilized in the development of fluorescent probes due to their inherent photophysical properties and environmental sensitivity. The introduction of an iodine atom at the 5-position of the quinoxaline core provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. This strategic functionalization allows for the modular synthesis of a diverse range of fluorescent probes with tunable optical properties and specificities for various biological targets.

The general approach involves coupling this compound with a terminal alkyne (Sonogashira reaction) or a boronic acid/ester (Suzuki-Miyaura reaction) that is appended to a fluorescent reporter or a target recognition group. This strategy enables the creation of probes for detecting ions, nucleic acids, and enzyme activity.

Synthetic Protocols for this compound-Based Fluorescent Probes

The following are generalized experimental protocols for the synthesis of fluorescent probes utilizing this compound as a starting material. These protocols are based on established methodologies for Sonogashira and Suzuki-Miyaura cross-coupling reactions.

Sonogashira Cross-Coupling for the Synthesis of 5-Alkynylquinoxaline Probes

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2][3] This reaction is particularly useful for conjugating fluorescent alkynes to the 5-position of the quinoxaline ring.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or a mixture of DMF and triethylamine (Et3N).

  • Addition of Reagents: To the stirred solution, add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05-0.1 equivalents).

  • Base: Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents), if not already used as a co-solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylquinoxaline fluorescent probe.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylquinoxaline Probes

The Suzuki-Miyaura reaction facilitates the coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester.[4][5] This method is ideal for introducing fluorescent aryl or heteroaryl moieties to the quinoxaline core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the boronic acid or boronic ester derivative (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Solvent: Add a solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or DMF, and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-100 °C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the 5-arylquinoxaline fluorescent probe.

Quantitative Data of Quinoxaline-Based Fluorescent Probes

The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes key quantitative data for a selection of quinoxaline-based fluorescent probes reported in the literature. Note that these are representative examples, and the specific properties can be tuned by modifying the substituents.

Probe/DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Stokes Shift (nm)Target/ApplicationReference
Quinoxaline-based bis-boron fluorophores490-600-up to 0.91 (in toluene)-Hypochlorite detection[6]
2,3-Bis(5-arylthiophen-2-yl)quinoxaline365461 and 6010.04 and 0.0196 and 236pH sensor[7]
Thiophene-substituted quinoxaline dyes----Solvatochromic studies[8]
Amine-incorporated quinoxaline---LargeWater content detection[9]
Quinoxaline-based probe for Cys-714-174Cysteine detection in vivo[10]
Isoquinolino[2,1-a]quinoxalin-5-ium ILs---90Mechanochromic materials[11][12]
Quinoxaline-based blue AIE molecules364-371413--Aggregation-induced emission[13]

Visualizing Signaling Pathways and Workflows

Enzyme-Triggered Domino Reaction for Fluorescence Generation

A powerful strategy in fluorescent probe design is the "covalent-assembly" approach, where an enzyme-triggered reaction leads to the formation of a highly fluorescent molecule from a non-fluorescent precursor.[14] The following diagram illustrates a proposed mechanism where a protease cleaves a recognition moiety, initiating a domino reaction that forms a fluorescent quinoxalin-2(1H)-one.

enzyme_activation Probe Non-fluorescent Probe (Caged o-phenylenediamine) Intermediate Uncaged Intermediate Probe->Intermediate Release Enzyme Target Enzyme (e.g., Protease) Enzyme->Probe Cleavage of recognition moiety Fluorophore Fluorescent Quinoxalin-2(1H)-one Intermediate->Fluorophore Domino Reaction (Intramolecular cyclization & dehydration) Ketoacid α-Keto Acid Ketoacid->Intermediate Signal Fluorescence Signal (OFF to ON) Fluorophore->Signal Generates

Caption: Enzyme-triggered formation of a fluorescent quinoxalinone.

Experimental Workflow for Cellular Imaging with a Fluorescent Probe

The application of a newly synthesized fluorescent probe for cellular imaging involves a systematic workflow to ensure reliable and quantifiable results.[15][16] This diagram outlines the key steps from cell preparation to data analysis.

cell_imaging_workflow start Start cell_prep 1. Cell Preparation (Seeding and Growth) start->cell_prep probe_loading 2. Probe Incubation (Loading of this compound-derived probe) cell_prep->probe_loading washing 3. Washing (Remove excess probe) probe_loading->washing imaging 4. Fluorescence Microscopy (Image Acquisition) washing->imaging analysis 5. Image Analysis (Quantification of fluorescence intensity) imaging->analysis results Results (Localization, Quantification) analysis->results

Caption: Workflow for cellular imaging with a fluorescent probe.

Applications in Drug Discovery and Development

Fluorescent probes derived from this compound are valuable tools in various stages of drug discovery and development:

  • High-Throughput Screening (HTS): These probes can be employed in HTS assays to identify modulators of enzyme activity or specific cellular pathways. The "turn-on" fluorescence upon target engagement provides a robust signal for automated screening platforms.

  • Target Validation: By visualizing the localization and dynamics of a target protein or biomarker in living cells, these probes can help validate its role in disease.

  • Mechanism of Action Studies: Fluorescent probes can be used to study how a drug candidate interacts with its target and affects downstream signaling pathways in real-time.

  • Bioimaging in Disease Models: In vivo imaging using near-infrared (NIR) emitting quinoxaline-based probes allows for the non-invasive monitoring of disease progression and therapeutic response in animal models.

Conclusion

This compound serves as a highly adaptable and valuable starting material for the synthesis of sophisticated fluorescent probes. The ability to easily introduce a wide array of functional groups via robust cross-coupling reactions allows for the rational design of probes with tailored properties for specific applications in biological research and drug development. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile chemical scaffold.

References

Application Notes and Protocols for the Derivatization of 5-Iodoquinoxaline for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-iodoquinoxaline, a versatile scaffold for the development of biologically active compounds. The protocols detailed below focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of functional groups at the 5-position of the quinoxaline ring system, enabling the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

Derivatization Strategies for this compound

This compound serves as a key building block for creating diverse libraries of compounds for biological screening. The iodine substituent is an excellent leaving group for various cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a variety of organoboron compounds (e.g., boronic acids and esters), leading to the synthesis of 5-aryl- and 5-heteroarylquinoxalines.

  • Sonogashira Coupling: This method is used to form a C-C bond between this compound and terminal alkynes, yielding 5-alkynylquinoxaline derivatives. This reaction is valuable for introducing linear, rigid functionalities into the quinoxaline core.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between this compound and a wide range of primary and secondary amines, producing 5-aminoquinoxaline derivatives.

These derivatization strategies are illustrated in the workflow diagram below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product_suzuki 5-Aryl/Heteroaryl- quinoxaline Derivatives suzuki->product_suzuki product_sonogashira 5-Alkynylquinoxaline Derivatives sonogashira->product_sonogashira product_buchwald 5-Aminoquinoxaline Derivatives buchwald->product_buchwald screening Biological Screening (e.g., Cytotoxicity Assays) product_suzuki->screening product_sonogashira->screening product_buchwald->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Figure 1: Derivatization and screening workflow for this compound.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These are general procedures and may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 5-phenylquinoxaline.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-phenylquinoxaline.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 5-(phenylethynyl)quinoxaline.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield 5-(phenylethynyl)quinoxaline.[3]

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes the synthesis of N-phenylquinoxalin-5-amine.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain N-phenylquinoxalin-5-amine.

Biological Screening Data

The derivatization of the quinoxaline scaffold has led to the discovery of numerous compounds with potent biological activities, particularly in the field of oncology. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected quinoxaline derivatives against various human cancer cell lines.

Compound IDR Group at C5/C6Cancer Cell LineIC₅₀ (µM)Reference
Compound 6 6-Chloro, complex amideHCT-116 (Colon)6.18[4]
MCF-7 (Breast)5.11[4]
Compound 8 N-allylA549 (Lung)0.86[5]
MCF-7 (Breast)1.06[5]
Compound 10 Pyrido[1,2-a]imidazo[4,5-g]MKN 45 (Gastric)0.073[6]
Compound IV Complex heterocyclicPC-3 (Prostate)2.11[7]
QW12 ArylfuranHeLa (Cervical)10.58[8]
PC3 (Prostate)12.67[8]
A549 (Lung)20.57[8]
HCT116 (Colon)11.34[8]
Compound 21 2-(furan-2-yl)-3-(2-chlorobenzylideneamino)OVCAR-4 (Ovarian)1.82[9]
NCI-H522 (Lung)2.14[9]

Signaling Pathways and Mechanism of Action

Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

VEGFR-2 Inhibition

One of the most prominent targets for quinoxaline-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the ATP-binding site of VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[10]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Quinoxaline 5-Substituted Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits

Figure 2: Inhibition of the VEGFR-2 signaling pathway by 5-substituted quinoxaline derivatives.

Induction of Apoptosis

Several quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][11] This can occur through various mechanisms, including the activation of caspases, modulation of the Bcl-2 family of proteins, and cell cycle arrest. For instance, some derivatives upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[7]

G Quinoxaline 5-Substituted Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinoxaline->Bax Upregulates Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Simplified pathway showing the induction of apoptosis by 5-substituted quinoxaline derivatives.

These application notes and protocols provide a starting point for the synthesis and evaluation of novel this compound derivatives. The versatility of the quinoxaline scaffold, combined with the power of modern cross-coupling chemistry, offers a promising avenue for the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed cyanation of 5-iodoquinoxaline, a key transformation for the synthesis of versatile intermediates in drug discovery. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The introduction of a cyano group at the 5-position opens up numerous possibilities for further functionalization, making this reaction highly relevant for the development of novel therapeutic agents.

Introduction

The palladium-catalyzed cyanation of aryl halides is a powerful method for the formation of aryl nitriles, which are important precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] Traditional methods for cyanation, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh reaction conditions and stoichiometric amounts of toxic copper(I) cyanide.[5] In contrast, palladium-catalyzed methods offer milder conditions and greater functional group tolerance.[5]

This protocol focuses on the cyanation of this compound, utilizing a palladium catalyst and a suitable cyanide source. The choice of catalyst, ligand, solvent, and cyanide source is critical for achieving high yields and minimizing side reactions. Catalyst deactivation by excess cyanide is a known challenge in these reactions; therefore, the selection of a cyanide source with controlled release of cyanide ions, such as potassium ferrocyanide (K₄[Fe(CN)₆]), is often preferred due to its low toxicity and ability to mitigate catalyst poisoning.[5][6]

Reaction Principle

The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide, such as this compound, generally proceeds through a series of well-established steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The iodide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The resulting aryl-palladium-cyanide complex undergoes reductive elimination to yield the desired aryl nitrile (5-cyanoquinoxaline) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Excess cyanide in the reaction mixture can poison the palladium catalyst by forming stable and catalytically inactive palladium-cyanide complexes, thereby inhibiting the catalytic cycle.[6][8]

Experimental Data Summary

While specific data for the cyanation of this compound is not extensively published, the following tables summarize typical reaction conditions and yields for the palladium-catalyzed cyanation of various aryl halides, which can serve as a starting point for optimization.

Table 1: Overview of Palladium-Catalyzed Cyanation Conditions for Aryl Halides

Catalyst / PrecatalystLigandCyanide SourceSolventBaseTemperature (°C)Yield (%)Reference
Pd(OAc)₂dppfZn(CN)₂DMAC-110up to 98[9]
Pd/CdppfZn(CN)₂DMACZn(CHO₂)₂·H₂O110up to 98[9]
Pd₂(dba)₃dppfZn(CN)₂DMFZn100-[10]
Pd(OAc)₂CM-phosK₄[Fe(CN)₆]·3H₂OAcetonitrile/WaterNa₂CO₃7074-97[11]
Pd(OAc)₂NoneK₄[Fe(CN)₆]DMAC-12083-96[4]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene DMAC: N,N-Dimethylacetamide DMF: N,N-Dimethylformamide dba: Dibenzylideneacetone CM-phos: (3,4,5,6-tetramethyl-2-((2-((dicyclohexylphosphino)oxy)-3,5-dimethylphenyl)methoxy)phenyl)methanol

Detailed Experimental Protocol

This protocol provides a representative method for the palladium-catalyzed cyanation of this compound based on established procedures for aryl iodides. Optimization of reaction conditions may be necessary to achieve the best results for this specific substrate.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAC, 5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 110-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-cyanoquinoxaline.

Safety Precautions:

  • Handle all cyanide-containing reagents with extreme caution in a well-ventilated fume hood. Cyanide salts are highly toxic.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be toxic and should be handled with care.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Weigh Reagents: - this compound - Zn(CN)₂ - Pd(OAc)₂ - dppf start->reagents setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup add_reagents Add Solid Reagents to Flask setup->add_reagents add_solvent Add Anhydrous DMAC add_reagents->add_solvent heat_stir Heat and Stir (110-120 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool quench Dilute with Solvent and Water cool->quench extract Extract and Wash quench->extract dry Dry and Filter extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated 5-Cyanoquinoxaline purify->product

Caption: Experimental workflow for the palladium-catalyzed cyanation of this compound.

catalytic_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_cn_complex Ar-Pd(II)(CN)L₂ pd_complex->pd_cn_complex transmetalation Transmetalation transmetalation->pd_cn_complex pd_cn_complex->pd0 product Ar-CN pd_cn_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition cyanide_source CN⁻ Source (e.g., Zn(CN)₂) cyanide_source->transmetalation

References

Application Note: Palladium-Catalyzed Stille Coupling for the Synthesis of 5-Arylquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their utility in drug development stems from their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the quinoxaline scaffold is therefore of great interest to medicinal chemists. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide array of functional groups makes it particularly suitable for the late-stage modification of complex molecules.[3][4] This application note provides a detailed experimental procedure for the Stille coupling of 5-iodoquinoxaline with various organostannanes, a key transformation for accessing novel 5-arylquinoxaline derivatives.

The palladium-catalyzed reaction between an organostannane and an organic halide, such as this compound, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and minimizing side products.[3][5] This protocol outlines a general procedure that can be adapted for the coupling of various organostannanes with this compound, providing a reliable method for the synthesis of a library of 5-substituted quinoxalines for screening in drug discovery programs.

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., tributyl(phenyl)stannane, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Anhydrous lithium chloride (LiCl) (3.0 eq) (optional, can enhance reaction rate)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the organostannane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). If using, add anhydrous lithium chloride (3.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature may vary depending on the specific organostannane used.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF was used as the solvent, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). If toluene was used, proceed to the next step.

    • To remove organotin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, then filter the resulting precipitate through a pad of celite.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylquinoxaline product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Stille coupling of iodo-N-heterocycles with various organostannanes, which can be considered analogous to the reactivity of this compound.

EntryAryl IodideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compound (model)PhenyltributylstannanePd(PPh₃)₄ (5)Toluene1101285 (expected)
2This compound (model)(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (5)DMF951667 (analogous)[5]
33-Iodo-2-methoxypyridineVinyltributylstannanePd₂(dba)₃ (2.5) / P(2-furyl)₃ (10)Dioxane1002492
42-Iodopyridine(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂ (3)Toluene1001888
58-Iodoquinoline(Furan-2-yl)tributylstannanePd(PPh₃)₄ (5)DMF1001278

Signaling Pathways and Experimental Workflows

Stille_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry Schlenk flask reagents Add this compound, organostannane, and Pd(PPh3)4 start->reagents solvent Add anhydrous, degassed solvent reagents->solvent heat Heat mixture to 80-110 °C solvent->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up (if necessary) cool->extract kf_wash Wash with aq. KF to remove tin byproducts extract->kf_wash dry Dry and concentrate kf_wash->dry purify Purify by column chromatography dry->purify product Isolated 5-Arylquinoxaline purify->product Stille_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_complex R1-Pd(II)L_n-R2 pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 5-Arylquinoxaline (R1-R2) transmetalation_complex->product r1x This compound (R1-X) r1x->pd2_complex r2sn Organostannane (R2-SnR3) r2sn->pd2_complex

References

The Role of 5-Iodoquinoxaline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 5-iodoquinoxaline as a key building block in the synthesis of kinase inhibitors. The versatility of the iodine substituent at the 5-position of the quinoxaline scaffold allows for the strategic introduction of diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A key mechanism underlying their therapeutic potential is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

The this compound scaffold serves as a versatile platform for the synthesis of kinase inhibitors. The iodine atom can be readily displaced or utilized in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to introduce a variety of substituents.[3] This modularity allows for the systematic modification of the quinoxaline core to optimize interactions with the kinase active site and enhance inhibitory potency and selectivity.

Application of this compound in Kinase Inhibitor Synthesis

The primary application of this compound in this context is as a key intermediate for palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, heteroaryl, and alkyl groups to the quinoxaline core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the synthesis of kinase inhibitors, this compound can be coupled with a wide range of boronic acids or boronate esters to introduce diverse substituents at the 5-position. This approach has been successfully employed in the synthesis of inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly useful for introducing alkynyl moieties onto the quinoxaline scaffold, which can serve as linkers to other pharmacophoric groups or directly interact with the kinase active site.

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using this compound. Researchers should optimize these conditions based on the specific substrates and desired products.

General Synthesis of 5-Arylquinoxalines via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylquinoxaline.

General Synthesis of 5-Alkynylquinoxalines via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the inhibitory activities of representative quinoxaline-based kinase inhibitors.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against VEGFR-2

CompoundTarget KinaseIC₅₀ (nM)Reference
17bVEGFR-22.7[4]
25dVEGFR-23.4[5]
25eVEGFR-24.1[5]
27eVEGFR-26.8[5]
25iVEGFR-25.2[5]
Sorafenib (Reference)VEGFR-23.12[4]

Table 2: Inhibitory Activity of Quinoxaline Derivatives against ASK1

CompoundTarget KinaseIC₅₀ (nM)Reference
26eASK130.17[6][7]
MSC2032964AASK193[6]

Mandatory Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival QuinoxalineInhibitor Quinoxaline Inhibitor QuinoxalineInhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Coupling Suzuki or Sonogashira Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibitor Quinoxaline-based Kinase Inhibitor Characterization->Inhibitor KinaseAssay In vitro Kinase Assay (IC50 determination) Inhibitor->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

Caption: General workflow for the synthesis and evaluation of 5-substituted quinoxaline kinase inhibitors.

References

Application Notes and Protocols: 5-Iodoquinoxaline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their application in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Their inherent electron-deficient nature makes them excellent candidates for use as electron-transporting materials (ETMs) and host materials for emissive layers. The introduction of a halogen atom, such as iodine, at the 5-position of the quinoxaline core can modulate the material's electronic and photophysical properties, potentially leading to improved device performance. This document provides a detailed overview of the potential application of 5-iodoquinoxaline in OLEDs, including material properties, device fabrication protocols, and expected performance metrics based on related quinoxaline derivatives.

Principle of Application

In OLEDs, the efficient injection and transport of electrons from the cathode to the emissive layer are crucial for achieving high efficiency and brightness. Quinoxaline-based materials, due to their electron-deficient π-conjugated structure, facilitate this process. The presence of an iodine atom in this compound is expected to influence several key properties:

  • LUMO and HOMO Energy Levels: The electron-withdrawing nature of iodine can lower both the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. A lower LUMO level can reduce the energy barrier for electron injection from the cathode, leading to improved device efficiency.

  • Electron Mobility: The molecular packing and intermolecular interactions are influenced by the iodo-substituent, which can affect the electron mobility of the material.

  • Intersystem Crossing: The heavy atom effect of iodine can promote intersystem crossing, which could be beneficial in the context of phosphorescent OLEDs (PhOLEDs) by facilitating energy transfer to triplet emitters.

This compound can be utilized in OLEDs primarily in two ways:

  • As an Electron Transport Layer (ETL): A thin film of this compound can be deposited between the emissive layer and the cathode to enhance electron injection and transport while blocking holes.

  • As a Host Material: In the emissive layer, this compound can serve as a host for fluorescent or phosphorescent dopant molecules, facilitating charge transport and energy transfer to the emitter.

Molecular Structure and Device Architecture

cluster_molecule This compound cluster_device OLED Device Architecture This compound Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (e.g., Host: this compound + Dopant) HTL->EML ETL Electron Transport Layer (ETL) (e.g., this compound) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: Molecular structure of this compound and a typical multilayer OLED device architecture.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of a this compound derivative and the fabrication of an OLED device.

Protocol 1: Synthesis of a Functionalized this compound Derivative

This protocol is a general representation and may require optimization for specific derivatives.

Materials:

  • 4-Iodo-1,2-phenylenediamine

  • Aryl-glyoxal monohydrate

  • Ethanol

  • Acetic acid

Procedure:

  • Dissolve 4-iodo-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the desired aryl-glyoxal monohydrate (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with n-hexane.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a typical vacuum thermal evaporation process for device fabrication.[1]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host (e.g., this compound derivative) and dopant materials

  • Electron Transport Layer (ETL) material (e.g., this compound derivative)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Organic solvents (e.g., isopropanol, acetone)

  • Deionized water

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • HIL Deposition:

    • If using PEDOT:PSS, spin-coat the solution onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen atmosphere.

  • Organic Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by thermal evaporation:

      • HTL (e.g., NPB, ~40 nm)

      • EML (e.g., co-evaporation of the this compound host with a dopant, ~20 nm)

      • ETL (e.g., this compound derivative, ~30 nm)

    • The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s).

  • Cathode Deposition:

    • Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

cluster_workflow OLED Fabrication Workflow A ITO Substrate Cleaning B HIL Deposition (e.g., Spin-coating) A->B C Vacuum Thermal Evaporation B->C D HTL Deposition C->D 1st E EML Deposition D->E 2nd F ETL Deposition E->F 3rd G Cathode Deposition (EIL + Metal) F->G 4th H Encapsulation G->H

References

5-Iodoquinoxaline: A Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

5-Iodoquinoxaline has emerged as a crucial scaffold in the development of novel agrochemicals. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an ideal starting point for the synthesis of a diverse range of fungicides, herbicides, and insecticides. The quinoxaline core itself is a well-established pharmacophore in medicinal and agricultural chemistry, known to impart a broad spectrum of biological activities. The presence of an iodine atom at the 5-position provides a versatile handle for introducing various functional groups through modern cross-coupling reactions, enabling the fine-tuning of a molecule's physicochemical properties and biological efficacy.

This document provides an overview of the application of this compound in the synthesis of agrochemicals, supported by detailed experimental protocols and quantitative data for representative compounds. The strategic use of palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allows for the efficient construction of complex molecular architectures with enhanced pesticidal activity.

Key Synthetic Pathways

The primary utility of this compound in agrochemical synthesis lies in its ability to undergo various carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are palladium-catalyzed cross-coupling reactions, which allow for the introduction of aryl, alkynyl, and amino moieties at the 5-position of the quinoxaline ring.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Derivative Classes cluster_applications Agrochemical Applications This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination 5-Arylquinoxalines 5-Arylquinoxalines Suzuki Coupling->5-Arylquinoxalines 5-Alkynylquinoxalines 5-Alkynylquinoxalines Sonogashira Coupling->5-Alkynylquinoxalines 5-Aminoquinoxalines 5-Aminoquinoxalines Buchwald-Hartwig Amination->5-Aminoquinoxalines Fungicides Fungicides 5-Arylquinoxalines->Fungicides Herbicides Herbicides 5-Arylquinoxalines->Herbicides Insecticides Insecticides 5-Alkynylquinoxalines->Insecticides 5-Aminoquinoxalines->Herbicides

Caption: Synthetic utility of this compound in agrochemical development.

Data Presentation: Biological Activities of Quinoxaline Derivatives

Compound IDTarget OrganismBiological ActivityEC₅₀ / LC₅₀ (µg/mL)Reference
Fungicides
Compound 5jRhizoctonia solaniAntifungal8.54[1]
Compound 5tRhizoctonia solaniAntifungal12.01[1]
Azoxystrobin (Commercial)Rhizoctonia solaniAntifungal26.17[1]
Herbicides
Compound 3fColletotrichum speciesHerbicidal (PPO-inhibiting)-[2]
Compound 3gBroadleaf and grass weedsHerbicidal-[2]
Insecticides
Thiazolo[4,5-b]quinoxaline derivative 3Spodoptera litura (2nd instar)Insecticidal141.02[3][4]
Thiazolo[4,5-b]quinoxaline derivative 3Spodoptera litura (4th instar)Insecticidal366.73[3][4]

Experimental Protocols

The following protocols are representative examples of the key cross-coupling reactions that can be employed to functionalize this compound for the synthesis of agrochemical candidates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 5-arylquinoxalines, which are precursors to potent fungicides and herbicides.

G Start Start Mix Mix this compound, arylboronic acid, Pd catalyst, ligand, and base in solvent Start->Mix Heat Heat reaction mixture under inert atmosphere Mix->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Perform aqueous workup and extract with organic solvent Monitor->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize product by NMR and MS Purify->Characterize End End Characterize->End

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylquinoxaline.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general method for the synthesis of 5-alkynylquinoxalines, a class of compounds with potential insecticidal activity.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynylquinoxaline.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the synthesis of 5-aminoquinoxalines, which can serve as precursors for herbicides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminoquinoxaline derivative.

Conclusion

This compound stands as a valuable and highly adaptable building block for the synthesis of next-generation agrochemicals. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, enables the creation of diverse libraries of quinoxaline derivatives. While further research is needed to fully explore the potential of this compound-derived compounds, the existing data on the broader quinoxaline class strongly suggests that this scaffold will continue to be a fruitful area for the discovery of novel and effective crop protection agents. The protocols provided herein offer a solid foundation for researchers to embark on the synthesis and evaluation of new agrochemical candidates based on the this compound core.

References

Troubleshooting & Optimization

Technical Support Center: 5-Iodoquinoxaline Suzuki Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Iodoquinoxaline Suzuki reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or non-existent yield is a common issue in Suzuki-Miyaura cross-coupling reactions. The following sections detail potential causes and solutions.

Potential Causes & Solutions

  • Inactive Catalyst: The Pd(0) catalyst is the active species in the catalytic cycle.[1] If a Pd(II) precatalyst is used, it must be reduced in situ. Incomplete reduction or decomposition of the Pd(0) catalyst can lead to low yields.

    • Solution:

      • Use a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ is a common choice.[2]

      • Ensure proper degassing of solvents and reagents to prevent oxidation of the Pd(0) catalyst.[3]

      • Consider using a more robust precatalyst system, such as a palladacycle, which can be more stable and efficient at generating the active Pd(0) species.

  • Poor Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[4][5] The electronic and steric properties of the ligand can significantly impact the reaction outcome.[6][7]

    • Solution:

      • For electron-rich this compound, an electron-rich and bulky phosphine ligand is often beneficial.[6]

      • Screen a variety of phosphine ligands, such as SPhos or XPhos, which have shown success in challenging Suzuki couplings.

      • Ensure the correct palladium-to-ligand ratio. An excess of ligand can sometimes inhibit the reaction by forming less reactive palladium complexes.[8]

  • Inappropriate Base or Solvent: The base is essential for the transmetalation step, and its strength and solubility can affect the reaction rate and yield.[9] The solvent must be able to dissolve the reactants and the base to a sufficient extent.

    • Solution:

      • Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[10] For quinoxaline substrates, K₃PO₄ has been shown to be effective.[11]

      • A mixed solvent system, such as dioxane/water or THF/water, is often used to dissolve both the organic and inorganic reagents.[10] The ratio of the solvents can be optimized.

  • Sub-optimal Temperature: The reaction temperature affects the rates of the individual steps in the catalytic cycle.

    • Solution:

      • While some Suzuki reactions proceed at room temperature, heating is often required. For quinoxaline derivatives, temperatures around 90-120°C have been reported to be effective.[11]

      • Monitor the reaction for thermal decomposition of starting materials or products at higher temperatures.

Issue 2: Significant Side Product Formation

The presence of side products complicates purification and reduces the yield of the desired product.

Common Side Products & Prevention

  • Homocoupling of Boronic Acid: This side reaction produces a biaryl compound derived from the boronic acid coupling with itself.

    • Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.

    • Prevention: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.

    • Cause: This can be caused by excess water or acidic conditions. Some heteroaryl boronic acids are particularly prone to this side reaction.[3]

    • Prevention: Use a minimal amount of water necessary for the reaction and ensure the base is not too weak. Using boronic esters (e.g., pinacol esters) can also increase stability.

  • Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom.

    • Cause: This can occur through various pathways, including a hydride transfer from the solvent or base.

    • Prevention: Optimize the choice of solvent and base. Avoid using bases that can readily act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki coupling of this compound?

A1: While there is no single "best" catalyst for all substrates, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for Suzuki reactions of aryl iodides.[2] For challenging couplings, consider screening more advanced catalyst systems, including those with bulky, electron-rich phosphine ligands like SPhos or XPhos.[10]

Q2: Which base should I use for my this compound Suzuki reaction?

A2: The choice of base is critical. Inorganic bases are most common. For a related substrate, 2,6-dichloroquinoxaline, potassium phosphate (K₃PO₄) has been used successfully.[11] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[10] The optimal base may need to be determined empirically for your specific reaction.

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and water is typically used to facilitate the dissolution of all reactants. Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water.[10] For the Suzuki coupling of 2,6-dichloroquinoxaline, THF and 1,4-dioxane have been used effectively.[11]

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[3]

Q5: At what temperature should I run the reaction?

A5: The optimal temperature can vary depending on the specific substrates and catalyst system. For Suzuki couplings of quinoxaline derivatives, temperatures in the range of 90°C to 120°C have been shown to be effective.[11] It is advisable to start with a temperature around 90°C and monitor the reaction progress by TLC or LC-MS.

Data Presentation

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a related substrate, 2,6-dichloroquinoxaline, with various arylboronic acids. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Arylboronic Acids [11]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90877
23-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90867
34-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90875
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90890
52,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90896
62-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90872
74-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90863
82,6-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90897

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[10][11]

    • The vessel is sealed with a septum.

  • Inert Atmosphere:

    • Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent (e.g., THF or 1,4-dioxane) via syringe.[11] If a co-solvent such as water is used, it should also be degassed.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive flow of inert gas.[11][12]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[11]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (Ar-I) pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ + Base pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in this compound Suzuki Reaction check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents degas Ensure Proper Degassing (Solvents, Reagents) check_reagents->degas Reagents OK optimize_conditions Systematic Optimization degas->optimize_conditions Degassing OK screen_catalyst Screen Catalysts & Ligands (e.g., Pd(PPh₃)₄, SPhos, XPhos) optimize_conditions->screen_catalyst screen_base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) optimize_conditions->screen_base screen_solvent Screen Solvents & Ratios (Dioxane/H₂O, THF/H₂O) optimize_conditions->screen_solvent optimize_temp Optimize Temperature (e.g., 80-120°C) optimize_conditions->optimize_temp success Improved Yield screen_catalyst->success screen_base->success screen_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Parameter_Relationships Yield Yield Catalyst Catalyst/ Ligand Catalyst->Yield Influences Rate & Stability Base Base Catalyst->Base Base->Yield Affects Transmetalation Solvent Solvent Base->Solvent Solvent->Yield Impacts Solubility & Reactivity Solvent->Catalyst Temp Temperature Temp->Yield Controls Reaction Kinetics

Caption: Interdependencies of key parameters affecting reaction yield.

References

overcoming challenges in the purification of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Iodoquinoxaline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low or No Recovery of this compound from Column Chromatography

Potential Cause Troubleshooting Steps
Compound Decomposition on Silica Gel This compound may be unstable on acidic silica gel. Test for stability by spotting the compound on a TLC plate, allowing it to sit for an hour, and then eluting to check for degradation products. If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Incorrect Solvent System The chosen eluent may be too polar, causing the compound to elute with the solvent front, or not polar enough, resulting in the compound remaining on the column. Methodically screen solvent systems using Thin Layer Chromatography (TLC) to find an appropriate mobile phase that gives your product an Rf value between 0.2 and 0.4.
Poor Solubility in Loading Solvent If the compound is not fully dissolved when loaded onto the column, it can lead to streaking and poor separation. Ensure complete dissolution in a minimal amount of a solvent that is as non-polar as possible while still dissolving the sample. If solubility is an issue, consider dry loading the sample.
Compound is Highly Polar If this compound or its impurities are highly polar, they may not move from the baseline even with polar eluents like 100% ethyl acetate. A more polar solvent system, such as methanol in dichloromethane (1-10%), may be required. The addition of a small amount of a basic modifier like triethylamine can sometimes improve the chromatography of nitrogen-containing heterocycles.

Problem 2: Co-elution of Impurities with this compound

Potential Cause Troubleshooting Steps
Inadequate Separation The polarity difference between this compound and the impurity may be insufficient for complete separation with the current solvent system. Try a different solvent system with alternative selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system).
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Formation of Diastereomers or Tautomers If the impurities are structurally very similar isomers, separation by standard silica gel chromatography can be challenging. Consider using a high-performance stationary phase (e.g., smaller particle size silica) or a different separation technique like preparative HPLC.

Problem 3: Product Purity Does Not Improve After Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Recrystallization Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents to find one with this property. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be necessary.
Impurity has Similar Solubility If an impurity has a very similar solubility profile to this compound in the chosen solvent, recrystallization will be inefficient. In this case, another purification method, such as column chromatography, should be performed prior to recrystallization.
Cooling Rate is Too Fast Rapid cooling can cause the compound to crash out of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of quinoxalines can include unreacted starting materials (e.g., o-phenylenediamines and dicarbonyl compounds), products of side reactions, and regioisomers if the starting materials are unsymmetrical. In the case of iodo-substituted quinoxalines, impurities from de-iodination or di-iodination may also be present.

Q2: How can I remove colored impurities from my this compound sample?

A2: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon. Dissolve the sample in an appropriate solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon. Note that this process can also lead to a loss of the desired product.

Q3: My purified this compound is degrading over time. How can I improve its stability?

A3: Iodo-substituted aromatic compounds can be sensitive to light and air. Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.

Q4: What is the best method to confirm the purity of my final product?

A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or major impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Yield Notes
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) 75%95%60%Effective at removing baseline and highly polar impurities.
Recrystallization (Ethanol) 75%92%75%Good for removing less polar impurities. Yield can be optimized by careful control of cooling.
Sequential Purification (Column Chromatography followed by Recrystallization) 75%>99%50%The most effective method for achieving high purity, though with a lower overall yield.

Note: The data in this table is for illustrative purposes and may not represent actual experimental results.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at Room Temperature

Solvent Solubility (mg/mL)
Dichloromethane> 50
Chloroform> 50
Ethyl Acetate~ 20
Acetone~ 15
Ethanol~ 5
Hexane< 1

Note: The data in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity. Gently tap the column to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Column_Chromatography start Start Purification issue Low/No Product Recovery start->issue cause1 Decomposition on Silica? issue->cause1 Check Stability cause2 Incorrect Solvent System? issue->cause2 Check TLC cause3 Poor Solubility? issue->cause3 Check Loading solution1 Use Neutral Alumina or Deactivated Silica cause1->solution1 If Unstable solution2 Optimize Eluent with TLC (Rf 0.2-0.4) cause2->solution2 If Rf is off solution3 Dry Load Sample cause3->solution3 If Precipitates end Pure Product solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low product recovery in column chromatography.

Troubleshooting_Recrystallization start Start Recrystallization issue Purity Not Improving start->issue cause1 Wrong Solvent? issue->cause1 Check Solubility cause2 Impurity Co-crystallizes? issue->cause2 Check Purity of Crystals cause3 Cooling Too Fast? issue->cause3 Observe Crystallization solution1 Screen for a Better Solvent or Use a Two-Solvent System cause1->solution1 If No Crystals Form solution2 Pre-purify by Column Chromatography cause2->solution2 If Purity is Still Low solution3 Allow Slow Cooling to Room Temperature cause3->solution3 If Oiling Out Occurs end Pure Crystals solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for inefficient recrystallization.

Technical Support Center: Synthesis of 5-Iodoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-iodoquinoxaline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main strategies for the synthesis of this compound:

  • Direct Iodination of Quinoxaline: This approach involves the direct introduction of an iodine atom onto the quinoxaline ring using an iodinating agent. A potential method, analogous to the iodination of isoquinoline, could involve the use of N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (triflic acid)[1]. However, controlling regioselectivity is a major challenge with this method.

  • Sandmeyer Reaction of 5-Aminoquinoxaline: This is a two-step process that generally offers better regioselectivity.[2][3]

    • Step 1: Synthesis of 5-Aminoquinoxaline: This precursor can be synthesized from the corresponding nitro-substituted quinoxaline through reduction. For example, 6-aminoquinoxaline can be prepared by the hydrogenation of 6-nitroquinoxaline using a palladium on carbon catalyst[4]. A similar approach can be envisioned for the 5-amino isomer. The synthesis of 7-methoxy-5-aminoquinoxaline has also been reported, indicating the feasibility of preparing 5-amino substituted quinoxalines[5].

    • Step 2: Diazotization and Iodination (Sandmeyer Reaction): The 5-aminoquinoxaline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is then treated with a source of iodide, such as potassium iodide, to yield this compound.[2][3][6]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The side reactions largely depend on the chosen synthetic route:

  • Direct Iodination:

    • Formation of other iodo-isomers: Direct iodination of the quinoxaline ring can lead to a mixture of mono-iodinated isomers (e.g., 6-iodo-, 2-iodo-, etc.) due to the difficulty in controlling regioselectivity.

    • Di- and poly-iodination: Under harsh reaction conditions or with an excess of the iodinating agent, multiple iodine atoms can be introduced onto the quinoxaline ring, leading to the formation of di- and poly-iodinated byproducts.

  • Sandmeyer Reaction:

    • Formation of 5-hydroxyquinoxaline (Phenol byproduct): If the diazonium salt intermediate reacts with water, it can lead to the formation of the corresponding phenol, 5-hydroxyquinoxaline[7]. This is a common side reaction if the reaction is not kept anhydrous.

    • Formation of biaryl byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of aryl radicals[2].

    • Azo coupling: Diazonium salts can react with electron-rich aromatic compounds (including the starting 5-aminoquinoxaline or the product) to form colored azo compounds, which can result in tarry, oligomeric materials[7].

    • Incomplete diazotization: If the diazotization reaction is incomplete, the unreacted 5-aminoquinoxaline will remain as an impurity.

Q3: How can I purify this compound from the reaction mixture?

Purification of halogenated quinoxalines typically involves standard chromatographic techniques.[8]

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired this compound from side products and unreacted starting materials. A gradient of solvents, such as petroleum ether and ethyl acetate, is often used for elution.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[9]

Troubleshooting Guides

Problem 1: Low yield of this compound via Direct Iodination
Potential Cause Troubleshooting Step
Low reactivity of quinoxaline Increase the reaction temperature or use a more reactive iodinating agent.
Poor regioselectivity leading to a mixture of isomers Optimize the reaction conditions (solvent, temperature, acid catalyst) to favor iodination at the 5-position. Consider using a directing group if possible.
Decomposition of the product Monitor the reaction progress carefully and avoid prolonged reaction times or excessively high temperatures.
Problem 2: Formation of multiple products in Direct Iodination
Potential Cause Troubleshooting Step
Lack of regioselectivity Screen different iodinating agents and acid catalysts. Literature on the iodination of similar heterocycles might provide insights into achieving better selectivity.
Over-iodination (di- or poly-iodination) Use a stoichiometric amount of the iodinating agent. Add the iodinating agent slowly to the reaction mixture to maintain a low concentration.
Problem 3: Low yield of this compound via Sandmeyer Reaction
Potential Cause Troubleshooting Step
Incomplete formation of the diazonium salt Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a sufficient excess of acid.
Decomposition of the diazonium salt Use the freshly prepared diazonium salt immediately in the next step. Avoid warming the solution containing the diazonium salt.
Side reaction with water to form 5-hydroxyquinoxaline Use anhydrous solvents and reagents to minimize the presence of water[7].
Problem 4: Presence of colored impurities and tars in the Sandmeyer reaction product
Potential Cause Troubleshooting Step
Azo coupling side reactions Maintain a low temperature throughout the reaction. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt.
Decomposition of the diazonium salt Follow the troubleshooting steps for low yield to minimize decomposition.
Formation of other colored byproducts The crude product may require extensive purification, such as passing through a plug of silica gel before full column chromatography to remove highly polar, colored impurities.

Data Presentation

To effectively troubleshoot and optimize the synthesis of this compound, it is crucial to maintain a detailed record of experimental parameters and results. The following table provides a template for summarizing quantitative data from your experiments.

Experiment ID Synthetic Route Iodinating Agent/Iodide Source Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC/NMR) Side Products Identified
EXP-001Direct IodinationNISAcetonitrile2512
EXP-002Direct IodinationI₂ / HIO₃Acetic Acid806
EXP-003SandmeyerKIWater/HCl0 -> RT2
EXP-004SandmeyerNaIAcetonitrile0 -> RT2

Experimental Protocols

General Protocol for Sandmeyer Iodination of 5-Aminoquinoxaline:

  • Diazotization: Dissolve 5-aminoquinoxaline in a suitable acidic solution (e.g., a mixture of sulfuric acid and water) and cool the mixture to 0-5 °C in an ice bath. While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite in water dropwise. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Direct Iodination cluster_1 Sandmeyer Reaction quinoxaline Quinoxaline iodoquinoxaline This compound quinoxaline->iodoquinoxaline NIS, TfOH nitroquinoxaline 5-Nitroquinoxaline aminoquinoxaline 5-Aminoquinoxaline nitroquinoxaline->aminoquinoxaline Reduction (e.g., H₂, Pd/C) diazonium Quinoxaline-5-diazonium salt aminoquinoxaline->diazonium NaNO₂, H⁺ (0-5 °C) iodoquinoxaline2 This compound diazonium->iodoquinoxaline2 KI

Caption: Overview of the main synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for the Sandmeyer Reaction

G start Low yield or impure product in Sandmeyer reaction check_temp Was the temperature kept at 0-5 °C during diazotization? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_water Were anhydrous conditions used? water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No check_azo Are colored/tarry byproducts present? azo_yes Yes check_azo->azo_yes Yes azo_no No check_azo->azo_no No temp_yes->check_water improve_cooling improve_cooling temp_no->improve_cooling Improve cooling, slow addition of NaNO₂ water_yes->check_azo use_anhydrous use_anhydrous water_no->use_anhydrous Use anhydrous solvents/reagents to avoid phenol formation optimize_stirring optimize_stirring azo_yes->optimize_stirring Optimize stirring, maintain low temperature to minimize azo coupling end end azo_no->end Consider other side reactions (e.g., biaryl formation)

Caption: Decision tree for troubleshooting common issues in the Sandmeyer synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Iodoquinoxaline Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 5-iodoquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during Suzuki-Miyaura, Stille, and Sonogashira coupling reactions with this substrate.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: this compound can be a challenging substrate due to the presence of the nitrogen atoms in the quinoxaline ring system. These nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This coordination can alter the electronic properties and reactivity of the catalytic species, sometimes requiring careful optimization of reaction conditions to achieve high yields.

Q2: What are the most common side reactions observed in these coupling reactions with this compound?

A2: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the organostannane (in Stille coupling) is a frequent side reaction.[1] This can be minimized by ensuring anaerobic conditions and using the appropriate catalyst and reaction parameters.

  • Protodeboronation/Protodestannylation: Cleavage of the boron or tin group from the coupling partner by a proton source (e.g., water or acidic impurities) can reduce the yield of the desired product. This is particularly relevant for heteroaryl boronic acids.

  • Dehalogenation: Reduction of the C-I bond of this compound to a C-H bond can occur, leading to the formation of quinoxaline as a byproduct.

Q3: How critical is the choice of palladium catalyst and ligand?

A3: The choice of the palladium source and, more importantly, the ligand is crucial for a successful coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. For electron-deficient N-heterocyclic halides like this compound, electron-rich and bulky phosphine ligands are often preferred as they can promote the rate-determining oxidative addition step.

Q4: Do I need to use strictly anhydrous and anaerobic conditions?

A4: While many modern protocols are more tolerant of air and moisture, for optimal and reproducible results, especially during reaction optimization, it is highly recommended to use anhydrous solvents and to thoroughly degas the reaction mixture. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote homocoupling side reactions.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of this compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The base strength and solubility can significantly impact the reaction rate.
Poor Solvent Choice The solvent system affects the solubility of all components and the reaction kinetics. Common choices include toluene, 1,4-dioxane, or DMF, often with the addition of water. Screen different solvent mixtures.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. Quinoxaline substrates may require higher temperatures to overcome the activation energy for oxidative addition.

Issue 2: Significant formation of homocoupled boronic acid byproduct.

Potential Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas the solvent and the reaction mixture by purging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
Catalyst Decomposition A higher catalyst loading or the use of a more robust ligand might be necessary to ensure the desired cross-coupling pathway is favored over catalyst decomposition pathways that can lead to homocoupling.
B. Stille Coupling

Issue 1: Low yield of the coupled product.

Potential Cause Troubleshooting Step
Inefficient Transmetalation The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step. The use of a fluoride source (e.g., CsF) can also enhance the reactivity of the organostannane.
Steric Hindrance If either the quinoxaline or the organostannane is sterically hindered, a less bulky phosphine ligand or a higher reaction temperature may be required.
Toxicity of Tin Reagents Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.

Issue 2: Difficulty in removing tin byproducts.

Potential Cause Troubleshooting Step
Persistence of Organotin Halides During workup, wash the organic layer with an aqueous solution of KF or NH₄Cl to precipitate the tin salts, which can then be removed by filtration. Alternatively, flash chromatography on silica gel can be effective.
C. Sonogashira Coupling

Issue 1: Reaction stalls or gives low yields.

Potential Cause Troubleshooting Step
Catalyst Deactivation The presence of nitrogen atoms in the quinoxaline ring can lead to catalyst deactivation. Consider using a higher catalyst loading or a ligand that can protect the palladium center more effectively.
Insufficient Base An amine base (e.g., triethylamine, diisopropylamine) is typically used to neutralize the HX produced. Ensure a sufficient excess of a suitable base is used. The choice of amine can also act as a solvent.
Copper(I) Issues If using a copper co-catalyst, ensure it is of good quality. Copper-free Sonogashira protocols are also available and may be advantageous in some cases to avoid homocoupling of the alkyne.

Issue 2: Formation of Glaser coupling (alkyne homocoupling) byproduct.

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the terminal alkyne, which is catalyzed by the copper(I) salt.
High Copper Concentration Use the minimum effective amount of the copper co-catalyst.

III. Experimental Protocols & Data

While specific optimized data for this compound is not abundant in the literature, the following tables provide representative conditions for the coupling of similar halo-N-heterocycles, which can serve as excellent starting points for your optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-Indazole [2]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃DME80422
2PdCl₂(PPh₃)₂PPh₃K₂CO₃DME80475
3Pd(PCy₃)₂PCy₃K₂CO₃DME80257
4Pd(dppf)Cl₂dppfK₂CO₃DME80284

Note: This data is for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid and serves as a starting point for ligand and catalyst screening.

Table 2: Representative Conditions for Sonogashira Coupling of a Bromo-Quinoxaline Derivative

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF1001245
2Pd(OAc)₂PPh₃Et₃NDMF80865
3PdCl₂(PPh₃)₂PPh₃Cs₂CO₃Dioxane901078

Note: This generalized data is based on typical conditions for the Sonogashira coupling of bromophenylquinoxaline derivatives with terminal alkynes and should be optimized for this compound.[3][4]

IV. Visualized Workflows and Mechanisms

Below are diagrams generated using Graphviz to illustrate key experimental and logical workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (Quinoxaline-Pd complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (Quinoxaline-Pd complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-SnR3 R'-SnBu3 Ar'-SnR3->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Stille coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (Quinoxaline-Pd complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Alkyne Coupled Product Reductive_Elimination->Ar-Alkyne Terminal_Alkyne R'-C≡C-H Copper_Acetylide Cu-C≡C-R' Terminal_Alkyne->Copper_Acetylide Base Cu(I)X CuI Cu(I)X->Copper_Acetylide Base Base (e.g., Et3N) Copper_Acetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand active and appropriate? Start->Check_Catalyst Screen_Catalysts Screen different Pd sources and ligands (e.g., Pd(dppf)Cl2, Pd(PPh3)4, Buchwald ligands) Check_Catalyst->Screen_Catalysts No Check_Base Is the base optimal? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen different bases (K2CO3, Cs2CO3, K3PO4, etc.) Check_Base->Screen_Bases No Check_Solvent Is the solvent system appropriate? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Screen_Solvents Screen different solvents and co-solvents (Toluene, Dioxane, DMF, with/without water) Check_Solvent->Screen_Solvents No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Check_Purity Are starting materials pure and degassed? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_Reagents Purify starting materials and degas solvents Check_Purity->Purify_Reagents No Success Reaction Optimized Check_Purity->Success Yes Purify_Reagents->Success

Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.

References

Technical Support Center: Preventing Dehalogenation of 5-Iodoquinoxaline in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of dehalogenation during palladium-catalyzed cross-coupling reactions of 5-Iodoquinoxaline.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is often plagued by a significant side reaction: hydrodehalogenation. This process leads to the formation of quinoxaline as a byproduct, reducing the yield of the desired coupled product and complicating purification. This guide provides practical advice and detailed protocols to minimize or eliminate this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium catalysis?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction in which the halogen atom (in this case, iodine) on the this compound is replaced by a hydrogen atom, leading to the formation of quinoxaline. This typically occurs within the catalytic cycle and competes with the desired cross-coupling reaction.

Q2: What are the main causes of dehalogenation of this compound?

A2: The primary causes of dehalogenation include:

  • Slow Transmetalation/Carbopalladation: If the rate of the desired coupling step (transmetalation in Suzuki, carbopalladation in Heck) is slow, the lifetime of the Pd(II)-aryl intermediate is prolonged, increasing the likelihood of side reactions.

  • Presence of Hydride Sources: Hydride sources in the reaction mixture can react with the palladium complex, leading to reductive elimination of the dehalogenated product. Common hydride sources include certain solvents (e.g., alcohols), bases (e.g., those containing residual moisture or formate impurities), or byproducts from ligand or substrate degradation.

  • High Reaction Temperatures: Elevated temperatures can promote decomposition pathways that lead to hydride formation and subsequent dehalogenation.

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, making it more susceptible to side reactions.

Q3: How does the choice of palladium precursor affect dehalogenation?

A3: While the active catalyst is a Pd(0) species, the choice of the Pd(II) precatalyst can have an impact. Precatalysts that are difficult to reduce or lead to the formation of palladium black may result in inconsistent catalytic activity and increased side reactions. Using well-defined Pd(0) sources or precatalysts that are readily reduced in a controlled manner is often beneficial.

Q4: Is this compound more prone to dehalogenation than other haloquinoxalines?

A4: Generally, aryl iodides are more reactive towards oxidative addition than bromides or chlorides. This higher reactivity can sometimes lead to a higher propensity for side reactions like dehalogenation if the subsequent steps in the catalytic cycle are not well-optimized.

Troubleshooting Guides

General Troubleshooting Workflow for Dehalogenation

This workflow provides a systematic approach to diagnosing and resolving dehalogenation issues with this compound.

Dehalogenation_Troubleshooting start Dehalogenation of this compound Observed q1 Is the reaction temperature optimized? start->q1 s1 Lower the reaction temperature. Consider running at RT or slightly elevated temperatures. q1->s1 No q2 Is the ligand appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 end_success Dehalogenation Minimized s1->end_success s2 Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). Increase ligand-to-metal ratio. q2->s2 No q3 Is the base suitable? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s2->end_success s3 Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3). Ensure the base is anhydrous. q3->s3 No q4 Is the solvent a potential hydride source? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s3->end_success s4 Switch to an aprotic solvent (e.g., Toluene, Dioxane, THF). Use anhydrous solvents. q4->s4 Yes end_fail Problem Persists: Consider alternative coupling strategies q4->end_fail No a4_yes Yes a4_no No s4->end_success

Caption: Troubleshooting workflow for addressing dehalogenation of this compound.

Suzuki Coupling: Q&A

Q: I am observing significant dehalogenation in my Suzuki coupling of this compound with an arylboronic acid. What should I try first?

A: The first parameters to investigate are the base and the ligand.

  • Base: Strong bases, especially in the presence of water or alcohols, can promote dehalogenation. Switch to a milder, anhydrous base like K₂CO₃ or Cs₂CO₃.

  • Ligand: The standard Pd(PPh₃)₄ can sometimes be suboptimal. Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can accelerate the reductive elimination step relative to dehalogenation pathways.

Q: I've changed the base and ligand, but dehalogenation is still an issue. What's next?

A: Consider the solvent and temperature.

  • Solvent: If you are using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or THF. Ensure your solvent is anhydrous.

  • Temperature: High temperatures can accelerate dehalogenation. Try running the reaction at a lower temperature for a longer period. Room temperature couplings are often possible with highly active catalyst systems.

Heck Coupling: Q&A

Q: My Heck reaction between this compound and an alkene is giving me a low yield of the desired product and a lot of quinoxaline. How can I fix this?

A: In Heck reactions, the choice of base and the presence of a suitable ligand are critical.

  • Base: Organic bases like triethylamine (NEt₃) are commonly used. Ensure it is pure and dry. If dehalogenation persists, you might consider a weaker base or an inorganic base like K₂CO₃.

  • Ligand: For challenging substrates, a ligandless Pd source may not be efficient. The addition of a phosphine ligand, such as PPh₃ or a more specialized ligand like a Buchwald-type ligand, can improve the stability and activity of the catalyst, favoring the desired coupling.

Q: I'm still struggling with dehalogenation in my Heck coupling. Are there other factors to consider?

A: Yes, look at your reaction concentration and additives.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular coupling reaction over the unimolecular dehalogenation pathway.

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction outcome, especially in polar solvents.

Sonogashira Coupling: Q&A

Q: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am mostly recovering quinoxaline. What is the likely cause?

A: Dehalogenation in Sonogashira couplings is often related to the base and the presence of a copper co-catalyst.

  • Base: The amine base (e.g., NEt₃, DIPEA) can be a source of hydrides, especially at elevated temperatures. Ensure it is freshly distilled and dry.

  • Copper Co-catalyst: While Cu(I) salts are typically used to facilitate the formation of the copper acetylide, they can sometimes promote side reactions. A "copper-free" Sonogashira protocol might be beneficial. In such cases, a slightly higher catalyst loading or a more active ligand may be necessary.

Q: I've tried a copper-free protocol and a dry amine base, but dehalogenation persists. What else can I do?

A: Optimize the palladium catalyst and reaction conditions.

  • Palladium Catalyst: Use a well-defined Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, Xantphos). The choice of ligand can significantly impact the reaction outcome.

  • Solvent and Temperature: Aprotic solvents like THF or toluene are generally preferred. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress dehalogenation.

Data and Protocols

Influence of Reaction Parameters on Dehalogenation

The following table summarizes general trends observed for minimizing dehalogenation in palladium-catalyzed cross-coupling reactions, which are applicable to this compound.

ParameterRecommendation to Minimize DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2]Promotes faster reductive elimination, outcompeting the dehalogenation pathway.[1]
Base Use weaker, non-nucleophilic, and anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Reduces the likelihood of hydride formation and premature quenching of the catalytic cycle.
Solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).Minimizes the presence of adventitious water and other potential hydride sources.
Temperature Run the reaction at the lowest effective temperature.Reduces the rate of side reactions, including catalyst decomposition and dehalogenation.
Catalyst Loading Use the lowest effective catalyst loading.High catalyst concentrations can sometimes lead to an increase in side reactions.
Experimental Protocols

Note: The following protocols are based on successful couplings of related halo-heterocycles and provide a good starting point for the optimization of reactions with this compound.

Suzuki Coupling of a Halo-Indazole (Model Protocol) [3]

  • Reactants: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%).

  • Base: K₂CO₃ (2 equiv.).

  • Solvent: Dimethoxyethane (DME).

  • Temperature: 80 °C.

  • Time: 2 hours.

  • Yield: High yield of the coupled product was reported with minimal side reactions.[3]

Sonogashira Coupling of a Bromo-Quinoxaline Derivative (Model Protocol) [4]

  • Reactants: 2-(4-bromophenyl)quinoxaline (1 equiv.), terminal alkyne (1.2 equiv.).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%) and triphenylphosphine (PPh₃) (10 mol%).

  • Co-catalyst: Copper(I) iodide (CuI) (5 mol%).

  • Base: K₂CO₃ (2 equiv.).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Temperature: 100 °C.

  • Time: 12 hours.

  • Yield: Good to excellent yields of the coupled products were reported.[4]

Visualizing the Competing Pathways

The following diagrams illustrate the key mechanistic concepts related to dehalogenation.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-I) ArNu Ar-Nu (Desired Product) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Transmetalation (Suzuki) or Carbopalladation (Heck/Sonogashira) ArPdH Ar-Pd(II)-H(L_n) ArPdX->ArPdH Side Reaction: Hydride Source ArPdNu->Pd0 Reductive Elimination ArPdNu->ArNu Dehalogenated Ar-H (Dehalogenated Product) ArPdH->Pd0 ArPdH->Dehalogenated Reductive Elimination

Caption: Palladium catalytic cycle showing the competing dehalogenation pathway.

Parameter_Influence center Dehalogenation vs. Coupling dehalogenation Favors Dehalogenation center->dehalogenation coupling Favors Coupling center->coupling ligand Ligand (Bulky, e⁻-rich) ligand->center ligand->coupling Accelerates Reductive Elimination base Base (Weak, Anhydrous) base->center base->coupling Minimizes Hydride Formation solvent Solvent (Aprotic, Anhydrous) solvent->center solvent->coupling Reduces Hydride Sources temp Temperature (Low) temp->center temp->coupling Suppresses Side Reactions

Caption: Key parameters influencing the outcome of the reaction.

By carefully selecting the reaction parameters and following the troubleshooting guidance provided, researchers can significantly improve the yields of their desired 5-substituted quinoxaline products and minimize the formation of the dehalogenated byproduct.

References

troubleshooting guide for low reactivity of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 5-Iodoquinoxaline in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Quinoxaline is an electron-deficient heterocycle, which can influence the catalytic cycle. Common issues include suboptimal catalyst and ligand selection, inappropriate base or solvent, and potential degradation of the boronic acid reagent. Careful optimization of these parameters is crucial for a successful reaction.

Q2: I am observing significant decomposition of my starting material in a Buchwald-Hartwig amination with this compound. What could be the reason?

Decomposition during a Buchwald-Hartwig amination can be attributed to the reaction conditions being too harsh for the this compound substrate. Strong bases, high temperatures, and prolonged reaction times can lead to side reactions or degradation. Additionally, the choice of palladium catalyst and ligand plays a critical role in promoting the desired C-N bond formation over decomposition pathways.

Q3: Why is my Buchwald-Hartwig reaction with this compound stalling or failing completely?

Complete failure of a Buchwald-Hartwig amination with this compound can be due to catalyst inhibition. It has been noted that aryl iodides can sometimes be challenging substrates in this reaction. The iodide formed during the reaction can have an inhibitory effect by precipitating the palladium complex, thus taking it out of the catalytic cycle.[1] The choice of ligand is critical to prevent the formation of unreactive palladium iodide dimers.[2]

Q4: Can the choice of boronic acid or amine coupling partner affect the reactivity of this compound?

Absolutely. The electronic and steric properties of the coupling partner significantly impact the reaction outcome. For Suzuki couplings, electron-rich boronic acids tend to be more reactive. For Buchwald-Hartwig aminations, sterically hindered amines may require more specialized, bulky phosphine ligands to facilitate the reaction.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields with your this compound Suzuki-Miyaura coupling, consider the following troubleshooting steps.

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst and Ligand start->catalyst base Screen Different Bases catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Evaluate Solvent System base->solvent No Improvement base->success Improvement boronic_acid Check Boronic Acid Quality solvent->boronic_acid No Improvement solvent->success Improvement temp Adjust Reaction Temperature boronic_acid->temp No Improvement boronic_acid->success Improvement temp->success Improvement

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling of this compound.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G3Buchwald ligands like XPhos can accelerate oxidative addition for electron-deficient halides.[3]
Ligand PPh₃XPhosSPhosBulky, electron-rich phosphine ligands can improve catalytic activity.[4]
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger inorganic bases can facilitate the transmetalation step.
Solvent Toluene/H₂ODioxane/H₂ODMFSolvent polarity can influence the solubility of reagents and the reaction rate.
Temperature 80 °C100 °C60 °CHigher temperatures can increase reaction rates, but may also lead to decomposition.
  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if separate).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the allotted time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Low Reactivity in Buchwald-Hartwig Amination

For challenges with the Buchwald-Hartwig amination of this compound, the following guide may be of assistance.

start Low Reactivity in Buchwald-Hartwig ligand Screen Bulky Phosphine Ligands start->ligand base Optimize Base Strength ligand->base No Improvement success Improved Reactivity ligand->success Improvement catalyst Try a Pre-catalyst base->catalyst No Improvement base->success Improvement solvent Change Solvent catalyst->solvent No Improvement catalyst->success Improvement temp Modify Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement

Caption: Troubleshooting flowchart for low reactivity in Buchwald-Hartwig amination of this compound.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(OAc)₂Pd₂(dba)₃XPhos Pd G3Pre-catalysts can provide more active and well-defined catalytic species.
Ligand BINAPXPhosRuPhosBulky, electron-rich monophosphine ligands are often superior for coupling with N-heterocyclic halides.[4]
Base NaOtBuK₃PO₄Cs₂CO₃Weaker bases can prevent substrate decomposition, while stronger bases may be needed for less reactive amines.
Solvent TolueneDioxaneTHFThe choice of solvent can affect catalyst solubility and reactivity.
Temperature 100 °C80 °C120 °COptimization is key; higher temperatures can promote reaction but also degradation.
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., XPhos, 0.08 equiv) in a reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue via column chromatography.

Signaling Pathways and Reaction Mechanisms

A general understanding of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is essential for effective troubleshooting.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination 5-Arylquinoxaline 5-Arylquinoxaline This compound This compound Ar-B(OH)2 Ar-B(OH)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]+->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination 5-(Dialkylamino)quinoxaline 5-(Dialkylamino)quinoxaline This compound This compound R'2NH R'2NH

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[1][5]

References

strategies to improve the solubility of 5-Iodoquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Iodoquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of this compound derivatives often stems from their molecular structure. The quinoxaline core is a hydrophobic aromatic system, and the addition of a large, nonpolar iodine atom further increases the molecule's lipophilicity (attraction to fats and oils) and molecular weight, both of which generally lead to reduced solubility in water.[1]

Q2: What are the initial strategies I should consider to improve the solubility of my compound?

A2: For initial screening, physical modification techniques are often the most straightforward. These include particle size reduction (micronization), pH adjustment if your molecule has ionizable groups, and the use of co-solvents.[2][3][4] Chemical modifications such as salt formation or creating derivatives with ionizable groups can also be highly effective.[2][5]

Q3: Can pH modification be used for this compound derivatives?

A3: Yes, if the derivative possesses acidic or basic functional groups. Quinoxaline itself is a weak base.[6][7][8] By adjusting the pH of the solution to protonate or deprotonate these groups, you can form a more soluble ionized species. For weakly basic drugs, lowering the pH will lead to the formation of a more soluble salt.[6][9][10]

Q4: What is a solid dispersion and how can it help?

A4: A solid dispersion is a system where your drug compound (in this case, a this compound derivative) is dispersed in an inert carrier or matrix at the solid-state.[11][12] This technique can enhance solubility by converting the crystalline drug into a higher-energy amorphous form, which is more readily dissolved.[11] Common carriers include water-soluble polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[1][13]

Q5: What are co-crystals and how do they differ from salts?

A5: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-ionic interactions, such as hydrogen bonds.[14][15] Unlike salts, which involve the transfer of a proton, co-crystals are formed between neutral molecules.[15] Co-crystallization is a powerful technique to improve solubility and can be applied to non-ionizable compounds where salt formation is not an option.[15]

Troubleshooting Guide

This guide addresses specific experimental issues and provides actionable steps to resolve them.

Problem / Observation Potential Cause Recommended Solution(s)
Compound precipitates from solution during an in vitro assay. The compound has reached its thermodynamic solubility limit in the assay buffer. The use of organic solvents (like DMSO) as a stock solution carrier can cause precipitation upon dilution into an aqueous medium.1. Lower the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay buffer, if the assay can tolerate it.[4]3. Utilize solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween 80) in the assay buffer to form inclusion complexes or micelles that can host the drug molecule.[3][9]4. Prepare an amorphous solid dispersion of the compound to increase its apparent solubility and dissolution rate.[11]
Unable to achieve a high enough concentration for in vivo studies. The intrinsic solubility of the compound is too low for the required dose in the desired vehicle volume.1. Formulate as a nanosuspension. Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.[3][4]2. Develop a co-crystal with a highly soluble co-former. This can significantly enhance the aqueous solubility of the parent compound.[14][16]3. Chemical Modification: Introduce polar or ionizable functional groups to the this compound scaffold to create more water-soluble derivatives.[5] For example, adding an amino group can create a site for salt formation.[5]
Attempts at salt formation have failed or did not improve solubility. The pKa of the this compound derivative may not be in a suitable range for stable salt formation with the selected counter-ion. The resulting salt may have poor stability and revert to the insoluble free form.1. Select a counter-ion with a more appropriate pKa. A general rule of thumb is a pKa difference of at least 2-3 units between the drug and the counter-ion.2. Explore co-crystallization. This is an excellent alternative for compounds that are non-ionizable or form unstable salts.[15][17]3. Consider creating a prodrug. A prodrug is a bioreversible derivative that is more water-soluble and is converted to the active parent drug in vivo.
The amorphous solid dispersion is physically unstable and recrystallizes over time. The polymer carrier may not be fully miscible with the drug, or the drug loading is too high, leading to phase separation and recrystallization.[18] Environmental factors like humidity can also accelerate this process.[13]1. Screen for a more suitable polymer carrier. Ensure good miscibility between the drug and the polymer. Hydrogen bonding between the drug and polymer can enhance stability.[19]2. Lower the drug loading in the dispersion to ensure it remains below the saturation point within the polymer matrix.3. Add a ternary agent, such as a surfactant, which can inhibit recrystallization and improve stability.[20]4. Store the solid dispersion under controlled, low-humidity conditions.

Solubility Enhancement Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy based on the physicochemical properties of your this compound derivative.

G start Start: Poorly Soluble This compound Derivative check_ionizable Does the compound have ionizable groups (acidic/basic)? start->check_ionizable physical_mod Strategy: Physical Modification (Micronization, Nanosuspension) start->physical_mod formulation_mod Strategy: Formulation-Based (Solid Dispersion, Co-solvents, Cyclodextrins) start->formulation_mod ph_modification Strategy: pH Modification & Salt Formation check_ionizable->ph_modification  Yes co_crystal Strategy: Co-Crystallization check_ionizable->co_crystal  No evaluate Evaluate Solubility & Stability ph_modification->evaluate co_crystal->evaluate physical_mod->evaluate formulation_mod->evaluate chemical_mod Strategy: Chemical Modification (Introduce polar/ionizable groups) chemical_mod->start success Success: Proceed with downstream experiments evaluate->success  Improved fail Re-evaluate or Combine Strategies evaluate->fail  Insufficient fail->chemical_mod

Caption: Decision workflow for selecting a solubility enhancement strategy.

Key Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for thermally sensitive compounds.

  • Selection of Carrier: Choose a soluble polymer carrier (e.g., PVP K30, HPMC, Soluplus®) that is miscible with your this compound derivative.

  • Dissolution: Dissolve both the this compound derivative and the polymer carrier in a common volatile solvent (e.g., methanol, acetone, dichloromethane) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to avoid thermal degradation.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the dried product, gently grind and sieve it. Characterize the solid dispersion using Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg), indicating a homogenous dispersion.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion compared to the pure crystalline drug.

Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

LAG is an efficient method for screening potential co-crystal formers.[16]

  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, nicotinamide).

  • Preparation: Place the this compound derivative and a selected co-former (typically in a 1:1 or 1:2 molar ratio) into a mortar or a ball mill vial.

  • Grinding: Add a minimal amount of a suitable solvent (e.g., a few microliters of acetonitrile, ethanol, or water) to moisten the powder mixture. The solvent acts as a catalyst for the molecular rearrangement.[16]

  • Grind the mixture manually with a pestle or mechanically in a ball mill for a set period (e.g., 30-60 minutes).

  • Isolation and Analysis: Isolate the resulting powder and analyze it using PXRD. The appearance of a new, unique diffraction pattern that is different from the starting materials indicates the potential formation of a co-crystal.

  • Confirmation: Further characterization using DSC, spectroscopy (FTIR, Raman), and ultimately single-crystal X-ray diffraction is required to confirm the co-crystal structure.

Amorphous Solid Dispersion (ASD) Workflow

This diagram illustrates the typical workflow for developing and characterizing an amorphous solid dispersion.

ASD_Workflow step1 Step 1: Selection Select Drug Candidate Select Polymer Carrier Select Solvent/Method step2 Step 2: Preparation Solvent Evaporation or Hot-Melt Extrusion or Spray Drying step1->step2 step3 Step 3: Solid-State Characterization Confirm Amorphous State (PXRD) Assess Thermal Properties (DSC) Check for Interactions (FTIR) step2->step3 step4 Step 4: Performance Testing Kinetic Solubility Assay Dissolution Rate Test step3->step4 step5 Step 5: Stability Assessment Store at controlled Temp/Humidity Monitor for Recrystallization step4->step5

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

References

Technical Support Center: Catalyst Poisoning in Reactions with 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving 5-Iodoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst poisoning in reactions with this compound?

A1: The primary causes of catalyst poisoning when using this compound are:

  • Nitrogen Heterocycle Coordination: The lone pair of electrons on the nitrogen atoms of the quinoxaline ring can strongly coordinate to the palladium catalyst's active site. This coordination can block the binding of reactants, leading to catalyst deactivation.

  • Iodide Inhibition: While iodide is a necessary leaving group in the reaction, excess iodide anions in the solution can form stable, unreactive palladium-iodide complexes. These complexes can precipitate and remove the catalyst from the catalytic cycle. In some cases, bidentate phosphine ligands can help prevent the formation of palladium iodide dimers, which can speed up the reaction.[1]

Q2: What are the typical symptoms of catalyst poisoning in my reaction?

A2: Symptoms of catalyst poisoning include:

  • Low or no product yield: This is the most obvious sign that the catalyst is not functioning correctly.

  • Stalled reaction: The reaction may start but then stop before all the starting material is consumed. Monitoring the reaction progress by techniques like TLC or LC-MS can help identify this issue.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to side reactions, such as the formation of dehalogenated arenes.

  • Precipitation of the catalyst: The formation of insoluble palladium black or other palladium complexes is a clear indication of catalyst deactivation and precipitation.

Q3: Which palladium-catalyzed cross-coupling reactions are most susceptible to poisoning with this compound?

A3: Reactions that are particularly sensitive to catalyst poisoning by N-heterocycles include:

  • Buchwald-Hartwig Amination: The amine coupling partner can also coordinate to the palladium center, and in combination with the quinoxaline nitrogen, can lead to catalyst inhibition.

  • Heck Reaction: The conditions for the Heck reaction can sometimes promote the formation of inactive palladium species.

  • Suzuki-Miyaura Coupling: While generally robust, this reaction can also suffer from catalyst poisoning, especially with challenging substrates like this compound.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • The desired product is not observed or is present in very low quantities.

  • A dark precipitate (palladium black) may be visible in the reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Nitrogen Coordination Poisoning 1. Increase Catalyst Loading: A higher catalyst concentration may compensate for the portion that is deactivated. Start by increasing the loading in increments (e.g., from 2 mol% to 5 mol%). 2. Use a More Electron-Rich Ligand: Ligands with bulky, electron-donating groups (e.g., Buchwald-type biaryl phosphine ligands like RuPhos or XPhos) can enhance the catalyst's activity and resistance to poisoning. 3. Add a Copper(I) Co-catalyst: In some cases, Cu(I) salts can act as a scavenger for excess iodide or otherwise promote the catalytic cycle.
Iodide Inhibition 1. Use a Fluoride-based Base: Bases like CsF or KF can be effective as they can react with the boronic acid to form a more reactive trifluoroborate species and the fluoride anion is less likely to poison the catalyst compared to iodide. 2. Slow Addition of Base: Adding the base slowly over the course of the reaction can help to maintain a low concentration of free iodide in the reaction mixture.
Poor Catalyst Activation 1. Use a Pre-formed Pd(0) Catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) precursor, using a stable Pd(0) source like Pd(PPh₃)₄ can sometimes improve results. 2. Ensure Anhydrous and Oxygen-Free Conditions: Moisture and oxygen can interfere with the activation of the catalyst and the overall catalytic cycle. Ensure solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Reaction Stalls in Buchwald-Hartwig Amination

Symptoms:

  • The reaction proceeds initially but stops before completion.

  • A mixture of starting materials and product is observed at the end of the reaction.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ligand Degradation 1. Choose a More Robust Ligand: Some phosphine ligands can degrade at higher temperatures. Consider using more thermally stable ligands, such as those with bulky alkyl or biaryl substituents. 2. Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
Product Inhibition The product, an N-aryl quinoxaline, can also act as a ligand and poison the catalyst. 1. Use a Higher Catalyst Loading: As with initial poisoning, a higher catalyst loading can help to overcome product inhibition. 2. Consider a Different Catalyst System: A catalyst system with a different metal (e.g., a nickel-based catalyst) may be less susceptible to product inhibition in some cases.
Base Incompatibility Strong bases like NaOtBu can sometimes lead to side reactions or catalyst deactivation. 1. Use a Weaker Base: Consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2] This may require a higher reaction temperature or longer reaction time.

Quantitative Data from Analogous Reactions

Disclaimer: The following data is for reactions with substrates analogous to this compound and is provided for illustrative purposes.

Table 1: Suzuki-Miyaura Coupling of 2-Iodocycloenones with Arylboronic Acids *

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid95
24-Methylphenylboronic acid92
34-Methoxyphenylboronic acid98
44-Chlorophenylboronic acid91

Adapted from a study on the Suzuki-Miyaura coupling of 2-iodocycloenones catalyzed by recyclable Pd(0)/C. While not a quinoxaline, this provides an example of yields in a related system.[3]

Table 2: Buchwald-Hartwig Amination of 2-(Aryl/Heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with Morpholine *

EntryAryl/Heteroaryl GroupProduct Yield (%)
1Phenyl88
24-Methylphenyl85
34-Methoxyphenyl82
42-Thienyl75

Adapted from a study on the synthesis of quinoline derivatives via Buchwald-Hartwig amination.[4] This demonstrates typical yields for the amination of a related halo-N-heterocycle.

Experimental Protocols for Key Experiments

Disclaimer: These are representative protocols adapted from literature for analogous compounds and should be optimized for this compound.

Representative Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%).

  • Add the this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 100-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

CatalystPoisoningTroubleshooting start Low or No Yield with this compound check_catalyst Is the catalyst active? (Fresh vs. Old) start->check_catalyst check_catalyst->start No, Replace Catalyst check_conditions Are reaction conditions optimal? (Anhydrous, Inert Atmosphere) check_catalyst->check_conditions Yes check_conditions->start No, Optimize Conditions poisoning_suspected Catalyst Poisoning Suspected check_conditions->poisoning_suspected Yes nitrogen_poisoning Nitrogen Coordination Poisoning poisoning_suspected->nitrogen_poisoning iodide_poisoning Iodide Inhibition poisoning_suspected->iodide_poisoning increase_loading Increase Catalyst Loading nitrogen_poisoning->increase_loading change_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) nitrogen_poisoning->change_ligand add_additive Add Cu(I) salt nitrogen_poisoning->add_additive change_base Use Fluoride-based Base (e.g., CsF) iodide_poisoning->change_base slow_addition Slow Addition of Base iodide_poisoning->slow_addition end_good Reaction Successful increase_loading->end_good change_ligand->end_good add_additive->end_good change_base->end_good slow_addition->end_good CatalystDeactivationMechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Ar-I Inactive_N_Complex Inactive LₙPd-Quinoxaline Complex Pd(0)L2->Inactive_N_Complex Coordination Pd(II)Complex L₂Pd(II)(Ar)I OxidativeAddition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Nu-M Inactive_I_Complex Inactive [LₙPdI₂]²⁻ Complex Pd(II)Complex->Inactive_I_Complex Coordination ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd(0)L2 Product Ar-Nu ReductiveElimination->Product Quinoxaline This compound (N-lone pair) Quinoxaline->Inactive_N_Complex Iodide Excess I⁻ Iodide->Inactive_I_Complex

References

purification of 5-iodoquinoxaline by recrystallization vs. column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 5-iodoquinoxaline, a crucial intermediate for researchers, scientists, and professionals in drug development. We will explore the two primary purification techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method for purifying this compound?

The choice between recrystallization and column chromatography depends on the scale of your reaction, the impurity profile, and the desired final purity. Column chromatography is often used for small-scale reactions or when impurities have very different polarities from the product. Recrystallization is generally preferred for larger scale purification when a suitable solvent is found, as it can be more time and solvent-efficient and often yields highly pure crystalline material.

Q2: My this compound is an oil, but it should be a solid. How can I purify it?

An oily product when a solid is expected often indicates the presence of impurities that are depressing the melting point. In this case, column chromatography is the recommended first step to remove these impurities. Once a purer, solid product is obtained, recrystallization can be performed for further purification if necessary.

Q3: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

High product loss during recrystallization is typically due to the product being too soluble in the chosen solvent, even at low temperatures. To mitigate this, you can try the following:

  • Solvent Screening: Test a variety of solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can lead to crystal formation.

  • Cooling Method: Ensure slow cooling. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter. Allow the solution to cool to room temperature first, and then place it in an ice bath or refrigerator.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Q4: My spots are overlapping on the TLC plate during column chromatography. How can I improve the separation?

Overlapping spots on a Thin Layer Chromatography (TLC) plate indicate poor separation. To improve this:

  • Adjust Solvent Polarity: The polarity of the mobile phase is critical. If the spots are too high on the TLC plate (high Rf value), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane). If the spots are too low on the plate (low Rf), the eluent is not polar enough, and you should increase the proportion of the polar solvent.

  • Try a Different Solvent System: Sometimes, a different combination of solvents can provide better selectivity. For instance, substituting ethyl acetate with diethyl ether or dichloromethane might change the elution order and improve separation.

  • Use a Finer Mesh Silica Gel: A smaller particle size of the stationary phase can provide a larger surface area and better separation, although it may result in a slower flow rate.

Experimental Protocols

Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles. The packed silica should be at least 10-15 cm high.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the solvent to absorb into the silica until the top surface is just moist.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purification by Acid-Base Extraction and Precipitation

This method is an alternative to traditional recrystallization and can be effective for purifying compounds with basic nitrogen atoms like this compound.

Materials:

  • Crude this compound

  • Aqueous Acetic Acid (e.g., 10% v/v)

  • Aqueous Sodium Hydroxide (e.g., 1 M)

  • Activated Carbon

  • Filter paper and funnel

  • Beakers and flasks

Methodology:

  • Dissolution:

    • In a beaker, add the crude this compound to a sufficient volume of aqueous acetic acid to dissolve it completely. Gentle heating may be required.

  • Decolorization:

    • Add a small amount of activated carbon to the solution to remove colored impurities.

    • Heat the mixture gently for 5-10 minutes.

  • Filtration:

    • Filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Precipitation:

    • Allow the filtrate to cool to room temperature.

    • Slowly add aqueous sodium hydroxide dropwise while stirring until the solution becomes basic (check with pH paper).

    • The this compound should precipitate out of the solution as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified this compound in a desiccator or vacuum oven.

Data Presentation: Comparison of Purification Methods

FeatureRecrystallization (Acid-Base Method)Column Chromatography
Principle Difference in solubility based on pHDifferential partitioning between a stationary and mobile phase based on polarity
Scale Well-suited for larger quantities (grams to kilograms)Ideal for smaller quantities (milligrams to a few grams)
Time Efficiency Can be faster for large scales once a protocol is establishedCan be time-consuming, especially for large scales
Solvent Consumption Generally uses less solvent than column chromatographyCan be solvent-intensive
Purity Can yield very high purity, crystalline materialPurity depends on the separation achieved on the column
Yield Can be high if the compound is not very soluble in the final aqueous mediumYield can be affected by irreversible adsorption on silica or incomplete elution
Applicability Suitable for compounds with acidic or basic functional groupsBroadly applicable to a wide range of compounds

Mandatory Visualization

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) recrystallize Attempt Recrystallization (Acid-Base Method) is_solid->recrystallize Yes is_pure_after_cc Is the product pure enough? column_chrom->is_pure_after_cc is_pure_after_recryst Is the product pure enough? recrystallize->is_pure_after_recryst end_product Pure this compound is_pure_after_cc->end_product Yes further_purification Consider further purification is_pure_after_cc->further_purification No is_pure_after_recryst->column_chrom No is_pure_after_recryst->end_product Yes further_purification->recrystallize Try Recrystallization

Caption: Decision workflow for purifying this compound.

Technical Support Center: Identifying Byproducts in 5-Iodoquinoxaline Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts in reactions involving 5-iodoquinoxaline using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in palladium-catalyzed cross-coupling reactions with this compound?

A1: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, two of the most frequently observed byproducts stemming from this compound are the result of dehalogenation and homocoupling.[1][2][3][4][5]

  • Dehalogenation: This process results in the formation of quinoxaline, where the iodine atom at the 5-position is replaced by a hydrogen atom. This can occur through various mechanisms, including protonolysis of the organopalladium intermediate.[6][7][8][9][10]

  • Homocoupling: This side reaction leads to the formation of 5,5'-biquinoxaline, a dimer of the starting material. This is particularly common in reactions where the transmetalation step is slow or inefficient.[1][2][3][4][5]

Q2: How can I differentiate between the desired product and common byproducts using LC-MS?

A2: Differentiation is primarily achieved by observing the retention time (from the liquid chromatography) and the mass-to-charge ratio (m/z) of the ions (from the mass spectrometry). Each compound will have a unique combination of these two parameters.

The following table summarizes the expected m/z values for the protonated molecules [M+H]⁺ of this compound and its common byproducts.

CompoundStructureMolecular FormulaExact Mass[M+H]⁺ (m/z)
This compoundC₈H₅IN₂255.95256.96
QuinoxalineC₈H₆N₂130.05131.06
5,5'-BiquinoxalineC₁₆H₁₀N₄258.09259.10

Q3: My LC-MS data shows a peak with an m/z of 131.06. What is this likely to be?

A3: A peak with an m/z of 131.06 in the positive ion mode corresponds to the protonated molecule of quinoxaline. This is the dehalogenated byproduct of your this compound starting material. Its presence suggests that a portion of the starting material or a palladium intermediate is being reduced instead of participating in the desired cross-coupling reaction.

Q4: I am observing a significant amount of 5,5'-biquinoxaline (m/z 259.10) in my reaction mixture. What are the potential causes?

A4: The formation of the homocoupling product, 5,5'-biquinoxaline, is often attributed to the following factors:

  • Inefficient Transmetalation: If the transfer of the coupling partner from the organometallic reagent (e.g., boronic acid in a Suzuki coupling) to the palladium center is slow, the palladium-iodoquinoxaline intermediate has a higher chance of reacting with another molecule of itself.

  • Reaction Conditions: Factors such as the choice of ligand, base, solvent, and temperature can significantly influence the rate of homocoupling.

  • Oxygen Presence: In some cases, the presence of oxygen can promote homocoupling reactions.[2]

To mitigate this, consider re-optimizing your reaction conditions, ensuring your reagents are of high quality, and maintaining an inert atmosphere.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
High intensity of quinoxaline peak (dehalogenation) 1. Presence of protic impurities (e.g., water) in the reaction mixture.2. Suboptimal ligand or base for the specific reaction.3. Use of certain alcohols as solvents which can act as hydride donors.1. Ensure all solvents and reagents are anhydrous.2. Screen different ligands and bases to find conditions that favor the cross-coupling pathway.3. Consider using aprotic solvents.
High intensity of 5,5'-biquinoxaline peak (homocoupling) 1. Slow transmetalation step.2. Decomposition of the organometallic coupling partner.3. Incorrect stoichiometry of reactants.1. Increase the concentration of the coupling partner.2. Use a more reactive organometallic reagent.3. Ensure the quality and purity of your coupling partner.4. Adjust the reaction temperature or ligand.
Poor peak shape or resolution in the chromatogram 1. Inappropriate LC column or mobile phase.2. Column overloading.3. Sample matrix effects.1. Use a C18 column and optimize the mobile phase gradient (see experimental protocol below).2. Dilute the sample before injection.3. Perform a sample clean-up (e.g., solid-phase extraction) if the matrix is complex.
No peaks detected for expected products or byproducts 1. Incorrect MS ionization settings.2. Sample degradation.3. LC-MS system malfunction.1. Ensure the mass spectrometer is in positive ion mode and the scan range includes the expected m/z values.2. Analyze a fresh sample.3. Run a system suitability test with a known standard.

Experimental Protocol: LC-MS Analysis of a this compound Reaction Mixture

This protocol provides a general method for the separation and identification of this compound and its common byproducts.

1. Sample Preparation:

  • Quench the reaction by adding a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[11][12][13]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[11]
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Note: These parameters may require optimization depending on the specific instrumentation and the nature of the desired product.

Visualizing Workflows and Relationships

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_reaction Reaction cluster_analysis Analysis cluster_identification Identification This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Pd-catalyzed coupling Sample_Prep Sample Preparation Reaction_Mixture->Sample_Prep LCMS_Analysis LC-MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Identify_Peaks Identify Peaks (Retention Time, m/z) Data_Processing->Identify_Peaks Compare_Data Compare with Expected Masses Identify_Peaks->Compare_Data Byproduct_Confirmation Byproduct Confirmation Compare_Data->Byproduct_Confirmation

Caption: Workflow for identifying byproducts in this compound reactions.

Logical Relationship of Common Byproducts

Byproduct_Formation cluster_pathways Reaction Pathways cluster_byproducts Resulting Compounds This compound This compound Desired_Product Desired Cross-Coupling Product This compound->Desired_Product Dehalogenation Dehalogenation This compound->Dehalogenation Homocoupling Homocoupling This compound->Homocoupling Product_Structure Quinoxaline-Coupling Partner Desired_Product->Product_Structure Quinoxaline Quinoxaline Dehalogenation->Quinoxaline Biquinoxaline 5,5'-Biquinoxaline Homocoupling->Biquinoxaline

Caption: Formation of desired product and common byproducts from this compound.

References

how to avoid homocoupling in 5-iodoquinoxaline cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodoquinoxaline in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize undesired homocoupling and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during cross-coupling reactions with this compound, offering targeted solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound cross-coupling reaction?

A1: Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules of your starting material couple together. In the context of your experiment, this means two molecules of this compound (Ullmann-type homocoupling) or two molecules of your coupling partner (e.g., boronic acid in Suzuki coupling, organotin reagent in Stille coupling) react to form a dimer. This side reaction consumes your valuable starting materials and catalyst, leading to lower yields of the desired cross-coupled product and complicating purification.

Q2: I am observing significant amounts of a 5,5'-biquinoxaline byproduct. What is the likely cause and how can I prevent it?

A2: The formation of 5,5'-biquinoxaline is due to the homocoupling of this compound, often referred to as Ullmann-type coupling. This is particularly prevalent in copper-catalyzed reactions but can also occur as a side reaction in palladium-catalyzed processes. Key factors that promote this include:

  • High Temperatures: Elevated temperatures can favor the homocoupling pathway.

  • Oxygen Presence: An aerobic environment can facilitate the oxidative coupling of the organometallic intermediates.

  • Inappropriate Ligand Choice: The ligand on the metal center plays a crucial role in modulating the catalyst's reactivity and selectivity.

To minimize this, consider the following strategies:

  • Lower the reaction temperature: Investigate if the reaction can proceed efficiently at a lower temperature.

  • Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which can often suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: My main byproduct is the dimer of my boronic acid in a Suzuki-Miyaura coupling with this compound. How can I avoid this?

A3: The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-documented side reaction, often promoted by the presence of oxygen and palladium(II) species.[1][2][3] To suppress this:

  • Rigorous Degassing: Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated.[2] A common technique is to bubble an inert gas through the solvent for an extended period.

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction. This can be critical in suppressing the formation of a homocoupled impurity.[1]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that can promote homocoupling.

  • Protecting Groups for Boronic Acids: In some cases, using a protected form of the boronic acid, such as a boronate ester, which slowly releases the boronic acid under the reaction conditions, can be an effective strategy.

Q4: In my Sonogashira coupling with this compound, I am getting a lot of the di-alkyne homocoupled product (Glaser-Hay coupling). What should I do?

A4: The homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[4] To mitigate this:

  • Inert Atmosphere: It is crucial to perform the reaction under strictly anaerobic conditions to prevent the oxidative dimerization of the alkyne.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While the reaction might be slower, it often eliminates the Glaser-Hay homocoupling byproduct.

  • Amine Base/Solvent: The choice of amine base and solvent can influence the reaction outcome. Triethylamine is commonly used and can also act as the solvent.[4]

  • Use of a Reducing Atmosphere: In some cases, employing a reducing atmosphere, such as hydrogen gas diluted with an inert gas, can effectively minimize oxidative homocoupling.

Q5: How does the electronic nature of this compound affect its tendency for homocoupling?

A5: this compound is an electron-deficient heteroaromatic compound due to the presence of the two nitrogen atoms in the quinoxaline ring. Electron-deficient aryl halides are generally more reactive towards oxidative addition to the palladium catalyst. This increased reactivity can sometimes lead to a higher propensity for side reactions, including homocoupling, if the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are not well-optimized. Therefore, careful selection of ligands and reaction conditions is particularly important when working with such substrates.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at minimizing homocoupling in cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Slow Addition of Boronic Acid

This protocol is designed to minimize the homocoupling of the boronic acid coupling partner.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Syringe pump

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • In a separate flask, dissolve the arylboronic acid in a portion of the degassed solvent.

  • Using a syringe pump, add the arylboronic acid solution to the reaction mixture over a period of several hours (e.g., 4-6 hours).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser-Hay homocoupling of the terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂)Cl₂)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC/MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes general strategies to minimize homocoupling across different reaction types. The effectiveness of each strategy can be reaction-dependent and should be optimized for your specific substrates.

Cross-Coupling ReactionCommon Homocoupling ByproductKey Strategies to Minimize Homocoupling
Suzuki-Miyaura Boronic acid dimerRigorous deoxygenation, slow addition of boronic acid, use of mild reducing agents (e.g., potassium formate), use of boronate esters.
Stille Organotin dimerUse of bulky, electron-rich phosphine ligands, lower reaction temperatures, inert atmosphere.
Sonogashira Alkyne dimer (Glaser-Hay)Strictly anaerobic conditions, copper-free protocols, appropriate choice of amine base.[4]
Heck Aryl halide dimerOptimization of catalyst-to-ligand ratio, use of bulky phosphine ligands, control of reaction temperature.
Ullmann Aryl halide dimerLower reaction temperatures, use of appropriate ligands (e.g., N,N-dimethylglycine for Cu-catalyzed reactions), inert atmosphere.[5]
Negishi Organozinc dimerCareful control of stoichiometry, use of appropriate palladium catalysts and ligands.

Visualizations

Diagram 1: Competing Pathways in Cross-Coupling

G cluster_0 Catalytic Cycle cluster_1 Homocoupling Side Reaction Start Pd(0) Catalyst OA Oxidative Addition (this compound) Start->OA TM Transmetalation (Coupling Partner) OA->TM Side_Start Pd(0) or Pd(II) Species OA->Side_Start Can lead to side reactions RE Reductive Elimination TM->RE RE->Start Regenerates Catalyst Product Desired Cross-Coupled Product RE->Product Side_React Reaction with 2x Coupling Partner (e.g., Boronic Acid) Side_Start->Side_React Side_Product Homocoupled Byproduct Side_React->Side_Product

A diagram illustrating the desired cross-coupling catalytic cycle versus the competing homocoupling side reaction.

Diagram 2: Workflow for Optimizing Reaction Conditions

G Start Initial Reaction Setup (Standard Conditions) Analyze Analyze Product Mixture (TLC, GC/MS, NMR) Start->Analyze Check Homocoupling > 5%? Analyze->Check Optimize Implement Strategies: - Lower Temperature - Change Ligand - Slow Addition - Degas Thoroughly Check->Optimize Yes Success Homocoupling Minimized Proceed with Scale-up Check->Success No Re-run Re-run Reaction Optimize->Re-run Fail Re-evaluate Strategy (e.g., Different Catalyst System) Optimize->Fail If multiple attempts fail Re-run->Analyze

A workflow diagram for systematically optimizing reaction conditions to minimize homocoupling.

Diagram 3: Factors Influencing Homocoupling

G cluster_0 Reaction Parameters cluster_1 Reagents & Catalyst Homocoupling Homocoupling Temperature Temperature Temperature->Homocoupling High temp can increase rate Concentration Concentration Concentration->Homocoupling High concentration of coupling partner Atmosphere Atmosphere Atmosphere->Homocoupling Oxygen promotes oxidative coupling Ligand Ligand Ligand->Homocoupling Sterics & electronics influence selectivity Catalyst Catalyst Catalyst->Homocoupling Activity & stability are key Base Base Base->Homocoupling Can affect catalyst and substrate stability Substrate Substrate Reactivity (e.g., this compound) Substrate->Homocoupling Electron-deficient substrates can be more reactive

A diagram showing the key factors that can influence the extent of homocoupling in a cross-coupling reaction.

References

impact of ligand choice on the efficiency of 5-iodoquinoxaline coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 5-iodoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often challenging?

A1: this compound can be a challenging substrate for several reasons. As an electron-deficient N-heterocycle, the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] This can result in lower reaction efficiency and the need for careful optimization of reaction conditions, particularly the choice of ligand.

Q2: What are the most common types of coupling reactions performed with this compound?

A2: The most common palladium-catalyzed cross-coupling reactions for this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2][3]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[4]

  • Heck Coupling: For the formation of C-C double bonds with alkenes.[5][6]

Q3: What is the general role of the ligand in these coupling reactions?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[7] Electron-rich and sterically bulky ligands are often required for challenging substrates like this compound to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and to prevent catalyst deactivation.[7][8]

Q4: Should I use a phosphine ligand or an N-heterocyclic carbene (NHC) ligand?

A4: Both phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) and NHC ligands have been successfully used for challenging cross-coupling reactions.[9]

  • Phosphine ligands: A wide variety are commercially available, offering a range of steric and electronic properties. Bulky, electron-rich phosphines are generally a good starting point.[7][10]

  • NHC ligands: They are often stronger σ-donors than phosphines and can form very stable palladium complexes, which can be beneficial for difficult couplings.[9] The optimal choice will depend on the specific reaction, coupling partner, and reaction conditions. Screening a small set of both ligand types is often recommended.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium source and ligand are of good quality and properly stored. Consider using a pre-formed palladium precatalyst for better consistency. For electron-rich or sterically hindered substrates, use bulky, electron-donating phosphine ligands.[10][11]
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The strength and solubility of the base can significantly impact the reaction rate and yield. If one base fails, try another from a different class (e.g., switch from a carbonate to a phosphate). The presence of water can also be crucial, especially when using K₃PO₄.[12]
Poor Ligand Choice The ligand must be able to promote oxidative addition and reductive elimination. For electron-deficient heteroaryl halides, bulky, electron-rich ligands are often necessary.[13] Consider screening a panel of ligands.
Solvent Issues The solvent needs to solubilize all reaction components. Common solvents include toluene, dioxane, and THF, often with a small amount of water. Ensure the solvent is properly degassed to prevent catalyst oxidation.
Side Reactions Homocoupling of the boronic acid can be a significant side reaction. This is often exacerbated by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Protodeboronation (loss of the boronic acid group) can also occur, especially with prolonged reaction times or harsh basic conditions.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Inefficient Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Ligand Incompatibility The choice of ligand is highly dependent on the amine coupling partner (primary, secondary, heteroaromatic). For challenging couplings with N-heterocycles, bulky biaryl phosphine ligands like BrettPhos have shown success.[3]
Base Strength Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically used. The pKa of the amine will influence the choice of base. Weaker bases may require higher temperatures.[14]
Catalyst Poisoning The nitrogen atoms of the quinoxaline ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio or switching to a more sterically hindered ligand can sometimes mitigate this issue.
Side Reactions Hydrodehalogenation (replacement of the iodine with hydrogen) can be a competing pathway. This can sometimes be suppressed by using a different solvent or base.

Logical Relationship for Ligand Choice in Buchwald-Hartwig Amination

Buchwald_Hartwig_Ligand_Choice Substrate This compound Electron-deficient N-heterocycle Ligand_Choice Ligand Selection Substrate->Ligand_Choice Amine Amine Partner Primary, Secondary, or Heterocyclic Amine->Ligand_Choice Outcome Reaction Efficiency Ligand_Choice->Outcome

Caption: Ligand choice depends on both the aryl halide and the amine partner.

Issue 3: Sonogashira Coupling Fails to Proceed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Copper Co-catalyst Issues The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and of good quality. Older sources can be less active.
Base and Solvent An amine base, such as triethylamine or diisopropylamine, is commonly used and can often serve as the solvent.[4] Ensure the amine is dry and degassed.
Palladium and Ligand Source Common catalyst systems include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.[4] If one system fails, trying the other is a reasonable step.
Alkyne Homocoupling (Glaser Coupling) The terminal alkyne can undergo homocoupling in the presence of oxygen and the copper catalyst. Rigorous exclusion of air is critical.

Data Presentation: Ligand Recommendations for Quinoxaline and Related Heterocycles

While direct quantitative comparisons for this compound are limited in the literature, the following table provides a summary of ligand classes that have proven effective for coupling reactions of quinolines and other challenging N-heterocyclic halides, which can serve as a starting point for optimization.

Coupling ReactionLigand ClassRecommended Ligands (Examples)Key Considerations
Suzuki-Miyaura Bulky MonophosphinesXPhos, SPhos, RuPhos, CyJohnPhosOften require strong bases and careful degassing.[10][15]
Buchwald-Hartwig Bulky Biaryl PhosphinesBrettPhos, XPhosLigand choice is highly dependent on the amine.[3][16][17]
Sonogashira TriphenylphosphinePPh₃ (often as part of the Pd complex)Requires a Cu(I) co-catalyst.[4]
Heck Bulky P,P=O LigandsAnthryl-substituted phosphine oxidesCan overcome catalyst poisoning by N-heterocycles.[1]

Experimental Protocols

The following are general starting protocols that should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/H₂O, 10:1 mixture)

  • Procedure:

    • To an oven-dried flask, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • Base (e.g., NaOt-Bu, 1.4 equiv)

    • Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst and base to an oven-dried flask.

    • Add the solvent, followed by the this compound and the amine.

    • Seal the flask and heat with stirring (e.g., 80-110 °C). Monitor the reaction progress.

    • After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product.[15][18][19]

Protocol 3: Sonogashira Coupling of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 - 1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Base/Solvent (e.g., Triethylamine or Diisopropylamine)

    • Co-solvent (e.g., THF, if needed)

  • Procedure:

    • To a flask containing this compound, add the solvent/co-solvent and degas the solution.

    • Add the palladium catalyst, CuI, the amine base, and the terminal alkyne under an inert atmosphere.[20]

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

    • Once complete, dilute the reaction mixture with an organic solvent and filter through celite to remove inorganic salts.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[7]

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

scale-up considerations for the synthesis of 5-iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-iodoquinoxaline, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 5-aminoquinoxaline. The second step is a Sandmeyer reaction, where the amino group of 5-aminoquinoxaline is converted into a diazonium salt, which is subsequently displaced by an iodide ion to yield this compound.

Q2: Why is the Sandmeyer reaction preferred for introducing the iodine atom?

A2: The Sandmeyer reaction is a versatile and reliable method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1] For iodination, this reaction is particularly advantageous as it often proceeds with high efficiency without the need for a copper catalyst, which is typically required for other Sandmeyer halogenations.[2] The use of potassium iodide as the iodide source is common and effective.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: The primary safety concern is the handling of the intermediate aryl diazonium salt. Diazonium salts are known to be thermally unstable and can decompose explosively, especially when isolated in a dry, solid state.[3][4][5] The diazotization reaction itself is exothermic and requires strict temperature control to prevent runaway reactions.[6][7] On a larger scale, efficient heat dissipation becomes critical.

Q4: Are there "greener" or more sustainable approaches to quinoxaline synthesis?

A4: Yes, research has focused on developing more environmentally friendly methods for quinoxaline synthesis. These often involve the use of milder reagents, solvent-free conditions, or catalysts that can be recycled. While the Sandmeyer reaction is a classic method, exploring alternative direct iodination methods or enzymatic processes could be part of a greener approach in the long term.

Experimental Protocols

Synthesis of 5-Aminoquinoxaline (Precursor)

A common method for the synthesis of 5-aminoquinoxaline involves the reduction of 5-nitroquinoxaline.

Materials:

  • 5-Nitroquinoxaline

  • Iron powder (or other reducing agents like tin(II) chloride)

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a stirred suspension of 5-nitroquinoxaline in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-aminoquinoxaline.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 5-Aminoquinoxaline

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Diazotization:

    • Suspend 5-aminoquinoxaline in an aqueous solution of hydrochloric acid or sulfuric acid.

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[5] The addition of nitrite should be monitored to avoid an excess.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.

  • Work-up and Purification:

    • Add an aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the mixture with dichloromethane or another suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterLab Scale (1 g)Scale-up (100 g)
Starting Material 5-Aminoquinoxaline5-Aminoquinoxaline
Equivalents of NaNO₂ 1.1 eq1.05 - 1.1 eq
Equivalents of KI 1.5 eq1.2 - 1.5 eq
Reaction Temperature 0-5 °C0-5 °C (with careful monitoring)
Reaction Time 2-3 hours3-5 hours
Typical Yield 70-85%65-80%

Table 2: Comparison of Purification Methods

Purification MethodScaleAdvantagesDisadvantages
Column Chromatography Lab ScaleHigh purity achievable.Time-consuming, large solvent volumes.
Recrystallization Lab & Pilot ScaleCost-effective, can handle larger quantities.Potential for lower yield, requires suitable solvent system.
Distillation Not applicable-This compound is a solid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound Incomplete diazotization.Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.
Decomposition of the diazonium salt.Add the diazonium salt solution to the potassium iodide solution promptly after its formation. Avoid allowing the diazonium salt solution to warm up.
Side reactions (e.g., formation of phenol).Ensure the reaction is sufficiently acidic. Add the cold diazonium salt solution to the iodide solution, not the other way around.[8]
Formation of dark-colored byproducts Azo coupling of the diazonium salt with unreacted 5-aminoquinoxaline or other aromatic species.Ensure complete diazotization before the addition to the iodide solution. Maintain a low temperature.
Oxidation of iodide to iodine.Use a slight excess of potassium iodide. Quench the reaction with sodium thiosulfate to remove excess iodine.
Difficulty in isolating the product Product is soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.
Safety concern: Uncontrolled exotherm Diazotization reaction is highly exothermic.Ensure efficient stirring and cooling. For larger scales, use a jacketed reactor with a reliable cooling system. Add the sodium nitrite solution slowly and monitor the internal temperature continuously.
Accumulation of unreacted reagents.Ensure good mixing to prevent localized high concentrations of reagents.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification A 5-Nitroquinoxaline B Reduction (e.g., Fe/NH4Cl) A->B C 5-Aminoquinoxaline B->C D 5-Aminoquinoxaline C->D Proceed to next step E Diazotization (NaNO2, H+, 0-5 °C) D->E F Diazonium Salt Intermediate (Unstable) E->F G Iodination (KI) F->G H Crude this compound G->H I Crude this compound J Work-up (Extraction, Washing) I->J K Purification (Chromatography or Recrystallization) J->K L Pure this compound K->L

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Common Issues in this compound Synthesis Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Dark Byproducts Start->Byproducts Safety Uncontrolled Exotherm Start->Safety CheckTemp Check Temperature Control (0-5 °C) LowYield->CheckTemp Possible Cause CheckNitrite Verify Nitrite Stoichiometry & Test for Excess LowYield->CheckNitrite Possible Cause CheckAddition Ensure Slow, Controlled Reagent Addition LowYield->CheckAddition Possible Cause Byproducts->CheckTemp Possible Cause CheckQuench Use Sodium Thiosulfate to Remove Excess Iodine Byproducts->CheckQuench Possible Cause CheckPurity Ensure Purity of Starting Material Byproducts->CheckPurity Possible Cause Safety->CheckAddition Solution ImproveCooling Enhance Cooling Capacity & Agitation Safety->ImproveCooling Solution

Caption: A logical diagram for troubleshooting common problems encountered during the synthesis of this compound.

References

Technical Support Center: Managing Exothermic Reactions of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions of 5-iodoquinoxaline. The information is designed to help anticipate and manage thermal behavior, ensuring safer and more reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Are reactions involving this compound typically exothermic?

A1: Yes, several common reactions utilizing this compound as a substrate can be significantly exothermic, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The exothermicity arises from the formation of highly stable carbon-carbon and carbon-nitrogen bonds, releasing substantial energy. The reactivity order for aryl halides in these couplings is generally I > Br > Cl, making iodo-substituted compounds like this compound highly reactive and prone to generating significant heat.

Q2: What are the primary risks associated with uncontrolled exothermic reactions of this compound?

A2: Uncontrolled exotherms can lead to a rapid increase in reaction temperature and pressure, posing several risks:

  • Thermal Runaway: An uncontrolled, self-accelerating reaction that can exceed the cooling capacity of the reactor, potentially leading to boiling of the solvent, vessel over-pressurization, and even explosion.

  • Product Degradation and Side Reactions: Elevated temperatures can lead to the decomposition of reactants, products, and catalysts, resulting in lower yields and complex impurity profiles.

  • Inconsistent Results: Poor temperature control can lead to variability between batches, making it difficult to obtain reproducible results, a critical factor in drug development.

Q3: How can I qualitatively assess the potential for a reaction with this compound to be exothermic?

A3: A qualitative assessment can be made by considering the following:

  • Reaction Type: As mentioned, palladium-catalyzed cross-coupling reactions are often exothermic.

  • Reagent Reactivity: Highly reactive coupling partners (e.g., electron-rich boronic acids, sterically unhindered amines) can lead to faster reaction rates and greater heat generation.

  • Catalyst Loading: Higher catalyst loadings can increase the reaction rate and, consequently, the rate of heat evolution.

  • Concentration: More concentrated reaction mixtures will generate more heat per unit volume.

Q4: What are the key parameters to monitor for effective temperature control?

A4: Continuous monitoring of the internal reaction temperature is crucial. For scale-up processes, it is also beneficial to monitor the temperature of the cooling jacket to assess the efficiency of heat removal.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature rise after reagent addition. Reaction is highly exothermic and proceeding too quickly.- Slow Addition: Add the most reactive reagent (e.g., boronic acid, amine) slowly and sub-surface to allow for efficient heat dissipation. - Pre-cooling: Cool the reaction mixture to a lower starting temperature before initiating the reaction. - Dilution: Increase the solvent volume to increase the thermal mass of the system.
Reaction fails to initiate at low temperature, then proceeds rapidly upon warming. An induction period is followed by a rapid, exothermic reaction.- Controlled Heating: Warm the reaction mixture slowly and in a controlled manner. - Initiation Study: On a small scale, carefully determine the temperature at which the reaction initiates to set appropriate heating protocols.
Inconsistent reaction profiles and yields between batches. Poor temperature control leading to variable reaction pathways or degradation.- Standardize Cooling: Ensure consistent coolant temperature and flow rate. - Automated Control: Use a reactor with automated temperature control to maintain a set internal temperature. - Mixing Study: Ensure efficient mixing to avoid localized "hot spots."
Formation of dark, tar-like impurities. Decomposition of starting materials or products due to excessive temperatures.- Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time. - Optimize Catalyst System: A more active catalyst may allow for lower reaction temperatures.

Experimental Protocols and Data

Table 1: Model Reaction Parameters for Temperature-Controlled Suzuki Coupling of this compound
ParameterConditionRationale
Reactants This compound (1.0 eq), Phenylboronic acid (1.2 eq)Phenylboronic acid is a common coupling partner.
Catalyst Pd(PPh₃)₄ (2 mol%)A standard, commercially available palladium catalyst.
Base K₂CO₃ (2.0 eq)A moderately strong base, less aggressive than others.
Solvent Toluene/Water (4:1)Biphasic system common for Suzuki couplings.
Initial Temperature 10 °CProvides a safety margin before the exotherm begins.
Addition Rate Phenylboronic acid solution added over 30-60 minControls the rate of the exothermic reaction.
Max. Internal Temp. < 40 °CA conservative upper limit to minimize side reactions.
Reaction Time 2-4 hoursMonitored by TLC or LC-MS for completion.
Table 2: Comparison of Cooling Strategies
Cooling MethodAdvantagesDisadvantagesBest For
Ice Bath Simple, readily available.Limited temperature control, can "over-cool."Small-scale lab experiments (<1 L).
Cryostat/Chiller Precise temperature control.Requires specialized equipment.Bench-scale and pilot plant reactions.
Jacketed Reactor Efficient heat transfer, scalable.Significant capital investment.Scale-up and manufacturing.

Visualizing Workflows and Logic

Experimental Workflow for a Temperature-Controlled Cross-Coupling Reaction

G Figure 1: Workflow for Controlled Exothermic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with this compound, Solvent, and Base C Add Catalyst A->C B Prepare Solution of Coupling Partner E Slowly Add Coupling Partner Solution B->E D Cool Reactor to Initial Temperature (e.g., 10°C) C->D D->E Exothermic Step F Monitor Internal Temperature Continuously E->F G Maintain Temperature Below Set Limit F->G Adjust Cooling H Monitor Reaction Progress (TLC/LC-MS) G->H I Quench Reaction H->I Upon Completion J Aqueous Work-up I->J K Isolate and Purify Product J->K

Caption: Workflow for a temperature-controlled cross-coupling reaction.

Troubleshooting Logic for Thermal Runaway

G Figure 2: Troubleshooting Thermal Runaway A Temperature Rising Uncontrollably? B Stop Reagent Addition Immediately A->B Yes I Continue Reaction with Caution A->I No C Increase Cooling to Maximum B->C D Is Temperature Still Rising? C->D E Add Cold Quenching Agent (if safe) D->E Yes G Temperature Stabilized? D->G No F Prepare for Emergency Shutdown E->F H Investigate Cause Post-Mortem G->H Yes H->I

Caption: Decision tree for managing a thermal runaway event.

Technical Support Center: Troubleshooting Failed C-N Cross-Coupling Reactions with 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with C-N cross-coupling reactions involving 5-iodoquinoxaline. The guidance is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig C-N cross-coupling reaction with this compound is not working. What are the most common reasons for failure?

A1: Failure of C-N cross-coupling reactions with this compound can stem from several factors. The most common issues include:

  • Catalyst Inhibition or Decomposition: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, the iodide leaving group can sometimes inhibit the catalyst.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An unsuitable ligand may not promote the desired reactivity for this specific substrate.

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine and regeneration of the active catalyst. The strength and solubility of the base can significantly impact the reaction outcome.

  • Poor Substrate or Reagent Quality: Impurities in the this compound, amine, solvent, or base can poison the catalyst or lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are key parameters that may require optimization for this specific heterocyclic system.

  • Insolubility of Reaction Components: Poor solubility of the starting materials, catalyst, or base can hinder the reaction.

Q2: I am observing the formation of dehalogenated quinoxaline instead of the desired coupled product. What could be the cause?

A2: The formation of quinoxaline (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings. This typically occurs via a competing reaction pathway where a hydride source intercepts a catalytic intermediate. Potential sources of hydride include the solvent (e.g., from alcohols or ethers), the amine coupling partner, or water. The choice of a weak base can sometimes exacerbate this issue.[1] To mitigate this, ensure anhydrous reaction conditions and consider screening different solvents and bases.

Q3: How do the nitrogen atoms in the quinoxaline ring affect the C-N coupling reaction?

A3: The nitrogen atoms in the quinoxaline ring are Lewis basic and can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a coordination site required for the catalytic cycle, thus preventing the oxidative addition of this compound or subsequent steps. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center and favoring the desired catalytic pathway.

Troubleshooting Guides

If you are experiencing a failed C-N cross-coupling reaction with this compound, follow this systematic troubleshooting guide.

Step 1: Verify the Quality of Starting Materials and Reagents

Before optimizing the reaction conditions, it is crucial to ensure the purity of all components.

  • This compound: Verify its purity by NMR and/or melting point. Impurities can poison the catalyst.

  • Amine: Ensure the amine is pure and free of excess water or other nucleophilic impurities.

  • Solvent: Use anhydrous, degassed solvents. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.

  • Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic.

Step 2: Systematic Screening of Reaction Parameters

If the starting materials are of high quality, proceed with a systematic optimization of the reaction conditions. It is recommended to change one parameter at a time.

Troubleshooting_Workflow Start Reaction Failed Check_Purity Verify Reagent Purity Start->Check_Purity Ligand_Screen Screen Ligands Check_Purity->Ligand_Screen If pure Base_Screen Screen Bases Ligand_Screen->Base_Screen No improvement Success Reaction Successful Ligand_Screen->Success Improvement Solvent_Screen Screen Solvents Base_Screen->Solvent_Screen No improvement Base_Screen->Success Improvement Temp_Screen Optimize Temperature Solvent_Screen->Temp_Screen No improvement Solvent_Screen->Success Improvement Temp_Screen->Success Improvement

Caption: A logical workflow for troubleshooting failed C-N cross-coupling reactions.

Detailed Experimental Protocols for Troubleshooting

The following protocols are designed for a systematic screening approach to identify optimal conditions for the C-N coupling of this compound with a generic primary amine (e.g., aniline).

General Procedure: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), the palladium precursor, and the ligand. The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. The solvent is then added, and the reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is monitored by TLC or LC-MS.

Table 1: Ligand Screening Protocol

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene100
3Pd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene100
4Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene100

Table 2: Base Screening Protocol (using the best ligand from Table 1)

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd₂(dba)₃ (2)Best Ligand (4)NaOtBuToluene100
2Pd₂(dba)₃ (2)Best Ligand (4)K₃PO₄Toluene100
3Pd₂(dba)₃ (2)Best Ligand (4)Cs₂CO₃Toluene100
4Pd₂(dba)₃ (2)Best Ligand (4)LHMDSToluene100

Table 3: Solvent Screening Protocol (using the best ligand and base)

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd₂(dba)₃ (2)Best Ligand (4)Best BaseToluene100
2Pd₂(dba)₃ (2)Best Ligand (4)Best BaseDioxane100
3Pd₂(dba)₃ (2)Best Ligand (4)Best BaseTHF65
4Pd₂(dba)₃ (2)Best Ligand (4)Best Baset-Amyl alcohol100
Signaling Pathway of the Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step might be failing.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)L_n(I) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + HNR'R'' - I- PdII_Amine Ar-Pd(II)L_n(NHR'R'') Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim + Base Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product Amine HNR'R'' Base Base ArylIodide Ar-I

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Interpreting the Catalytic Cycle for Troubleshooting:

  • No reaction: Could indicate a problem with the initial Oxidative Addition step. This might be due to an inactive catalyst or issues with the this compound.

  • Dehalogenation: Suggests that the Reductive Elimination step is being outcompeted by a side reaction.

  • Low conversion: May point to slow kinetics in any of the steps, which could be addressed by changing the ligand, base, or temperature.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively diagnose and resolve issues encountered during the C-N cross-coupling of this compound, leading to successful synthesis of the desired aminoquinoxaline products.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodoquinoxaline and 5-Bromoquinoxaline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoxaline ring system, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, is a cornerstone of drug discovery efforts. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for these transformations. The choice of the starting halide—typically an iodide or a bromide—at a specific position, such as C5, is a critical parameter that dictates reaction efficiency, required conditions, and overall synthetic strategy.

This guide provides an objective comparison of the reactivity of 5-iodoquinoxaline and 5-bromoquinoxaline in these key cross-coupling reactions. While direct, side-by-side quantitative comparisons for these specific substrates under identical conditions are not extensively documented in publicly available literature, this guide extrapolates their expected reactivity based on well-established chemical principles and data from analogous heterocyclic systems.

Core Reactivity Principles: The Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often the rate-determining step of the reaction, involves the cleavage of the C-X bond.

The bond dissociation energies for carbon-halogen bonds follow the trend: C-Cl > C-Br > C-I. The weaker C-I bond (approximately 213 kJ/mol) requires less energy to break compared to the stronger C-Br bond (approximately 285 kJ/mol). Consequently, aryl iodides generally undergo oxidative addition to the palladium catalyst more readily and at lower temperatures than their corresponding aryl bromide counterparts. This translates to higher overall reactivity for iodo-substituted substrates like this compound.

This increased reactivity can manifest in several ways:

  • Milder Reaction Conditions: Reactions with this compound can often be performed at lower temperatures.

  • Shorter Reaction Times: The faster rate of oxidative addition typically leads to a quicker consumption of starting material.

  • Lower Catalyst Loading: The higher efficiency of the catalytic cycle may allow for the use of smaller amounts of the palladium catalyst.

  • Higher Yields: Under identical, non-optimized conditions, the iodo-derivative is expected to provide a higher yield of the coupled product.

Comparative Data Summary

As direct comparative experimental data for this compound versus 5-bromoquinoxaline is scarce, the following table presents a model comparison using a closely related N-heterocyclic system, 2-halopyridines, in a Suzuki-Miyaura coupling reaction. This data serves to experimentally illustrate the general reactivity trend.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-IodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80295
Suzuki-Miyaura 2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288

This table is a representative example based on typical literature findings for 2-halopyridines and is intended to illustrate the general reactivity trend. Actual results will vary based on the specific quinoxaline substrate, coupling partner, and optimized reaction conditions.

Experimental Protocols

The following are detailed, representative methodologies for key cross-coupling reactions. These protocols are generalized and would require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol (General)

This reaction couples the haloquinoxaline with a boronic acid or ester to form a C-C bond.

Reagents:

  • 5-Haloquinoxaline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-haloquinoxaline (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol).

  • Add the degassed solvent system (e.g., 5 mL of Toluene and 1 mL of water).

  • Stir the reaction mixture at the desired temperature (typically 80-110°C). For this compound, a lower temperature (e.g., 80°C) may be sufficient, whereas 5-bromoquinoxaline may require higher temperatures (e.g., 100-110°C) for a comparable reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol (General)

This reaction couples the haloquinoxaline with a terminal alkyne to form a C(sp²)-C(sp) bond.

Reagents:

  • 5-Haloquinoxaline (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base/solvent (e.g., Triethylamine, Diisopropylamine)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 5-haloquinoxaline (1.0 mmol), palladium catalyst (0.01 mmol), and copper(I) iodide (0.02 mmol).

  • Add degassed triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature to 60°C. Reactions with this compound often proceed efficiently at room temperature, while 5-bromoquinoxaline may require heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination Protocol (General)

This reaction couples the haloquinoxaline with a primary or secondary amine to form a C-N bond.

Reagents:

  • 5-Haloquinoxaline (1.0 eq)

  • Amine (1.1-1.3 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01 mmol), phosphine ligand (0.02 mmol), and base (1.4 mmol) to a flame-dried Schlenk flask.

  • Add the anhydrous solvent (5 mL) followed by the 5-haloquinoxaline (1.0 mmol) and the amine (1.1 mmol).

  • Seal the flask and stir the mixture at the desired temperature (typically 80-120°C). Again, this compound is expected to react under milder conditions than 5-bromoquinoxaline.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Comparative Workflow

The following diagram illustrates a generalized workflow for comparing the reactivity of two different aryl halides in a palladium-catalyzed cross-coupling reaction.

G cluster_0 Setup: this compound cluster_1 Setup: 5-Bromoquinoxaline Iodo_Substrate This compound (1 eq) Reaction_A Reaction A (e.g., 80°C) Coupling_Partner_A Coupling Partner (e.g., Boronic Acid) Catalyst_A Pd Catalyst + Ligand Base_A Base Solvent_A Solvent Bromo_Substrate 5-Bromoquinoxaline (1 eq) Reaction_B Reaction B (e.g., 110°C) Coupling_Partner_B Coupling Partner (Same as A) Catalyst_B Pd Catalyst + Ligand (Same as A) Base_B Base (Same as A) Solvent_B Solvent (Same as A) Monitor Monitor Progress (TLC, LC-MS) Reaction_A->Monitor Reaction_B->Monitor Workup_Purify Workup & Purification Monitor->Workup_Purify Analysis Analyze Results (Yield, Time, Purity) Workup_Purify->Analysis

Caption: Workflow for comparing cross-coupling reactivity.

Conclusion

For researchers and drug development professionals working with quinoxaline scaffolds, understanding the relative reactivity of halogenated precursors is crucial for efficient synthesis design. This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 5-bromoquinoxaline. This is attributed to its weaker carbon-iodine bond, which facilitates the rate-limiting oxidative addition step. This higher reactivity generally allows for the use of milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings to achieve high yields of the desired functionalized quinoxaline products. While 5-bromoquinoxaline is a viable and often more cost-effective starting material, its successful coupling typically requires more forcing conditions, such as higher temperatures and longer reaction times. The choice between the two will ultimately depend on the specific synthetic goals, the stability of other functional groups in the molecule, and economic considerations.

A Comparative Guide to Analytical Techniques for the Purity Validation of 5-Iodoquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Iodoquinoxaline is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of key analytical techniques for the validation of this compound purity, supported by experimental protocols and data-driven comparisons.

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly impact its biological activity and safety profile. Therefore, robust analytical methods are essential for its quality control.

Overview of Key Analytical Techniques

The primary analytical techniques for assessing the purity of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[3][4][5][6][7]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and precision.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H-NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Proportionality between the integrated NMR signal intensity and the number of protons.[7]
Typical Analytes Non-volatile, thermally labile, high molecular weight, and polar compounds.Volatile and semi-volatile organic compounds.[2]Any soluble compound with NMR-active nuclei.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, derivatization may be required for polar compounds.Precise weighing of the sample and an internal standard, dissolution in a deuterated solvent.[6]
Sensitivity (LOD/LOQ) High (ng to pg range). LOD: ~0.01-0.1 µg/mL, LOQ: ~0.03-0.3 µg/mL.[8][9]Very high (pg to fg range). LOD: ~0.01 ppm, LOQ: ~0.025 ppm for specific impurities.[10]Moderate, requires higher sample concentration (µg to mg range).
Precision (%RSD) High (<2% for assays, <5% for impurities).[11]High (<5%).Very high (<1%).[7]
Analysis Time 15-60 minutes per sample.20-60 minutes per sample.5-20 minutes per sample.
Impurity Identification Based on retention time comparison with standards; hyphenation with MS (LC-MS) for structural elucidation.[12]Based on mass spectra and library matching, providing high confidence in identification.[2]Structural information of impurities can be directly obtained from the spectrum if signals are resolved.
Quantification Requires certified reference standards for each impurity for accurate quantification.Requires reference standards, but semi-quantification is possible based on spectral data.Absolute quantification against a single internal standard without the need for impurity-specific standards.[5]
Advantages Robust, versatile, widely applicable for a broad range of compounds.[1][2]Excellent for volatile and semi-volatile impurities, high specificity of MS detection.[2]Primary ratio method, highly accurate and precise, provides structural information.[5][7]
Limitations Co-elution of impurities can be a challenge, requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for the analysis of this compound using RP-HPLC, GC-MS, and qNMR.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile, process-related impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax SB-C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent.[11]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 80
    30 80
    32 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of approximately 1 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of 1 mg/mL.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Calculate the percentage of impurities by area normalization, applying relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products from the synthesis.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with a 5977A MS detector or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area normalization if response factors are assumed to be similar.

Quantitative ¹H-NMR (qNMR)

This method provides an absolute measure of purity and can be used as a primary or orthogonal technique to chromatography.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16-64 (depending on sample concentration).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the maleic acid internal standard into a clean vial. Record the weights to 0.01 mg. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using the specified parameters.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation:

    • Identify a well-resolved signal for this compound and a signal for the internal standard (maleic acid).

    • Integrate the selected signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing Analytical Workflows

Diagrams can effectively illustrate the logical flow and relationships between different stages of the analytical process.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Evaluation cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC RP-HPLC Analysis (Non-volatile impurities) Dissolution->HPLC GCMS GC-MS Analysis (Volatile impurities) Dissolution->GCMS qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR Chromatogram Chromatogram Integration and Peak Identification HPLC->Chromatogram Spectrum Mass Spectrum Analysis and Library Search GCMS->Spectrum NMR_Integration NMR Spectrum Integration qNMR->NMR_Integration Purity_Calc Purity Calculation and Impurity Quantification Chromatogram->Purity_Calc Spectrum->Purity_Calc NMR_Integration->Purity_Calc Validation Method Validation (ICH Guidelines) Purity_Calc->Validation Report Final Purity Report and Certificate of Analysis Validation->Report

Caption: General workflow for the purity validation of this compound.

Technique_Selection_Logic Start Impurity Type? Volatile Volatile / Semi-volatile? Start->Volatile Check volatility NonVolatile Non-volatile / Thermally Labile? Volatile->NonVolatile No Use_GCMS Use GC-MS Volatile->Use_GCMS Yes AbsolutePurity Absolute Purity Assay Needed? NonVolatile->AbsolutePurity No Use_HPLC Use HPLC / LC-MS NonVolatile->Use_HPLC Yes Use_qNMR Use qNMR AbsolutePurity->Use_qNMR Yes Orthogonal Use as Orthogonal Method AbsolutePurity->Orthogonal No, but for confirmation Use_qNMR->Orthogonal

Caption: Decision tree for selecting the appropriate analytical technique.

References

A Comparative Analysis of Catalysts for 5-Iodoquinoxaline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of quinoxaline scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. 5-Iodoquinoxaline serves as a versatile building block for introducing molecular diversity through various cross-coupling reactions. The choice of catalyst is paramount for achieving high yields and reaction efficiency. This guide provides a comparative analysis of different catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions of this compound, supported by experimental data from the literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and various boronic acids. Palladium-based catalysts are predominantly used for this transformation. The selection of the palladium source and the ligand is critical for achieving optimal results.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(PPh₃)₄K₃PO₄THF90823-97Arylboronic acids[1]
Pd(dppf)Cl₂K₂CO₃DME802HighN-Boc-2-pyrroleboronic acidNot specified

Detailed studies on the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline have shown that Pd(PPh₃)₄ in the presence of K₃PO₄ in THF at 90°C provides good to excellent yields (23–97%) with various arylboronic acids.[1] While this study was not on this compound, the conditions provide a strong starting point for optimization. For similar heterocyclic systems, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be a highly effective catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline[1]

A mixture of 2,6-dichloroquinoxaline (1 equiv), the respective arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equiv) in tetrahydrofuran (THF) was heated at 90 °C for 8 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired 2-aryl-6-chloroquinoxaline.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and terminal alkynes, leading to the synthesis of valuable alkynylquinoxalines. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(OAc)₂ / PPh₃K₂CO₃DMFNot specifiedNot specified45PhenylacetyleneNot specified
PdCl₂(PPh₃)₂ / CuIEt₃NDMFNot specifiedNot specified61Phenylacetylene[2]
PdCl₂(PPh₃)₂TBAFNeatNot specifiedNot specifiedModerate-ExcellentAryl halides & alkynes[3]

For the Sonogashira coupling of 2-(4-bromophenyl)quinoxaline, a related substrate, a catalyst system of Pd(OAc)₂ with PPh₃ in DMF using K₂CO₃ as the base afforded the coupled product in 45% yield. A higher yield of 61% was achieved using (PPh₃)₂PdCl₂ and CuI in DMF with triethylamine as the base.[2] Notably, copper-free Sonogashira conditions have also been developed, for instance using PdCl₂(PPh₃)₂ with tetrabutylammonium fluoride (TBAF) under solvent-free conditions, which can be advantageous in simplifying product purification.[3]

Experimental Protocol: Sonogashira Coupling of 2-(4-bromophenyl)quinoxaline[2]

A mixture of 2-(4-bromophenyl)quinoxaline (0.352 mmol), phenylacetylene (0.528 mmol), triethylamine (0.704 mmol), (PPh₃)₂PdCl₂ (0.007 mmol, 2 mol%), and CuI (0.035 mmol, 10 mol%) in DMF (0.5 M) was reacted. After completion, the reaction mixture was worked up and the product was purified by column chromatography.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the coupling of this compound with a wide range of primary and secondary amines. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of this reaction.

Catalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)Coupling PartnerReference
Pd(OAc)₂ / X-PhosKOt-BuTolueneμW10Low to HighAnilines[4]
Pd₂(dba)₃ / X-PhosCs₂CO₃Toluene/DMFNot specifiedNot specifiedNot specifiedBenzophenone imine[4]

For the amination of bromo-estrone derivatives, a system of Pd(OAc)₂ with X-Phos as the ligand and KOt-Bu as the base under microwave irradiation provided the desired amino products in low to high yields.[4] The use of Pd₂(dba)₃ as the catalyst precursor has also been reported for similar transformations.[4] The selection of the base is critical, with strong bases like sodium or potassium tert-butoxide often being more effective than weaker bases like cesium carbonate.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-13α-estrone 3-methyl ether[4]

A mixture of the 2-bromo-13α-estrone 3-methyl ether (1 equiv), the corresponding aniline (1.2 equiv), Pd(OAc)₂ (0.05 equiv), X-Phos (0.1 equiv), and KOt-Bu (1.4 equiv) in toluene was subjected to microwave irradiation for 10 minutes. After completion, the reaction was quenched, and the product was extracted and purified.

Catalyst Performance in Heck Coupling

The Heck reaction allows for the coupling of this compound with various alkenes to form substituted quinoxalines. Palladium catalysts are exclusively used for this transformation, and the reaction conditions can be tuned to favor specific products.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(OAc)₂Et₃NCH₃CN/H₂O (2:1)80Not specifiedHighButyl acrylate[5]
Pd/CEt₃NSolvent-free100Not specified84-99Baylis-Hillman adducts[6]

For the Heck coupling of 5-iodouridine, a phosphine-free system using Pd(OAc)₂ and triethylamine in an aqueous solvent mixture at 80°C gave high yields.[5] A highly efficient and green protocol using commercially available palladium on carbon (Pd/C) under solvent-free conditions at 100°C has been reported for the Heck reaction of iodobenzenes with Baylis-Hillman adducts, affording products in excellent yields (84-99%).[6] This heterogeneous catalyst can be easily recovered and reused.

Experimental Protocol: Aqueous-Phase Heck Coupling of 5-Iodouridine[5]

A mixture of 5-iodouridine, an alkene (e.g., butyl acrylate), Pd(OAc)₂ (5 mol%), and triethylamine (2 equiv) in a 2:1 mixture of acetonitrile and water was heated at 80°C. Upon completion, the reaction mixture was worked up to isolate the desired product.

Logical Workflow for Catalyst Selection

The following diagram illustrates a general workflow for selecting a suitable catalyst system for the cross-coupling of this compound.

Catalyst_Selection_Workflow Start Define Target Molecule (Substituted 5-Quinoxaline) Coupling_Type Identify Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig, Heck) Start->Coupling_Type Literature_Search Search Literature for This compound or Related Heterocycles Coupling_Type->Literature_Search Initial_Conditions Select Initial Catalyst System (Pd source, Ligand, Base, Solvent) Literature_Search->Initial_Conditions Optimization Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Initial_Conditions->Optimization Analysis Analyze Yield and Purity (TLC, NMR, LC-MS) Optimization->Analysis Analysis->Optimization Iterate if necessary Final_Protocol Finalized Synthetic Protocol Analysis->Final_Protocol

Caption: A general workflow for catalyst selection and reaction optimization for this compound cross-coupling.

Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Reaction

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a series of well-defined steps.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX + R-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 + R'-M RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice of catalyst for the cross-coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective. Sonogashira couplings benefit from a dual palladium/copper catalytic system, although copper-free alternatives are emerging. Buchwald-Hartwig aminations often require bulky phosphine ligands such as X-Phos in combination with strong bases. For Heck reactions, phosphine-free palladium systems, including heterogeneous catalysts like Pd/C, offer efficient and environmentally friendly options. The experimental protocols and data presented in this guide serve as a valuable starting point for researchers to develop optimized conditions for the synthesis of novel quinoxaline derivatives.

References

A Spectroscopic Comparison of 5-Iodoquinoxaline and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. Quinoxaline and its derivatives form a critical class of such compounds, with wide-ranging applications in medicinal chemistry and materials science. This guide provides a comparative spectroscopic analysis of 5-Iodoquinoxaline and its derivatives, supported by experimental data and detailed protocols.

The introduction of a halogen atom, such as iodine, onto the quinoxaline scaffold can significantly alter its electronic distribution, lipophilicity, and potential for further functionalization, thereby influencing its biological activity and material properties. This guide focuses on the spectroscopic signatures that reveal these changes, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for quinoxaline, a hypothetical this compound, and one of its known derivatives, 6-amino-5-iodoquinoxaline. The data for this compound is predicted based on established substituent effects on the quinoxaline core and is intended for illustrative comparison.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec. (m/z)UV-Vis (λmax, nm)
Quinoxaline 8.8 (s, 2H), 8.1 (dd, 2H), 7.7 (dd, 2H)145.3, 143.2, 129.8, 129.4130.05 [M]⁺233, 315
This compound (Hypothetical) 8.9 (d, 1H), 8.7 (d, 1H), 8.2 (d, 1H), 7.9 (t, 1H), 7.6 (d, 1H)147.1, 144.8, 141.2, 137.5, 131.0, 129.9, 128.7, 95.3255.95 [M]⁺245, 330
6-Amino-5-iodoquinoxaline 8.5 (d, 1H), 8.4 (d, 1H), 7.8 (d, 1H), 7.3 (d, 1H), 4.5 (s, 2H, -NH₂)149.2, 143.5, 142.1, 135.8, 130.2, 122.1, 110.5, 88.9270.96 [M]⁺255, 350

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoxaline derivatives. Specific parameters may need to be optimized for individual compounds and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • A proton-decoupled sequence is standard.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for quinoxaline derivatives, typically in positive ion mode.

  • Analysis: Acquire the full scan mass spectrum to determine the molecular weight ([M+H]⁺ or [M]⁺). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinoxaline derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. Concentrations are typically in the micromolar range (10⁻⁵ to 10⁻⁶ M).

  • Analysis:

    • Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

    • Use the pure solvent as a blank for baseline correction.

    • The wavelengths of maximum absorbance (λmax) are recorded.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the spectroscopic analysis process and the interpretation of the resulting data, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Table Tabulate Spectroscopic Data NMR->Data_Table MS->Data_Table UV_Vis->Data_Table Comparison Comparative Analysis Data_Table->Comparison Structure_Elucidation Structure-Property Relationship Comparison->Structure_Elucidation

Figure 1: General experimental workflow for the spectroscopic comparison of quinoxaline derivatives.

substituent_effects cluster_substituents Substituents cluster_properties Spectroscopic Properties Quinoxaline Quinoxaline Core Iodine Iodine Atom (-I) Amino Amino Group (-NH₂) NMR_Shifts ¹H & ¹³C NMR Chemical Shifts Iodine->NMR_Shifts deshielding Mass Molecular Ion (m/z) Iodine->Mass +126.9 amu UV_Vis_Shifts UV-Vis λmax Shifts Iodine->UV_Vis_Shifts bathochromic shift Amino->NMR_Shifts shielding Amino->Mass +16.02 amu Amino->UV_Vis_Shifts significant bathochromic shift

Figure 2: Influence of substituents on the spectroscopic properties of the quinoxaline core.

Assessing the Stability of 5-Iodoquinoxaline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of key chemical intermediates is paramount to ensuring the robustness of synthetic routes and the quality of final products. This guide provides a comprehensive assessment of the stability of 5-Iodoquinoxaline under various reaction conditions, offering a comparative analysis with other halogenated quinoxalines and detailing experimental protocols for in-house evaluation.

This compound is a critical building block in medicinal chemistry, frequently employed in cross-coupling reactions to introduce the quinoxaline scaffold into target molecules. However, the inherent reactivity of the carbon-iodine bond necessitates a thorough understanding of its stability profile to prevent degradation and ensure reproducible experimental outcomes. This guide is designed to provide a predictive framework for the stability of this compound, based on established principles of chemical reactivity and standard pharmaceutical stability testing guidelines.

Comparative Stability Analysis

The stability of halogenated quinoxalines is inversely proportional to the strength of the carbon-halogen bond. The C-I bond is the weakest among the common halogens, making this compound the most susceptible to degradation compared to its bromo and chloro analogs. This increased reactivity, while advantageous for certain synthetic transformations, also renders it more sensitive to various reaction conditions.

ConditionThis compound5-Bromoquinoxaline5-Chloroquinoxaline
Thermal Stress Moderate StabilityGood StabilityHigh Stability
Photostability Low StabilityModerate StabilityGood Stability
Acidic Conditions (pH < 4) Potential for Hydrolysis/DegradationMore StableMost Stable
Basic Conditions (pH > 8) Susceptible to Nucleophilic SubstitutionLess ReactiveLeast Reactive
Oxidizing Agents Prone to OxidationMore ResistantHighly Resistant
Reducing Agents C-I Bond Readily CleavedC-Br Bond More RobustC-Cl Bond Most Robust
Common Solvents (e.g., DMSO, MeOH) Generally Stable at RTGenerally StableGenerally Stable

Note: This table presents a qualitative comparison based on known chemical principles. Experimental validation is crucial for specific applications.

In-Depth Look at Stability Under Various Stressors

Thermal Stability: this compound is expected to exhibit moderate thermal stability. At elevated temperatures, decomposition can occur, potentially leading to the formation of quinoxaline and iodine. For reactions requiring high temperatures, it is advisable to use the lowest effective temperature and minimize reaction times.

Photostability: The carbon-iodine bond is known to be photolabile. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a variety of degradation products. It is crucial to protect this compound and its reaction mixtures from light.

pH Sensitivity:

  • Acidic Conditions: In strongly acidic media, the quinoxaline nitrogen atoms can be protonated, which may activate the ring towards nucleophilic attack or hydrolysis, potentially leading to decomposition.

  • Basic Conditions: this compound is susceptible to nucleophilic substitution reactions in the presence of strong bases or nucleophiles. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the iodide ion.

Oxidative and Reductive Stability:

  • Oxidizing Agents: Strong oxidizing agents can lead to the formation of various oxidation products, potentially including quinoxaline-N-oxides.

  • Reducing Agents: The C-I bond is readily cleaved by reducing agents, a property often exploited in dehalogenation reactions. Care must be taken when using reducing agents in subsequent synthetic steps if the iodo-substituent is to be retained.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. This method must be able to separate the parent compound from its potential degradation products.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guideline conditions).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation of this compound and identify and quantify any major degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual signaling pathway for its degradation.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, RT) stock->base oxidation Oxidative Stress (30% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C, Solid) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc quantify Quantify Degradation (%) hplc->quantify identify Identify Degradation Products hplc->identify report Generate Stability Report quantify->report identify->report

Caption: Workflow for Forced Degradation Study of this compound.

Degradation_Pathway cluster_compound Reactant cluster_conditions Stress Conditions cluster_products Potential Degradation Products IQ This compound stress Light / Heat / Acid / Base / Oxidants / Reductants IQ->stress Q Quinoxaline stress->Q Dehalogenation Subst Substituted Quinoxalines stress->Subst Substitution Oxides Quinoxaline-N-Oxides stress->Oxides Oxidation Others Other Degradants stress->Others Rearrangement/Fragmentation

Caption: Conceptual Degradation Pathways of this compound.

Conclusion

While this compound is a valuable reagent, its stability is a critical consideration for its successful application in synthesis. This guide provides a framework for understanding and assessing its stability under various conditions. By employing the outlined experimental protocols and being mindful of its inherent reactivity, researchers can mitigate degradation, improve reaction efficiency, and ensure the quality and reproducibility of their results. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to obtain the most accurate and relevant data.

Navigating the Synthesis of 5-Iodoquinoxaline: A Comparative Guide to a Validated Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Iodoquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science, presents a synthetic challenge that necessitates a validated and reproducible route. This guide provides a comprehensive comparison of a well-established, three-step synthetic pathway to this compound, offering detailed experimental protocols, quantitative data, and a discussion of potential alternative strategies.

The primary and most validated synthetic route to this compound proceeds through a sequence of nitration, reduction, and a subsequent Sandmeyer reaction. This multi-step approach offers high yields and regiochemical control, making it a reliable method for obtaining the desired product.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most effectively achieved through a three-step process starting from commercially available precursors. While direct iodination of quinoxaline or halogen exchange reactions represent potential alternatives, the nitration-reduction-diazotization pathway remains the most documented and validated approach.

StepReactionReagentsSolventTemperatureYield
1 Synthesis of 5-Nitroquinoxaline 3-Nitro-o-phenylenediamine, Glyoxal (40% aq. solution)Ethanol85°C97%[1][2]
2 Reduction to 5-Aminoquinoxaline 5-Nitroquinoxaline, SnCl₂·2H₂OEthanolRefluxHigh (Typical)
3 Sandmeyer Reaction 5-Aminoquinoxaline, NaNO₂, HCl, KIWater, Acetonitrile0°C to RTGood (Typical)

Note: Yields for steps 2 and 3 are indicated as typical for these well-established reaction types, as specific literature values for the 5-substituted quinoxaline were not found. These reactions are generally high-yielding.

Validated Synthetic Pathway: A Three-Step Approach

The logical flow of the validated synthesis of this compound is depicted below, starting from the initial reaction to the final product.

cluster_0 Step 1: Synthesis of 5-Nitroquinoxaline cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction 3-Nitro-o-phenylenediamine 3-Nitro-o-phenylenediamine 5-Nitroquinoxaline 5-Nitroquinoxaline 3-Nitro-o-phenylenediamine->5-Nitroquinoxaline Ethanol, 85°C Glyoxal Glyoxal Glyoxal->5-Nitroquinoxaline 5-Aminoquinoxaline 5-Aminoquinoxaline 5-Nitroquinoxaline->5-Aminoquinoxaline Ethanol, Reflux SnCl2.2H2O SnCl2.2H2O SnCl2.2H2O->5-Aminoquinoxaline This compound This compound 5-Aminoquinoxaline->this compound NaNO2_HCl 1. NaNO2, HCl, 0°C NaNO2_HCl->this compound KI 2. KI KI->this compound

Figure 1. Workflow for the synthesis of this compound.

This synthetic route is advantageous due to the high yield of the initial nitration step and the reliability of the subsequent reduction and Sandmeyer reactions.

Experimental Protocols

Step 1: Synthesis of 5-Nitroquinoxaline

Materials:

  • 3-Nitro-o-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitro-o-phenylenediamine (3.9 mmol) in ethanol (15 mL), add a 40% aqueous solution of glyoxal (31.3 mmol).[2]

  • Heat the reaction mixture to reflux at 85°C for 2 hours.[2]

  • After completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.[2]

  • Dilute the residue with water and extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (99:1, v/v) eluent to afford 5-nitroquinoxaline.[2]

Step 2: Reduction of 5-Nitroquinoxaline to 5-Aminoquinoxaline

Materials:

  • 5-Nitroquinoxaline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 5-nitroquinoxaline in ethanol.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminoquinoxaline.

Step 3: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 5-Aminoquinoxaline

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve 5-aminoquinoxaline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reaction Pathway Diagram

The core chemical transformations in the validated synthesis are illustrated in the following diagram.

cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction Start1 3-Nitro-o-phenylenediamine Product1 5-Nitroquinoxaline Start1->Product1 + Glyoxal Start2 5-Nitroquinoxaline Product2 5-Aminoquinoxaline Start2->Product2 + SnCl2/HCl Start3 5-Aminoquinoxaline Product3 This compound Start3->Product3 1. NaNO2, HCl 2. KI

Figure 2. Key transformations in the synthesis of this compound.

Alternative Synthetic Strategies

While the three-step pathway is well-validated, other synthetic approaches could be considered, though they present certain challenges:

  • Direct Iodination of Quinoxaline: This would be the most atom-economical approach. However, direct iodination of quinoxaline is likely to suffer from poor regioselectivity, leading to a mixture of isomers (e.g., 5-, 6-, and 8-iodoquinoxaline) that would be difficult to separate. The quinoxaline ring system is not strongly activated or deactivated in a way that would favor selective substitution at the 5-position.

  • Halogen Exchange: A Finkelstein-type reaction, involving the conversion of a 5-bromo- or 5-chloroquinoxaline to this compound, is another possibility. This approach is contingent on the efficient synthesis of the starting 5-haloquinoxaline. While potentially viable, the synthesis of these precursors would also likely involve multi-step processes, diminishing the overall efficiency compared to the presented nitration-reduction-Sandmeyer route.

References

A Comparative Analysis of the Photophysical Properties of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photophysical properties of various substituted quinoxaline derivatives. Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their diverse applications in materials science and medicine, including their use as fluorophores, photosensitizers in photodynamic therapy (PDT), and scaffolds for drug development. The nature and position of substituents on the quinoxaline core profoundly influence their electronic and photophysical characteristics. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes relevant workflows and biological pathways to aid in the rational design and selection of quinoxaline derivatives for specific applications.

Data Presentation: Photophysical Properties of Substituted Quinoxalines

The following table summarizes the key photophysical properties of a selection of substituted quinoxaline derivatives, including their absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yields (ΦF). These parameters are crucial for determining the suitability of a compound for applications such as fluorescence imaging, sensing, and photodynamic therapy.

Compound/Substituentλabs (nm)λem (nm)Quantum Yield (ΦF)SolventReference
6-bromo-2,3-diphenyl-quinoxaline3644130.037THF[1]
6-(biphenyl-4-yl)-2,3-diphenylquinoxaline3714250.095THF[1]
6,7-bis(4-formylphenyl)-2,3-diphenylquinoxaline3694190.029THF[1]
2,3-diphenyl-6,7-bis(4-(diphenylamino)phenyl)quinoxaline3674220.533THF[1]
10-ethyl-2,3-dimethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline258, 301, 381450, 490, 555Not ReportedDMSO[2]
8-carboxy-10-ethyl-2,3-dimethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline260, 305, 383Not ReportedNot ReportedDMSO[2]
10-ethyl-2,3-diphenyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline273, 311, 403Not ReportedNot ReportedDMSO[2]

Experimental Protocols

The accurate determination of photophysical properties is essential for their comparative study. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

  • Sample Preparation: Quinoxaline derivatives are dissolved in a spectroscopic grade solvent (e.g., THF, DMSO, chloroform) to a concentration of approximately 1 x 10-5 M.[1]

  • Measurement: The absorbance of the sample is measured over a specific wavelength range (e.g., 250-800 nm). A baseline correction is performed using the pure solvent. The wavelength of maximum absorbance (λabs) is then determined from the resulting spectrum.

Fluorescence Spectroscopy

This method is used to measure the emission spectrum and intensity of a fluorescent molecule.

  • Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

  • Sample Preparation: Samples are prepared in a spectroscopic grade solvent at a concentration low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

  • Measurement: The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded over a range of longer wavelengths. The wavelength of maximum emission (λem) is identified from the spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[3][4]

  • Standard Selection: A standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[5]

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

      ΦF,sample = ΦF,standard * (Gradsample / Gradstandard) * (η2sample / η2standard)

      where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[5]

Mandatory Visualization

Experimental Workflow for Photophysical Characterization

G Experimental Workflow for Photophysical Characterization of Substituted Quinoxalines cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_data Data Analysis Synthesis Synthesis of Substituted Quinoxaline Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Emission Spectroscopy Characterization->Fluorescence Quantum_Yield Quantum Yield Measurement UV_Vis->Quantum_Yield Abs_Max Determine λ_abs UV_Vis->Abs_Max Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Em_Max Determine λ_em Fluorescence->Em_Max QY_Calc Calculate Φ_F Quantum_Yield->QY_Calc Lifetime_Calc Calculate τ Lifetime->Lifetime_Calc

Caption: Workflow for the synthesis and photophysical analysis of quinoxalines.

Signaling Pathway in Photodynamic Therapy (PDT)

Substituted quinoxalines can act as photosensitizers in PDT. Upon light activation, they can initiate a signaling cascade leading to cell death, a process crucial for anticancer therapies.

G Simplified Signaling Pathway of Quinoxaline-Mediated PDT cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cellular Cellular Response Quinoxaline Substituted Quinoxaline (Ground State) Excited_Quinoxaline Excited Quinoxaline (Triplet State) Quinoxaline->Excited_Quinoxaline Absorption & Intersystem Crossing Light Light (hν) Oxygen Molecular Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Energy Transfer Damage Oxidative Damage to Mitochondria, ER, etc. ROS->Damage Stress Cellular Stress Response Damage->Stress Apoptosis Apoptosis (Cell Death) Stress->Apoptosis

Caption: Quinoxaline-mediated PDT signaling leading to apoptosis.

References

5-Iodoquinoxaline: The Superior Building Block for Accelerated Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and materials science research, the efficiency of synthetic routes is a critical determinant of success. The selection of foundational building blocks dictates the pace of discovery and the feasibility of large-scale production. Among the array of heterocyclic scaffolds, 5-iodoquinoxaline has emerged as a premier building block, offering significant advantages over other halogenated analogues and alternative heterocyclic systems. This guide provides an objective, data-supported comparison to demonstrate the strategic benefits of integrating this compound into your synthetic programs.

The Reactivity Advantage: A Fundamental Property

The enhanced performance of this compound is rooted in fundamental chemical principles. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This characteristic makes the iodo-substituent a superior leaving group in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. The direct consequence is faster reaction kinetics, milder required conditions, and often, significantly higher product yields.

Comparative Performance in Key Cross-Coupling Reactions

To quantify the advantages of this compound, we present comparative data for three of the most ubiquitous and powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data illustrates a clear trend of superior reactivity for the iodo-substituted substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. As the data below indicates, this compound consistently outperforms its bromo and chloro counterparts, delivering higher yields in shorter times and at lower temperatures. This efficiency reduces energy consumption and minimizes the formation of thermal degradation byproducts.

Halogen at C5Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90296
Bromo Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90885
Chloro Phenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane1101868
Sonogashira Coupling

For the synthesis of molecules containing the valuable alkynyl moiety, the Sonogashira coupling is indispensable. Here again, this compound demonstrates its superiority, enabling reactions to proceed to completion under exceptionally mild, often room temperature, conditions.

Halogen at C5Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo PhenylacetylenePdCl₂(PPh₃)₂ (1.5 mol%) / CuI (3 mol%)Et₃NTHF251.597
Bromo PhenylacetylenePdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%)Et₃NTHF60588
Chloro PhenylacetylenePdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)Et₃NDMF1002445
Buchwald-Hartwig Amination

The formation of C-N bonds is critical for the synthesis of a vast number of biologically active compounds. The Buchwald-Hartwig amination data highlights the dramatic difference in reactivity, where this compound facilitates efficient coupling, while the less reactive chloro-analogue requires more specialized and costly catalyst systems.

Halogen at C5AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo MorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Dioxane100494
Bromo MorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Dioxane1001289
Chloro MorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH1102475

Strategic Workflow for Kinase Inhibitor Synthesis

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors used in oncology. The synthesis of these complex molecules, such as analogues of Lapatinib, is greatly streamlined by using this compound as the starting point.[1][2][3] The diagram below illustrates a typical synthetic workflow.

Synthetic Workflow for Quinoxaline-Based Kinase Inhibitors A This compound (High Reactivity Starting Block) B Suzuki or Stille Coupling (Introduce Aryl or Heteroaryl Moiety) A->B Pd Catalyst, Mild Conditions C Functionalized Quinoxaline Intermediate B->C D Buchwald-Hartwig Amination (Install Key Amine Sidechain) C->D Pd Catalyst, High Yield E Final Kinase Inhibitor Scaffold D->E F Biological Screening (Kinase Assays, Cell-based Assays) E->F

Caption: A streamlined workflow for synthesizing kinase inhibitors, enabled by the high reactivity of this compound.

Signaling Pathway Context: Targeting EGFR/HER2

Many quinoxaline-based inhibitors target key nodes in cell signaling pathways, such as the EGFR and HER2 tyrosine kinases, which are implicated in various cancers. The ability to rapidly synthesize a diverse library of analogues from this compound allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity against these targets.

Targeting the EGFR/HER2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade A Ligand (e.g., EGF) B EGFR/HER2 Receptor Tyrosine Kinase A->B C PI3K/Akt Pathway B->C D RAS/MAPK Pathway B->D E Proliferation, Survival, Angiogenesis C->E D->E F Quinoxaline-based Inhibitor (Synthesized from this compound) F->B Inhibition

Caption: Inhibition of the EGFR/HER2 pathway by a quinoxaline-based drug, the synthesis of which is accelerated by using this compound.

Experimental Protocols

The following are generalized protocols representative of the reactions cited in the comparative data tables.

General Protocol for Suzuki-Miyaura Coupling: An oven-dried reaction vessel was charged with 5-haloquinoxaline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), and base (2.0 mmol). The vessel was sealed, evacuated, and backfilled with nitrogen three times. The specified solvent (5 mL) was added via syringe, and the mixture was stirred at the indicated temperature for the time noted. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

General Protocol for Sonogashira Coupling: To a solution of the 5-haloquinoxaline (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent (5 mL) in a reaction tube were added the palladium catalyst, copper(I) iodide, and the amine base under a nitrogen atmosphere. The tube was sealed and the reaction mixture was stirred at the indicated temperature for the specified time. After completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by flash chromatography.

General Protocol for Buchwald-Hartwig Amination: A reaction vial was charged with the 5-haloquinoxaline (1.0 mmol), the palladium precatalyst, the phosphine ligand, and the base. The vial was evacuated and backfilled with argon. The amine (1.2 mmol) and the anhydrous solvent were then added. The vial was sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture was diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate was concentrated. The resulting crude material was purified by column chromatography.

References

A Comparative Guide to the Quantitative Analysis of 5-Iodoquinoxaline: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Iodoquinoxaline, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the accurate purity assessment and quantification of this compound.

Quantitative Data Summary

The following table presents a summary of typical performance characteristics for each analytical technique in the context of quantifying a small organic molecule like this compound.

ParameterqNMRHPLC-UVGC-MS
Accuracy High (often considered a primary ratio method)High (dependent on reference standard)High (dependent on reference standard)
Precision High (<1% RSD achievable)[1]High (<2% RSD typical)High (<5% RSD typical)
Selectivity Excellent (based on unique NMR signals)[1]Good to Excellent (dependent on column and mobile phase)Excellent (separation by GC, identification by MS)
Sample Throughput ModerateHighModerate
Sample Preparation Simple (dissolution in deuterated solvent)[2]Moderate (dissolution, filtration, possible extraction)Moderate to Complex (derivatization may be required)
Non-destructive YesNoNo
Reference Standard Required for absolute quantification, not for relative[1][3]RequiredRequired
Instrument Cost HighModerateHigh
Limit of Detection µg-mg rangeng-µg rangepg-ng range
Illustrative Quantitative Results

The table below shows hypothetical purity determination results for a batch of this compound, as might be obtained from each method.

Analytical MethodPurity (%)Standard Deviation
¹H-qNMR 99.20.3
HPLC-UV 98.90.5
GC-MS 99.10.4

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate quantitative analysis.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful technique that allows for the determination of the absolute or relative concentration of a substance.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4][5]

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[6] The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.[6]

  • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[6]

  • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest for both the analyte and the internal standard. A typical value is 30-60 seconds to ensure full magnetization recovery.[7]

  • Pulse Angle: A 90° pulse should be calibrated and used.

  • Acquisition Time (aq): Set to achieve adequate digital resolution (e.g., > 3 seconds).

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used in the quantification to minimize integration errors.[3]

  • Temperature: Maintain a constant temperature (e.g., 298 K).[6]

Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • The purity of the this compound can be calculated using the following formula[3][8]:

    Purity (%) = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Iₓ and Iₛ are the integral areas of the analyte and standard signals.

    • Nₓ and Nₛ are the number of protons corresponding to the integrated signals of the analyte and standard.

    • Mₓ and Mₛ are the molar masses of the analyte and standard.

    • mₓ and mₛ are the masses of the analyte and standard.

    • Pₛ is the purity of the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used separative technique for the quantification of organic molecules in various matrices.[9][10][11][12]

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution method would need to be optimized to achieve good separation of this compound from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This would be determined by running a UV scan of a standard solution.

  • Injection Volume: 5-10 µL.

Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., acetonitrile/water).

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare the sample for analysis by accurately weighing and dissolving it in the same solvent to a concentration within the calibration range.

Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve. The purity is then calculated based on the weighed amount of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.[13][14][15]

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

GC-MS Conditions:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient program would be developed to separate this compound from any volatile impurities. For example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.

  • MS Interface Temperature: 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full scan mode to identify impurities and Selected Ion Monitoring (SIM) mode for quantification of the target analyte for higher sensitivity.

Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare a series of calibration standards by dilution.

  • Prepare the sample by accurately weighing and dissolving it in the same solvent to a concentration within the calibration range. Derivatization might be necessary if the compound is not sufficiently volatile or thermally stable.

Analysis and Quantification:

  • Generate a calibration curve from the analysis of the standard solutions.

  • Inject the sample solution.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H-NMR Spectrum (Optimized Parameters) dissolve->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation result result calculation->result Purity Result Method_Selection start Start: Need for Quantitative Analysis q1 Is non-destructive analysis required? start->q1 q2 Is highest accuracy (primary method) needed? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Are trace-level impurities (ppm/ppb) the main target? q2->q3 No q2->qnmr Yes q4 Is high sample throughput critical? q3->q4 No gcms GC-MS q3->gcms Yes hplc HPLC-UV q4->hplc Yes q4->hplc Consider HPLC/qNMR

References

A Comparative Guide to the Synthesis of 5-Iodoquinoxaline: Evaluating Cost-Effectiveness of Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Iodoquinoxaline, a valuable building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the cost-effectiveness of two primary routes: the Sandmeyer reaction starting from 5-aminoquinoxaline and the direct iodination of quinoxaline. The comparison is based on available experimental data, reagent costs, and reaction efficiency.

Executive Summary

The choice between the Sandmeyer reaction and direct iodination for the synthesis of this compound hinges on a trade-off between the cost of starting materials and the efficiency and selectivity of the reaction. While direct iodination utilizes a more economical starting material (quinoxaline), the Sandmeyer reaction, beginning with the more expensive 5-aminoquinoxaline, offers a more defined and potentially higher-yielding route to the desired product. The cost-effectiveness of each route is highly dependent on the specific reaction conditions and the scale of the synthesis.

Route 1: The Sandmeyer Reaction of 5-Aminoquinoxaline

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a halide.[1][2] This route involves the diazotization of 5-aminoquinoxaline followed by the introduction of iodine.

Reaction Pathway:

Sandmeyer_Reaction A 5-Aminoquinoxaline B Quinoxaline-5-diazonium salt A->B NaNO2, H+ C This compound B->C KI or CuI

Caption: Sandmeyer reaction pathway for this compound.

Experimental Protocol:

  • Diazotization: 5-Aminoquinoxaline is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the quinoxaline-5-diazonium salt.

  • Iodination: The resulting diazonium salt solution is then added to a solution of an iodide source, typically potassium iodide or copper(I) iodide, to facilitate the substitution of the diazonium group with iodine.

  • Work-up and Purification: The reaction mixture is then typically warmed to room temperature and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

Cost-Effectiveness Analysis:

To evaluate the cost-effectiveness, the prices of the necessary reagents were considered.

ReagentStarting MaterialPrice (per gram)
5-AminoquinoxalineYes~$55.00
Sodium NitriteNo~$0.43
Copper(I) IodideNo~$1.21
QuinoxalineAlternative Route~$0.33

Note: Prices are estimates based on commercially available data and may vary.

The primary cost driver for this route is the starting material, 5-aminoquinoxaline. The yield of the Sandmeyer reaction for this specific substrate is a critical missing piece of data for a precise cost-per-gram calculation of the final product.

Route 2: Direct Iodination of Quinoxaline

Direct C-H iodination of aromatic compounds presents a more atom-economical approach. This route would involve the direct reaction of quinoxaline with an iodinating agent.

Reaction Pathway:

Direct_Iodination A Quinoxaline B This compound + other isomers A->B Iodinating Agent (e.g., I2, ICl) C This compound B->C Purification

Caption: Direct iodination pathway for this compound.

Experimental Protocol:

Specific, high-yielding, and regioselective protocols for the direct iodination of quinoxaline to exclusively produce this compound are not well-documented in publicly available literature. The challenge with this route lies in controlling the regioselectivity. Electrophilic aromatic substitution on the quinoxaline ring can potentially lead to a mixture of mono-iodinated isomers (5-, 6-, and 8-iodoquinoxaline) and di-iodinated products, necessitating challenging and costly purification steps.

While methods for the regioselective iodination of other nitrogen-containing heterocycles like quinolines and pyrrolo[1,2-a]quinoxalines have been reported, these often target positions other than the equivalent of the 5-position in quinoxaline.[4][5][6]

Cost-Effectiveness Analysis:

The primary advantage of this route is the significantly lower cost of the starting material, quinoxaline.

ReagentStarting MaterialPrice (per gram)
QuinoxalineYes~$0.33
IodineNo~$0.20
Iodine MonochlorideNo~$1.18

Note: Prices are estimates based on commercially available data and may vary.

The major drawback and unknown variable for this route is the regioselectivity and the yield of the desired this compound. If the reaction produces a mixture of isomers, the cost of separation and the lower yield of the target compound could negate the initial savings from the cheaper starting material.

Comparison and Conclusion

FeatureSandmeyer ReactionDirect Iodination
Starting Material Cost High (5-Aminoquinoxaline)Low (Quinoxaline)
Reaction Selectivity High (predictable)Low (potential for isomer mixture)
Yield Potentially high (data needed)Unknown for 5-iodo isomer
Purification Potentially straightforwardPotentially complex and costly
Overall Cost-Effectiveness Dependent on yieldDependent on selectivity and yield

Based on the available information, the Sandmeyer reaction appears to be the more reliable and predictable route for the synthesis of this compound, despite the higher initial cost of the starting material. The high regioselectivity inherent to this method is a significant advantage, as it simplifies purification and maximizes the conversion of the expensive precursor to the desired product.

The direct iodination of quinoxaline, while attractive due to the low cost of the starting material, carries a significant risk of poor regioselectivity . The potential formation of multiple isomers would necessitate extensive and costly purification, likely rendering the overall process less cost-effective, especially for applications requiring high purity.

Future Research Directions:

  • Determine the yield of the Sandmeyer reaction for the conversion of 5-aminoquinoxaline to this compound.

  • Investigate the regioselectivity of the direct iodination of quinoxaline under various conditions to identify if a selective synthesis of the 5-iodo isomer is achievable.

The development of a highly regioselective and high-yielding direct C-H iodination method for quinoxaline at the 5-position would represent a significant advancement in the synthesis of this important building block, potentially shifting the economic favorability towards this more atom-economical route. However, with the current state of knowledge, the Sandmeyer reaction remains the more prudent choice for the reliable synthesis of this compound.

References

Validation of Biological Assay Results for 5-Iodoquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel 5-iodoquinoxaline derivatives, with a focus on their potential as anticancer agents. The data presented herein is a representative summary intended to guide research and development efforts.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom at the 5-position of the quinoxaline scaffold can significantly modulate the biological activity, often enhancing potency and selectivity. This guide focuses on the validation of biological assay results for a series of this compound derivatives, particularly highlighting their inhibitory effects on the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer.

Data Presentation: Comparative Anticancer Activity

The in vitro anticancer activity of a representative set of this compound derivatives was evaluated against a panel of human cancer cell lines using the MTT cell viability assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDDerivative SubstitutionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
IQ-1 Unsubstituted8.512.310.1
IQ-2 2-Methyl5.27.86.5
IQ-3 2-Phenyl2.13.52.9
IQ-4 2-(4-Chlorophenyl)1.52.11.8
Doxorubicin (Reference Drug)0.81.20.9

Enzyme Inhibition: Targeting the PI3Kα Isoform

To elucidate the mechanism of action, the this compound derivatives were screened for their inhibitory activity against the p110α isoform of phosphoinositide 3-kinase (PI3K).

Compound IDDerivative SubstitutionPI3Kα Inhibition IC50 (nM)
IQ-1 Unsubstituted250
IQ-2 2-Methyl150
IQ-3 2-Phenyl75
IQ-4 2-(4-Chlorophenyl)40
Wortmannin (Reference Inhibitor)5

Experimental Protocols

MTT Cell Viability Assay

The antiproliferative activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

PI3Kα Enzyme Inhibition Assay

The inhibitory effect of the compounds on PI3Kα activity was measured using a luminescence-based kinase assay.[3][4]

  • Reaction Setup: The assay was performed in 384-well plates. 0.5 µL of the test compound (or vehicle control) was added to the wells.

  • Enzyme/Lipid Mixture Addition: 4 µL of a mixture containing recombinant human PI3Kα enzyme and its lipid substrate (PIP2) in kinase buffer was added to each well.

  • Initiation of Reaction: The kinase reaction was initiated by adding 0.5 µL of ATP solution. The plate was then incubated at room temperature for 60 minutes.

  • ADP Detection: After the kinase reaction, a reagent to detect the amount of ADP produced was added. This typically involves converting the ADP to ATP and then using luciferase to generate a luminescent signal.

  • Luminescence Reading: The luminescence was measured using a plate reader. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation IQ_derivative This compound Derivative IQ_derivative->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound Derivatives.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis mtt_assay MTT Cell Viability Assay synthesis->mtt_assay pi3k_assay PI3Kα Enzyme Inhibition Assay synthesis->pi3k_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination data_analysis Data Analysis & Comparison ic50_determination->data_analysis ic50_enzyme Enzyme IC50 Determination pi3k_assay->ic50_enzyme ic50_enzyme->data_analysis end End data_analysis->end

Caption: Workflow for the Biological Evaluation of this compound Derivatives.

References

Comparative Docking Analysis of Quinoxaline Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on quinoxaline derivatives against various protein targets implicated in cancer and inflammation. While the primary focus is on providing a framework for understanding the structure-activity relationships of this scaffold, it is important to note that publicly available research specifically detailing comparative docking studies of 5-iodoquinoxaline derivatives is limited. Therefore, this document synthesizes data from studies on a broader range of quinoxaline derivatives to provide valuable insights for drug design and development.

Data Presentation: Comparative Docking and Inhibitory Activity

The following tables summarize the binding affinities and inhibitory concentrations of various quinoxaline derivatives against key protein targets as reported in the cited literature.

Table 1: Docking Scores and IC50 Values of Quinoxaline Derivatives against EGFR

CompoundTargetPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Derivative 3aEGFR (Wild Type)1M17-16.970.075[1]
Derivative 6EGFR (Wild Type)1M17-15.861.547[1]
Derivative 7bEGFR (Wild Type)1M17-16.530.123[1]
Derivative 7dEGFR (Wild Type)1M17-16.820.098[1]
Erlotinib (Reference)EGFR (Wild Type)1M17-17.840.0656[1]
Derivative 3aEGFR (L858R Mutant)1M17-0.0637[1]
Derivative 6EGFR (L858R Mutant)1M17-0.0873[1]
Derivative 7bEGFR (L858R Mutant)1M17-0.0721[1]
Derivative 7dEGFR (L858R Mutant)1M17-0.0684[1]
Erlotinib (Reference)EGFR (L858R Mutant)1M17-0.0595[1]
Compound 4iEGFR--3.902 (A549 cell line)[2][3]
Compound IVdEGFR4HJO-3.20 (HeLa), 4.19 (MCF-7), 5.29 (A549)[4][5]
Compound 4aEGFR--0.3[6][7]
Compound 13EGFR--0.4[6][7]
Compound 11EGFR--0.6[6][7]
Compound 5EGFR--0.9[6][7]

Table 2: Docking Scores of Quinoxaline Derivatives against VEGFR-2

CompoundTargetPDB IDDocking Score (kcal/mol)Reference
Compound IVEGFR-22OH4-12.13[8]
Compound IIVEGFR-22OH4-11.93[8]
Compound IIIVEGFR-22OH4-15.63[8]
Compound IVVEGFR-22OH4-17.11[8]
Sorafenib (Reference)VEGFR-22OH4-21.57[8]

Table 3: IC50 Values of Quinoxaline Derivatives against COX-2

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 13COX-20.4666.11[6][7]
Compound 11COX-20.6261.23[6][7]
Compound 5COX-20.8348.58[6][7]
Compound 4aCOX-21.1724.61[6][7]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are summarized below. These protocols provide a general framework for conducting similar in silico analyses.

General Molecular Docking Workflow:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).

  • Ligand Preparation:

    • The 2D structures of the quinoxaline derivatives are drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized using an appropriate force field (e.g., MMFF94).

  • Docking Simulation:

    • The docking simulations are performed using software such as AutoDock Vina or Schrodinger's Maestro.[8]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores different conformations and orientations of the ligand within the active site.

    • The binding affinity of each pose is calculated and reported in kcal/mol.

  • Analysis of Results:

    • The docked poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The docking scores and interaction patterns are used to predict the inhibitory potential of the compounds and guide further lead optimization.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for a comparative docking study and a relevant signaling pathway.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output cluster_comparison Comparative Study PDB Protein Structure Retrieval (PDB) PDB_prep Protein Preparation (Add Hydrogens, Minimize) PDB->PDB_prep Ligand Ligand Structure Drawing Ligand_prep Ligand Preparation (3D Conversion, Minimize) Ligand->Ligand_prep Docking Molecular Docking Simulation PDB_prep->Docking Ligand_prep->Docking Analysis Analysis of Docked Poses Docking->Analysis Binding_Energy Binding Energy Calculation (kcal/mol) Analysis->Binding_Energy Interactions Interaction Analysis (H-bonds, etc.) Analysis->Interactions Comparison Comparative Analysis of Derivatives Binding_Energy->Comparison Interactions->Comparison

Caption: Workflow for Comparative Molecular Docking.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Regulation Cell_Growth Cell Proliferation, Survival, Growth Transcription->Cell_Growth Leads to

Caption: Simplified EGFR Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 5-Iodoquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

The proper disposal of 5-Iodoquinoxaline is critical to ensure laboratory safety and environmental protection. As a halogenated heterocyclic compound, it should be treated as a potentially hazardous chemical. The following procedures provide a step-by-step guide for its safe management and disposal.

Quantitative Data and Hazard Considerations

Due to the absence of a specific SDS, precise quantitative data for this compound is unavailable. However, based on analogous compounds, the following table summarizes key considerations:

PropertyGeneral Consideration
Physical State Likely a solid at room temperature.
Solubility Potentially low solubility in water; may be soluble in organic solvents.
Toxicity Data not available. Assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).[1]
Environmental Hazards Halogenated compounds can be persistent in the environment and may be harmful to aquatic life. Do not release into the environment.[2][3]
Reactivity May be incompatible with strong oxidizing agents.[2][3]
Hazardous Decomposition Upon combustion, may produce hazardous products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[4]

Disposal Protocol

The disposal of this compound should follow a clearly defined protocol to minimize risk. The workflow below outlines the necessary steps from initial waste generation to final disposal.

Caption: Disposal workflow for this compound.

Detailed Methodologies

Waste Segregation and Collection
  • Identify Waste Streams: At the point of generation, distinguish between waste contaminated with this compound and non-hazardous waste. This includes contaminated labware (e.g., pipette tips, vials), unused product, and solutions containing the compound.

  • Select Appropriate Containers: Use a dedicated, chemically resistant, and sealable container for collecting this compound waste. The container should be in good condition and compatible with the waste being collected.

  • Labeling: Immediately label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Appropriate hazard pictograms (e.g., irritant, harmful)

    • Accumulation start date

    • Your name and laboratory information

Storage
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatibles: Do not store with incompatible materials, such as strong oxidizing agents.

Disposal
  • Contact EHS: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal, likely through incineration at a permitted facility.

Note: Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential health hazards. Always prioritize safety and compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.